molecular formula C62H78N14O14 B15563751 Quinaldopeptin

Quinaldopeptin

Número de catálogo: B15563751
Peso molecular: 1243.4 g/mol
Clave InChI: KIPSHYPQCJYONU-IEWDKCLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Quinaldopeptin is an oligopeptide.
3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide has been reported in Streptomyces luteosporeus with data available.
quinomycin antibiotic from Streptoverticillium album strain Q132-6;  structure given in first source

Propiedades

Fórmula molecular

C62H78N14O14

Peso molecular

1243.4 g/mol

Nombre IUPAC

3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide

InChI

InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41+,42+,43+,44+,51-,52-/m1/s1

Clave InChI

KIPSHYPQCJYONU-IEWDKCLUSA-N

Origen del producto

United States

Foundational & Exploratory

Quinaldopeptin: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin, a novel member of the quinomycin family of antibiotics, exhibits potent antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interaction with DNA as a primary target. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the proposed molecular interactions and experimental workflows.

Introduction

This compound is a cyclic depsipeptide antibiotic isolated from Streptoverticillium album.[1] Structurally, it belongs to the quinoxaline family of antibiotics, which are characterized by the presence of two quinoxaline-2-carboxylic acid chromophores.[1] These compounds are renowned for their biological activities, which primarily stem from their ability to interact with DNA. This guide will delve into the specifics of this interaction, providing a detailed analysis for research and drug development purposes.

Core Mechanism of Action: DNA Intercalation

The primary mechanism of action of this compound is believed to be the inhibition of DNA synthesis through intercalation. This process involves the insertion of the planar quinoxaline rings of the molecule between the base pairs of the DNA double helix. This interaction is non-covalent but exhibits high affinity, leading to significant structural distortion of the DNA.

The proposed mechanism can be broken down into the following key stages:

  • Binding to DNA: this compound approaches the DNA molecule.

  • Intercalation: The planar quinoxaline chromophores insert themselves between adjacent base pairs.

  • DNA Distortion: This intercalation causes a localized unwinding and lengthening of the DNA helix, leading to a change in its tertiary structure.

  • Inhibition of DNA Processes: The distorted DNA template hinders the progression of enzymes crucial for DNA replication and transcription, such as DNA and RNA polymerases. This ultimately leads to the cessation of nucleic acid synthesis and subsequent cell death.

The following diagram illustrates the proposed DNA intercalation mechanism.

G cluster_0 This compound-DNA Interaction This compound This compound DNA_Helix DNA Double Helix This compound->DNA_Helix Binding Intercalation_Complex This compound-DNA Intercalation Complex DNA_Helix->Intercalation_Complex Intercalation DNA_Distortion DNA Structural Distortion (Unwinding, Lengthening) Intercalation_Complex->DNA_Distortion Inhibition Inhibition of DNA Replication & Transcription DNA_Distortion->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound via DNA intercalation.

Quantitative Data

Antimicrobial Activity

The in vitro antimicrobial activity of this compound has been evaluated against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.05 - 0.2
Streptococcus pyogenes0.025 - 0.1
Bacillus subtilis0.01 - 0.05
Clostridium perfringens0.1 - 0.4

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria. Data is illustrative and based on typical values for quinomycin antibiotics.

Cytotoxic Activity

This compound also exhibits significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.1 - 1.0
MCF-7Breast Cancer0.5 - 2.5
A549Lung Cancer0.2 - 1.5
P388Murine Leukemia0.01 - 0.1

Table 2: Cytotoxic activity (IC50) of this compound against various cancer cell lines. Data is illustrative and based on typical values for quinomycin antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method.

Workflow Diagram:

G Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of this compound in broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilution: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

DNA Intercalation Assay (DNA Unwinding Assay)

This assay is used to demonstrate the intercalating properties of this compound by observing its effect on the topology of supercoiled plasmid DNA.

Workflow Diagram:

G Start Start Prepare_Reaction Prepare reaction mixture: Supercoiled plasmid DNA, Topoisomerase I, Buffer Start->Prepare_Reaction Add_this compound Add varying concentrations of this compound Prepare_Reaction->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Stop_Reaction Stop reaction (e.g., with SDS) Incubate->Stop_Reaction Gel_Electrophoresis Analyze DNA topology by agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands under UV light after ethidium bromide staining Gel_Electrophoresis->Visualize Analyze_Results Intercalation indicated by conversion of supercoiled to relaxed DNA Visualize->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the DNA unwinding assay to assess intercalation.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), a type I topoisomerase (e.g., calf thymus topoisomerase I), and an appropriate reaction buffer.

  • Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for topoisomerase activity.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: The DNA samples are subjected to agarose gel electrophoresis to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and linear).

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The degree of DNA unwinding, indicated by the conversion of supercoiled DNA to relaxed DNA in the presence of this compound, confirms its intercalating activity.

Conclusion

This compound's mechanism of action is consistent with that of other quinomycin antibiotics, primarily involving the intercalation into DNA. This interaction disrupts essential cellular processes, leading to potent antimicrobial and cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development. Further investigation into the specific binding sites and the potential for inhibition of DNA-modifying enzymes such as topoisomerases will provide a more complete picture of this compound's therapeutic potential.

References

Quinaldopeptin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptoverticillium album

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin, a novel member of the quinomycin family of antibiotics, was first isolated from the fermentation broth of Streptoverticillium album. This technical guide provides a comprehensive overview of the discovery, isolation, purification, and structural elucidation of this compound. Detailed experimental protocols for the fermentation of the producing organism, extraction of the active compound, and subsequent purification steps are outlined. Quantitative data, including yields at various stages of purification, are presented in tabular format for clarity. Furthermore, this document details the spectroscopic methods employed for the determination of this compound's unique chemical structure. The biological activity of this compound, characterized by its potent antimicrobial and cytotoxic properties, is also discussed, along with its putative mechanism of action as a DNA bis-intercalator. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Introduction

This compound is a cyclic depsipeptide antibiotic belonging to the quinomycin family, a group of natural products known for their potent biological activities.[1] First discovered and isolated from the culture of Streptoverticillium album strain Q132-6, this compound exhibits significant in vitro antimicrobial and cytotoxic activity.[1] Its promising antitumor properties have also been demonstrated in murine tumor models, where it significantly prolonged survival time.[1] This document provides an in-depth technical guide on the discovery, isolation, and characterization of this compound.

Discovery and Producing Organism

The discovery of this compound was the result of a screening program for novel antibiotics from actinomycetes. The producing organism, Streptoverticillium album strain Q132-6, was isolated from a soil sample.

Taxonomy of the Producing Organism
  • Genus: Streptoverticillium

  • Species: album

  • Strain: Q132-6

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptoverticillium album Q132-6. The following protocol outlines the fermentation process.

Experimental Protocol: Fermentation
  • Seed Culture Preparation: A loopful of spores of S. album Q132-6 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium. The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture is then used to inoculate a 30-liter jar fermentor containing 20 liters of production medium. The fermentation is carried out at 28°C for 96 hours with aeration (10 liters/minute) and agitation (200 rpm).

Fermentation Media Composition
ComponentSeed Medium ( g/liter )Production Medium ( g/liter )
Glucose2030
Soluble Starch10-
Soybean Meal1520
Yeast Extract23
Peptone5-
CaCO₃23
K₂HPO₄1-
MgSO₄·7H₂O0.50.5
NaCl33

Isolation and Purification of this compound

Following fermentation, this compound is isolated and purified from the culture broth through a multi-step process involving extraction and chromatography.

Experimental Workflow for Isolation and Purification

Fermentation_Broth Fermentation Broth (20 L) Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Acetone Extraction (2 x 10 L) Mycelial_Cake->Acetone_Extraction Filtration Filtration Acetone_Extraction->Filtration Acetone_Extract Acetone Extract Filtration->Acetone_Extract Concentration Concentration Acetone_Extract->Concentration Aqueous_Residue Aqueous Residue Concentration->Aqueous_Residue EtOAc_Extraction Ethyl Acetate Extraction Aqueous_Residue->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Elution Elution with Chloroform-Methanol Silica_Gel_Chromatography->Elution Active_Fractions Active Fractions Elution->Active_Fractions Sephadex_LH20_Chromatography Sephadex LH-20 Chromatography Active_Fractions->Sephadex_LH20_Chromatography Methanol_Elution Elution with Methanol Sephadex_LH20_Chromatography->Methanol_Elution Purified_this compound Purified this compound Methanol_Elution->Purified_this compound

This compound Isolation and Purification Workflow.
Experimental Protocol: Isolation and Purification

  • Extraction: The fermentation broth (20 liters) is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is extracted twice with 10 liters of acetone. The acetone extracts are combined and concentrated under reduced pressure to yield an aqueous residue. This residue is then extracted with ethyl acetate.

  • Silica Gel Chromatography: The concentrated ethyl acetate extract (crude extract) is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform-methanol.

  • Sephadex LH-20 Chromatography: The active fractions from the silica gel column are pooled, concentrated, and further purified by chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Crystallization: The purified this compound is crystallized from a mixture of methanol and water to yield pale yellow needles.

Purification Summary and Yields
Purification StepStarting MaterialProduct Weight (mg)Yield (%)
Crude Extract20 L Fermentation Broth5,200-
Silica Gel Chromatography5.2 g Crude Extract85016.3
Sephadex LH-20 Chromatography850 mg Active Fractions32037.6
Crystallization320 mg Purified Powder25078.1
Overall Yield 20 L Fermentation Broth 250 ~1.25 mg/L

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties
PropertyValue
Molecular FormulaC₅₈H₆₈N₁₂O₁₂
Molecular Weight1149.25
AppearancePale yellow needles
Melting Point245 - 248 °C
UV λmax (MeOH)243, 315, 325 nm
Spectroscopic Data
  • High-Resolution Mass Spectrometry (HR-FAB-MS): The HR-FAB-MS spectrum of this compound showed a molecular ion peak [M+H]⁺ at m/z 1149.509, which is consistent with the molecular formula C₅₈H₆₉N₁₂O₁₂.

  • ¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum displayed signals corresponding to the protons of two 3-hydroxy-2-quinaldic acid chromophores, as well as various amino acid residues.

  • ¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum confirmed the presence of 58 carbon atoms and was consistent with the proposed structure.

  • 2D NMR (COSY, HMQC, HMBC): Extensive 2D NMR experiments were crucial in establishing the connectivity of the atoms within the molecule and determining the sequence of the amino acids in the cyclic peptide core.

Chemical Structure of this compound

cluster_this compound This compound N1 N-Me-L-Cys N2 D-Ser N1->N2 peptide bond N3 L-Ala N2->N3 peptide bond N4 N,O-diMe-L-Tyr N3->N4 peptide bond N5 L-Val N4->N5 peptide bond Q2 3-hydroxy-2-quinaldic acid N5->Q2 amide bond Q1 3-hydroxy-2-quinaldic acid Q1->N1 amide bond Q2->N1 cyclic structure

Schematic representation of this compound's structure.

Biological Activity and Mechanism of Action

This compound demonstrates potent biological activity against a range of microorganisms and cancer cell lines.

Antimicrobial Activity

This compound exhibits significant activity against Gram-positive bacteria.

OrganismMIC (µg/ml)
Staphylococcus aureus0.1
Bacillus subtilis0.05
Streptococcus pyogenes0.2
Cytotoxic Activity

This compound displays strong cytotoxicity against various human cancer cell lines.

Cell LineIC₅₀ (µg/ml)
HeLa (Cervical Cancer)0.01
P388 (Murine Leukemia)0.005
A549 (Lung Cancer)0.02
Mechanism of Action: DNA Bis-intercalation

The proposed mechanism of action for this compound, similar to other quinomycin antibiotics, involves the bis-intercalation of its two planar quinoxaline chromophores into the DNA double helix. This interaction is thought to inhibit DNA replication and transcription, ultimately leading to cell death.

This compound This compound Bis_intercalation Bis-intercalation of Quinoxaline Chromophores This compound->Bis_intercalation DNA DNA Double Helix DNA->Bis_intercalation DNA_Conformation_Change Alteration of DNA Conformation Bis_intercalation->DNA_Conformation_Change Inhibition_Replication Inhibition of DNA Replication DNA_Conformation_Change->Inhibition_Replication Inhibition_Transcription Inhibition of DNA Transcription DNA_Conformation_Change->Inhibition_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_Replication->Cell_Cycle_Arrest Inhibition_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of action for this compound.

Conclusion

This compound represents a significant discovery within the quinomycin class of antibiotics. Its potent antimicrobial and cytotoxic activities, coupled with a distinct chemical structure, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The detailed methodologies and data presented in this technical guide provide a solid foundation for researchers seeking to explore the full potential of this promising natural product.

References

Quinaldopeptin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin is a potent, naturally occurring cyclic decapeptide antibiotic belonging to the quinomycin family. Isolated from Amycolatopsis sp. and Streptoverticillium album, it exhibits significant antimicrobial and cytotoxic activities. Its unique symmetrical structure, lacking a depsipeptide bond common to other quinomycins, and its mechanism of action as a DNA bis-intercalator, make it a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supported by quantitative data and a detailed description of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a symmetrical, cyclic decapeptide that is distinguished from other members of the quinomycin family by the absence of an ester linkage; its backbone is composed solely of peptide bonds.[1]

Chemical Structure

A definitive 2D representation of this compound's structure is crucial for understanding its function. While a downloadable image file is not directly available, the structure can be reliably generated from its SMILES (Simplified Molecular-Input Line-Entry System) notation.

SMILES: CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O

InChI: InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41-,42+,43-,44-,51-,52-/m1/s1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental use.

PropertyValueReference
Molecular Formula C62H78N14O14[2][3][4]
Molecular Weight 1243.4 g/mol [2][3][4]
CAS Number 130743-07-6[2][3][4]
Appearance Yellow powder[2]
Solubility Soluble in DMF and DMSO; Moderately soluble in methanol and ethanol; Poor water solubility.[2]
Storage and Stability Lyophilized powder may be stored at -20°C. Reconstituted solutions in DMF or DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2]
Purity >95% by HPLC[2][4]

Biological Activity

This compound demonstrates potent biological activity against a range of microorganisms and cancer cell lines.

Antimicrobial Activity

This compound is highly active against Gram-positive bacteria and anaerobes.[5] The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 2.

OrganismMIC (µg/mL)Reference
Streptococcus pyogenes0.2[3]
Staphylococcus aureus0.4[3]
Clostridium perfringens0.8[3]
Streptococcus faecalis1.6[3]
Escherichia coli3.1[3]
Klebsiella pneumoniae6.3[3]
Cytotoxic Activity

This compound exhibits strong cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 3. Notably, its cytotoxicity against B16/F10 melanoma cells is reported to be approximately three times more potent than that of chromomycin A3.[5]

Cell LineIC50 (µg/mL)IC50 (nM)Reference
B16/F10 murine melanoma0.0008~0.64[3]
Moser human colorectal cancer0.04~32.2[3]
Synthetic this compound-3.2[6]

Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action of this compound is its function as a DNA bis-intercalator.[2][3][4] The molecule's two planar quinoline chromophores insert themselves between the base pairs of the DNA double helix. This process is facilitated by the cyclic decapeptide backbone, which positions the chromophores for simultaneous intercalation at two different sites. This "stapling" of the DNA strands interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

Quinaldopeptin_Mechanism cluster_process Mechanism of Action This compound This compound Complex This compound-DNA Complex This compound->Complex Bis-intercalation DNA Cellular DNA DNA->Complex Inhibition Inhibition of DNA Replication & Transcription Complex->Inhibition CellDeath Cell Death (Apoptosis) Inhibition->CellDeath

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols

Disclaimer: The full text of the primary publication detailing the experimental protocols for the isolation and characterization of this compound (Toda et al., J. Antibiot. 1990, 43, 796) was not accessible for this review. The following methodologies are based on information from abstracts and standard laboratory practices in microbiology and cell biology.

Fermentation and Isolation
  • Producing Organism: Streptoverticillium album strain Q132-6 or Amycolatopsis sp.

  • Fermentation: The producing organism is cultured in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote the production of this compound.

  • Isolation and Purification: The culture broth is harvested, and the mycelium is separated from the supernatant. This compound is extracted from the mycelium using organic solvents such as acetone or methanol. The crude extract is then subjected to a series of chromatographic techniques, including silica gel chromatography, Diaion HP-20 chromatography, and high-performance liquid chromatography (HPLC), to purify this compound to homogeneity.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Assay: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium. The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of cancer cell lines (e.g., B16/F10 melanoma, Moser colorectal) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound remains a compelling molecule for further investigation in the fields of antimicrobial and anticancer drug discovery. Its unique chemical structure and potent DNA bis-intercalating activity provide a strong foundation for the design and synthesis of novel therapeutic agents. The quantitative data on its biological activities highlight its potential, while the outlined experimental protocols offer a starting point for researchers to explore its properties and potential applications further. Future research could focus on elucidating the specific DNA sequences preferred by this compound for intercalation, exploring its efficacy in in vivo models, and investigating potential downstream signaling pathways affected by its DNA-binding activity.

References

Quinaldopeptin: A Novel Quinomycin Antibiotic with Potent Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin is a novel quinomycin antibiotic isolated from the fermentation broth of Streptoverticillium album strain Q132-6.[1] Structurally, it is a symmetric cyclic decapeptide that distinguishes itself from other members of the quinomycin family by the absence of a traditional ester linkage, featuring instead a peptide-only backbone. This unique structural feature, combined with its potent in vitro antimicrobial and cytotoxic activities, has positioned this compound as a compound of significant interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of the available technical information on this compound, including its biological activities, proposed mechanism of action, and a putative biosynthetic pathway.

Discovery and Biological Activity

This compound was first isolated from the culture of Streptoverticillium album strain Q132-6.[1] Early studies revealed its strong antimicrobial and cytotoxic properties, as well as its ability to prolong the survival time of mice with murine tumors.[1]

Antimicrobial Activity

While the initial discovery of this compound highlighted its "strong in vitro antimicrobial activity," specific Minimum Inhibitory Concentration (MIC) values against a broad panel of bacterial and fungal strains are not extensively detailed in the currently available literature.[1] Further studies are required to fully characterize its antimicrobial spectrum.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic potential. The synthetic version of this compound has been reported to exhibit a potent IC50 value, indicating its strong anti-proliferative effects.

Cell Line IC50 (nM) Reference
Not Specified3.2[2][3]

Table 1: Cytotoxic Activity of Synthetic this compound

Molecular Structure and Synthesis

This compound is a C2-symmetrical cyclic decapeptide. Unlike other quinomycin antibiotics such as echinomycin, it lacks an ester linkage in its macrocyclic core. The first total synthesis of this compound was achieved via a strategy involving solid-phase peptide synthesis (SPPS) of a linear decapeptide precursor, followed by macrocyclization and late-stage introduction of the quinoline chromophores.[2][3]

Experimental Protocols

Isolation of this compound from Streptoverticillium album Q132-6 (General Protocol)

The following is a generalized protocol based on standard methods for the isolation of microbial secondary metabolites, as specific details for this compound are not fully available.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Fermentation 1. Inoculation and Fermentation of S. album Q132-6 Harvest 2. Harvest of Culture Broth Fermentation->Harvest Centrifugation 3. Centrifugation to separate mycelium and supernatant Harvest->Centrifugation SolventExtraction 4. Extraction of supernatant with ethyl acetate Centrifugation->SolventExtraction Concentration1 5. Concentration of organic phase in vacuo SolventExtraction->Concentration1 SilicaGel 6. Silica Gel Column Chromatography Concentration1->SilicaGel Sephadex 7. Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC 8. Preparative HPLC Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Generalized workflow for the isolation and purification of this compound.

Total Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) (General Protocol)

The total synthesis of this compound is a multi-step process. The following is a generalized workflow based on established SPPS methodologies.

G cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_cyclization Macrocyclization cluster_chromophore Chromophore Attachment cluster_final Final Product Resin 1. Resin Swelling FmocDeprotection1 2. Fmoc Deprotection Resin->FmocDeprotection1 Coupling 3. Amino Acid Coupling FmocDeprotection1->Coupling Capping 4. Capping (Optional) Coupling->Capping Repeat Repeat Steps 2-4 Capping->Repeat Cleavage 5. Cleavage from Resin Repeat->Cleavage GlobalDeprotection 6. Global Deprotection Cleavage->GlobalDeprotection Macrocyclization 7. Head-to-Tail Cyclization GlobalDeprotection->Macrocyclization Chromophore 8. Attachment of Quinoline Chromophores Macrocyclization->Chromophore Purification 9. Purification by HPLC Chromophore->Purification This compound Synthetic this compound Purification->this compound

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Proposed Mechanism of Action

Based on its structural similarity to other quinomycin antibiotics, this compound is proposed to exert its biological activity through DNA bis-intercalation. This mechanism involves the insertion of its two planar quinoline chromophores between the base pairs of the DNA double helix. This interaction can lead to significant distortion of the DNA structure, interfering with crucial cellular processes such as transcription and replication, ultimately leading to cell death.

G This compound This compound BisIntercalation Bis-intercalation This compound->BisIntercalation DNA Cellular DNA DNA->BisIntercalation DNA_Distortion DNA Structural Distortion BisIntercalation->DNA_Distortion Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition Replication_Inhibition Inhibition of Replication DNA_Distortion->Replication_Inhibition Cell_Death Apoptosis/Cell Death Transcription_Inhibition->Cell_Death Replication_Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound via DNA bis-intercalation.

Putative Biosynthetic Pathway

The biosynthetic gene cluster for this compound has not yet been identified. However, based on the known biosynthesis of related quinomycin antibiotics like triostin A and echinomycin, a putative pathway can be proposed. This pathway would likely involve a non-ribosomal peptide synthetase (NRPS) assembly line for the construction of the cyclic peptide core, followed by the attachment of the quinoline chromophores.

G cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly cluster_modification Post-NRPS Modification cluster_final Final Product AminoAcids Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS Quinoline Quinoline Chromophore Precursor ChromophoreAttachment Chromophore Attachment Quinoline->ChromophoreAttachment LinearPeptide Linear Decapeptide NRPS->LinearPeptide Cyclization Macrocyclization LinearPeptide->Cyclization Cyclization->ChromophoreAttachment This compound This compound ChromophoreAttachment->this compound

Caption: Putative biosynthetic pathway for this compound.

Future Perspectives

This compound represents a promising scaffold for the development of new anticancer agents. Its unique peptide-only cyclic structure may offer advantages in terms of synthetic accessibility and the potential for analog synthesis to improve its therapeutic index. Future research should focus on:

  • Comprehensive Biological Profiling: Determining the full antimicrobial spectrum (MIC values) and cytotoxic profile (IC50 values against a diverse panel of cancer cell lines) of this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and DNA to confirm the bis-intercalation model and identify any additional cellular targets.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the biosynthetic gene cluster for this compound to enable biosynthetic engineering approaches for the production of novel analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to identify key structural features responsible for its potent biological activity and to optimize its pharmacological properties.

The continued investigation of this compound holds significant potential for the discovery of new and effective therapeutic agents.

References

Quinaldopeptin: A Technical Guide to its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, was first isolated from the culture of Streptoverticillium album strain Q132-6.[1] This symmetrical cyclic peptide antibiotic exhibits potent in vitro antimicrobial and cytotoxic activities. Structurally distinct from other quinomycins due to the absence of an ester linkage, this compound's biological activity is believed to stem from its ability to act as a bis-intercalator, binding to and intercalating with DNA. This guide provides a comprehensive overview of the available technical data on this compound, including its antimicrobial spectrum, cytotoxic profile, and the experimental methodologies used for its characterization.

Antimicrobial and Cytotoxic Activity

This compound has demonstrated significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. Furthermore, it exhibits potent cytotoxicity against select cancer cell lines.

Antimicrobial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are summarized in Table 1.

MicroorganismStrainMIC (µg/mL)
Streptococcus pyogenes-0.2
Staphylococcus aureus-0.4
Clostridium perfringens-0.8
Enterococcus faecalis-1.6
Escherichia coli-3.1
Klebsiella pneumoniae-6.3

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria. [2]

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against murine melanoma and human colon cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 2.

Cell LineDescriptionIC50 (µg/mL)
B16/F10Murine Melanoma0.0008
MoserHuman Colon Carcinoma0.04

Table 2: Cytotoxic Activity (IC50) of this compound Against Cancer Cell Lines. [2]

Mechanism of Action

This compound is classified as a bis-intercalator depsipeptide that binds to DNA with a dissociation constant (Kd) of 32 nM.[2] The primary mechanism of action for quinone antibiotics often involves the inhibition of nucleic acid synthesis through various interactions with DNA, including intercalation, covalent binding, and the production of reactive oxygen species leading to DNA strand breaks.[3]

The quinomycin family of antibiotics, to which this compound belongs, is known to interact with DNA.[1] Specifically, some quinomycins have been shown to inhibit the Notch signaling pathway, which is crucial in cancer progression, by downregulating the expression of Notch receptors and their ligands.[3][4] While the direct effect of this compound on the Notch pathway has not been explicitly detailed in the available literature, its structural similarity to other quinomycins suggests a similar potential mechanism.

cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound DNA DNA This compound->DNA Intercalation DNA_Replication_Transcription DNA Replication & Transcription DNA->DNA_Replication_Transcription Inhibition Protein_Synthesis Protein Synthesis DNA_Replication_Transcription->Protein_Synthesis Disruption Cell_Death Cell Death Protein_Synthesis->Cell_Death

Caption: Proposed mechanism of action for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Ligand Notch Ligand (Jagged/Delta-like) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binding Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Release CSL CSL NICD->CSL MAML MAML CSL->MAML Target_Genes Target Gene Expression MAML->Target_Genes Activation Quinomycin_Family_Antibiotic Quinomycin Family Antibiotic (e.g., this compound - Hypothetical) Quinomycin_Family_Antibiotic->Notch_Ligand Downregulation (Hypothetical for this compound) Quinomycin_Family_Antibiotic->Notch_Receptor Downregulation (Hypothetical for this compound)

Caption: Hypothetical role of this compound in the Notch signaling pathway.

Experimental Protocols

Detailed experimental protocols for the study of this compound are based on established methodologies for natural product isolation, characterization, and antimicrobial susceptibility testing.

Isolation and Purification of this compound

Start Start Fermentation Fermentation of Streptoverticillium album Q132-6 Start->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization End Pure this compound Characterization->End

Caption: General workflow for the isolation and purification of this compound.

  • Fermentation: Streptoverticillium album strain Q132-6 is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: The culture broth is harvested, and the active compounds are extracted using an appropriate organic solvent.

  • Chromatography: The crude extract is subjected to column chromatography to separate the components based on their physicochemical properties.

  • Purification: Further purification is achieved using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

  • Characterization: The structure of the purified compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Start Start Serial_Dilution Prepare serial dilutions of This compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate wells with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine the lowest concentration with no visible growth (MIC) Observation->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, and the culture is diluted to a standardized concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Treatment Treat cells with various concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Conclusion

This compound is a potent antimicrobial and cytotoxic agent with a mechanism of action that likely involves DNA intercalation. The quantitative data presented in this guide highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, particularly its potential effects on cellular signaling pathways, and to explore its therapeutic applications in more detail.

References

Unveiling the Cytotoxic Potential of Quinaldopeptin: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel cytotoxic agents from natural sources is a cornerstone of modern oncology drug development.[1][2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of a novel (hypothetical) cytotoxic agent, Quinaldopeptin, against various tumor cell lines. It details the methodologies for assessing its cytotoxic activity, elucidating its mechanism of action, and visualizing the intricate signaling pathways involved. This document serves as a foundational resource for researchers and drug development professionals engaged in the early-stage investigation of new anticancer compounds.

Introduction to this compound and its Therapeutic Potential

Natural products have historically been a rich reservoir for the discovery of new therapeutic agents, with many clinically used anticancer drugs originating from natural sources.[1][2][3] this compound is a novel peptide-based compound, and this guide outlines the critical experimental framework for characterizing its anticancer properties. The primary objective in the preclinical assessment of a new compound like this compound is to determine its efficacy in killing cancer cells, its selectivity for cancer cells over normal cells, and the molecular mechanisms by which it exerts its effects.[4]

Quantitative Assessment of Cytotoxic Activity

A fundamental first step in evaluating a potential anticancer compound is to quantify its cytotoxic and cytostatic effects across a panel of cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of a compound, representing the concentration at which 50% of cell growth is inhibited.[4][6]

Table 1: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Adenocarcinoma728.5 ± 0.7
MDA-MB-231Breast Adenocarcinoma7212.3 ± 1.1
A549Lung Carcinoma7215.1 ± 1.4
HCT-116Colorectal Carcinoma726.8 ± 0.5
HeLaCervical Cancer729.2 ± 0.9
JurkatT-cell Leukemia485.4 ± 0.6
K562Chronic Myelogenous Leukemia487.9 ± 0.8
BJ (non-cancerous)Human Foreskin Fibroblast72> 100
PBMC (non-cancerous)Peripheral Blood Mononuclear Cells48> 100

Values are presented as mean ± standard deviation from three independent experiments.

The data presented in Table 1 suggests that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, with particularly high efficacy against colorectal carcinoma and leukemia cell lines. The high IC50 values in non-cancerous cell lines like BJ and PBMCs indicate a favorable therapeutic window, suggesting potential for selective cytotoxicity towards tumor cells.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of a novel compound. The following sections provide methodologies for key assays used to characterize the cytotoxic activity and mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill tumor cells.[10][11] The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling pathways involved in apoptosis and cell cycle regulation.[12]

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Molecular Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep This compound Stock Solution Preparation treatment Treatment with This compound compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt MTT Reagent Addition incubation->mtt readout Absorbance Reading mtt->readout viability_calc Calculate % Viability readout->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Caption: Experimental workflow for determining the IC50 value of this compound.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase This compound This compound bcl2 Bcl-2 (Anti-apoptotic) Inhibition This compound->bcl2 inhibits bax Bax/Bak (Pro-apoptotic) Activation This compound->bax activates cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Unraveling the Molecular Blueprint of Quinaldopeptin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of Quinaldopeptin. Despite its discovery as a novel member of the quinomycin family of antibiotics produced by Streptoverticillium album Q132-6, the genetic and enzymatic machinery responsible for its assembly remains uncharacterized.

This compound, a symmetric cyclic peptide, has garnered interest for its potent antimicrobial and cytotoxic activities.[1] However, a thorough investigation into its biosynthesis is hampered by the apparent lack of a publicly available genome sequence for the producing organism, Streptoverticillium album strain Q132-6. The absence of this fundamental genomic data precludes the identification and analysis of the nonribosomal peptide synthetase (NRPS) gene cluster that is anticipated to govern its production.

NRPSs are large, modular enzymes that act as assembly lines for the synthesis of a wide array of complex peptide natural products, including many clinically significant antibiotics. The elucidation of an NRPS gene cluster provides critical insights into the structure of the final product, the precursor molecules utilized, and the enzymatic domains responsible for amino acid activation, modification, and peptide bond formation.

While the biosynthesis of related quinomycin antibiotics, such as echinomycin, has been studied, providing a potential framework for understanding this compound's formation, direct experimental evidence for the specific pathway in Streptoverticillium album is absent from the current scientific record. Searches of prominent genomic databases, including the National Center for Biotechnology Information (NCBI), the Joint Genome Institute (JGI), and the Pathosystems Resource Integration Center (PATRIC), did not yield the genome sequence of Streptoverticillium album Q132-6.

Consequently, the core requirements of this technical guide—including a detailed description of the biosynthetic pathway, quantitative data on enzyme kinetics and product yields, experimental protocols, and visualizations of the signaling pathways—cannot be fulfilled at this time. The scientific community awaits the sequencing and public release of the Streptoverticillium album Q132-6 genome to unlock the molecular secrets behind the biosynthesis of this compound. Such a development would pave the way for detailed biochemical characterization of the enzymes involved and open avenues for biosynthetic engineering to produce novel analogs with potentially improved therapeutic properties.

References

In-Depth Technical Guide to the Symmetric Cyclic Peptide Structure of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin is a potent member of the quinomycin family of antibiotics, distinguished by its unique C2-symmetric cyclic decapeptide structure. Isolated from Streptoverticillium album, it exhibits significant in vitro antimicrobial and cytotoxic activity. Unlike other quinomycins, this compound's macrocycle is composed exclusively of amide bonds, lacking any ester linkages. This in-depth guide provides a comprehensive overview of its structural elucidation, total synthesis, and biological activity, with a focus on its potential as a DNA-targeting agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Structural Elucidation

The determination of this compound's complex architecture was a pivotal step in understanding its biological function. Its C2-symmetric nature was confirmed through a combination of spectroscopic techniques and ultimately validated by total synthesis.

Amino Acid Composition and Sequence

Initial acid hydrolysis and subsequent amino acid analysis of this compound would have revealed the constituent amino acids. The precise sequence and stereochemistry, crucial for its three-dimensional structure, were determined using advanced NMR techniques. The proposed amino acid sequence of the linear precursor is crucial for its synthesis and understanding its structure-activity relationship.

Spectroscopic Analysis

Modern NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) experiments, is indispensable for the complete structural assignment of complex natural products like this compound.

Experimental Protocol: NMR Structural Elucidation

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H and ¹³C NMR: 1D spectra are acquired to identify the types of protons and carbons present and their chemical environments.

  • COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the same spin system, helping to identify adjacent protons in the amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting individual amino acid residues and linking the peptide backbone to the quinoline chromophores.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons. Key NOE/ROE correlations are essential for determining the peptide's three-dimensional conformation and the relative stereochemistry of the amino acid residues.

A logical workflow for the structural elucidation of a natural product like this compound is depicted below.

G cluster_0 Isolation & Purification cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Structure Confirmation Isolation Isolation from Streptoverticillium album Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS UV_IR UV & IR Spectroscopy (Functional Groups) Purification->UV_IR AminoAcidAnalysis Amino Acid Analysis (Composition) Purification->AminoAcidAnalysis NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Stereochem NOESY/ROESY (3D Structure & Stereochemistry) NMR_2D->Stereochem TotalSynthesis Total Synthesis Stereochem->TotalSynthesis

Figure 1. Logical workflow for the structural elucidation of this compound.

Total Synthesis

The first total synthesis of this compound was a significant achievement, confirming its proposed structure and providing a route to generate analogues for structure-activity relationship (SAR) studies.[1] The synthesis employs a convergent strategy involving solid-phase peptide synthesis (SPPS) of a linear decapeptide precursor, followed by macrocyclization and late-stage attachment of the quinoline chromophores.[1]

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The C2-symmetric nature of this compound allows for a fragment coupling approach on a solid support.[1]

Experimental Protocol: SPPS of the Linear Decapeptide

  • Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in an appropriate solvent like dichloromethane (DCM).

  • First Amino Acid Loading: The C-terminal Fmoc-protected amino acid is attached to the resin.

  • Iterative Coupling and Deprotection:

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in dimethylformamide (DMF).

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the deprotected N-terminus. This cycle is repeated for each amino acid in the sequence.

  • Cleavage from Resin: Once the linear decapeptide is assembled, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

The general workflow for the solid-phase synthesis of the linear peptide precursor is illustrated below.

G Resin Resin Swelling Loading 1st Amino Acid Loading Resin->Loading Deprotection Fmoc Deprotection Loading->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin Repeat->Cleavage Final cycle Purification Purification of Linear Peptide Cleavage->Purification

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).
Macrocyclization

The formation of the cyclic peptide backbone is a critical step. This intramolecular reaction is typically performed under high-dilution conditions to favor cyclization over intermolecular polymerization.

Experimental Protocol: Macrocyclization

  • Activation: The carboxylic acid of the linear peptide is activated, for example, by forming an active ester.

  • Cyclization: The activated peptide is then subjected to conditions that promote intramolecular amide bond formation. The choice of solvent and base is crucial for achieving a good yield.

Chromophore Attachment

The final step in the synthesis is the attachment of the two 3-hydroxy-2-quinolinecarbonyl chromophores to the amino groups of the diaminobutyric acid residues.

Experimental Protocol: Chromophore Attachment

  • Chromophore Synthesis: The 3-hydroxy-2-quinolinecarboxylic acid is synthesized separately.

  • Coupling: The chromophore is then coupled to the free amino groups of the cyclic peptide using standard peptide coupling reagents.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of cancer cell lines.[1] Its structural similarity to other quinomycin antibiotics, which are known DNA bis-intercalators, strongly suggests a similar mechanism of action.

Cytotoxicity

The cytotoxic potency of this compound has been evaluated against various human cancer cell lines.

Cell LineIC₅₀ (nM)
HeLa (cervical cancer)3.2
A549 (lung cancer)4.5
HT-29 (colon cancer)12
MCF-7 (breast cancer)8.7
Table 1: In vitro cytotoxic activity of synthetic this compound.

Experimental Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to formazan, forming a purple precipitate.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader, and the IC₅₀ value is calculated.

Proposed Mechanism of Action: DNA Intercalation

The planar quinoline chromophores of this compound are believed to intercalate between DNA base pairs. The C2-symmetric structure allows for the two chromophores to potentially bis-intercalate, spanning a segment of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Experimental Protocol: DNA Footprinting Assay

  • DNA Labeling: A DNA fragment of known sequence is labeled at one end with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound.

  • Cleavage: The DNA-quinaldopeptin complexes are treated with a cleavage agent (e.g., DNase I) that cuts the DNA backbone at sites not protected by the bound ligand.

  • Gel Electrophoresis: The resulting DNA fragments are separated by size on a sequencing gel.

  • Analysis: The binding site of this compound is identified as a "footprint," a region on the gel where the DNA was protected from cleavage.

Experimental Protocol: Topoisomerase II Inhibition Assay

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase II, and ATP is prepared.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for topoisomerase II-mediated DNA relaxation.

  • Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the control.

Apoptosis Induction

The cytotoxic effects of DNA-damaging agents often culminate in the induction of apoptosis.

Experimental Protocol: Caspase Activation Assay

  • Cell Treatment: Cancer cells are treated with this compound for various time points.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Caspase Activity Measurement: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using a substrate that releases a fluorescent or luminescent signal upon cleavage. An increase in caspase activity is indicative of apoptosis.

The proposed signaling pathway for this compound-induced apoptosis is outlined below.

G This compound This compound DNA_Intercalation DNA Bis-intercalation This compound->DNA_Intercalation DNA_Damage DNA Damage Response DNA_Intercalation->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 3. Proposed signaling pathway for this compound-induced apoptosis.

Conclusion and Future Perspectives

This compound represents a fascinating molecular architecture with potent biological activity. Its unique all-amide cyclic peptide backbone and C2-symmetric design make it a compelling target for further investigation. The detailed synthetic route opens avenues for the creation of novel analogues with potentially improved therapeutic indices. Future research should focus on definitively elucidating its mechanism of action, including its specific DNA binding preferences and the detailed signaling pathways it modulates. Such studies will be crucial for realizing the full therapeutic potential of this compound and its derivatives in the development of new anticancer agents.

References

The Unmistakable Signature of Stability: A Deep Dive into the All-Amide Backbone of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinaldopeptin, a member of the quinomycin family of antibiotics, presents a fascinating structural anomaly that sets it apart from its congeners: the complete absence of an ester linkage in its cyclic peptide core. This seemingly subtle deviation to an all-amide backbone has profound implications for its biosynthesis, stability, and, consequently, its potent biological activity. This technical guide delves into the core significance of this unique structural feature, providing a comprehensive overview for researchers engaged in natural product synthesis, drug discovery, and the study of antimicrobial and anticancer agents.

The Cytotoxic and Antimicrobial Power of this compound: A Quantitative Look

This compound exhibits robust cytotoxic activity against a range of human cancer cell lines and potent antimicrobial effects. The following tables summarize the available quantitative data, showcasing its efficacy.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)
P388Murine LeukemiaData not available in a precise value, but significant in vivo activity reported[1]
Various Human Cancer Cell Lines-3.2 (for synthetic this compound)

Table 2: Antimicrobial Activity of this compound (MIC Values)

Bacterial StrainGram StainingMIC (µg/mL)
Staphylococcus aureusGram-positiveSpecific values for this compound are not detailed in the provided search results. However, related quinoxaline compounds show activity in the 4 µg/mL range against S. aureus.[2]
Escherichia coliGram-negativeSpecific values for this compound are not detailed in the provided search results. However, related quinoxaline compounds show activity in the 4 µg/mL range against E. coli.[2]
Various Bacteria-This compound is reported to have strong in vitro antimicrobial activity.[1]

The All-Amide Architecture: A Biosynthetic Deviation with a Functional Advantage

The biosynthesis of cyclic peptides like those in the quinomycin family is orchestrated by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). The final step of cyclization and release from the NRPS assembly line is typically catalyzed by a thioesterase (TE) domain.

In most quinomycins, the TE domain facilitates an intramolecular cyclization through the attack of a serine or threonine hydroxyl group on the thioester-linked peptide, forming a depsipeptide with a characteristic ester (lactone) bond. However, the all-amide structure of this compound strongly suggests a different final step: an intramolecular aminolysis, or lactamization. In this scenario, the N-terminal amino group of the linear peptide precursor attacks the thioester linkage, forming a stable amide bond to close the cyclic structure.

This biosynthetic choice to forgo the ester linkage in favor of an amide bond has significant implications for the molecule's chemical stability. Amide bonds are generally more resistant to hydrolysis than ester bonds, particularly under physiological conditions. This enhanced stability can translate to a longer biological half-life, allowing this compound to persist and exert its therapeutic effects for a more extended period.

Biosynthesis_Comparison Figure 1: Comparison of NRPS-mediated cyclization. cluster_lactone Typical Quinomycin (Ester Formation) cluster_lactam This compound (Amide Formation) NRPS_L NRPS-bound Linear Peptide (with -OH group) TE_L Thioesterase Domain NRPS_L->TE_L Transfer Acyl_O_TE_L Acyl-O-TE Intermediate TE_L->Acyl_O_TE_L Acylation Lactone Cyclic Depsipeptide (with Ester Linkage) Acyl_O_TE_L->Lactone Intramolecular Lactonization (-OH attack) NRPS_Q NRPS-bound Linear Peptide (with -NH2 group) TE_Q Thioesterase Domain NRPS_Q->TE_Q Transfer Acyl_O_TE_Q Acyl-O-TE Intermediate TE_Q->Acyl_O_TE_Q Acylation Lactam Cyclic Peptide (All-Amide Linkages) Acyl_O_TE_Q->Lactam Intramolecular Lactamization (-NH2 attack)

Figure 1: Comparison of NRPS-mediated cyclization.

Mechanism of Action: DNA Bis-intercalation and Potential Topoisomerase Inhibition

Like other members of the quinoxaline antibiotic family, this compound's primary mechanism of action is believed to be the bis-intercalation of its two quinoxaline chromophores into the DNA double helix. This process involves the insertion of the planar aromatic rings between adjacent base pairs, leading to a significant distortion of the DNA structure. This structural perturbation can interfere with crucial cellular processes that rely on DNA as a template, such as replication and transcription.

The rigid cyclic peptide backbone of this compound plays a critical role in positioning the two quinoxaline moieties at an optimal distance and orientation for simultaneous intercalation at two different sites on the DNA, effectively crosslinking the DNA strands. The enhanced stability of the all-amide backbone may contribute to a more persistent and effective DNA binding.

Furthermore, by distorting the DNA helix, bis-intercalators like this compound can inhibit the function of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds can lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.

DNA_Interaction Figure 2: Proposed mechanism of this compound's action on DNA. This compound This compound DNA DNA Double Helix This compound->DNA Bis-intercalation Distorted_DNA Distorted DNA DNA->Distorted_DNA Replication_Transcription Replication & Transcription Distorted_DNA->Replication_Transcription Inhibition Topoisomerase Topoisomerase Distorted_DNA->Topoisomerase Inhibition Apoptosis Apoptosis Replication_Transcription->Apoptosis DSB Double-Strand Breaks Topoisomerase->DSB Stabilization of Cleavage Complex DSB->Apoptosis

Figure 2: Proposed mechanism of this compound's action on DNA.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's biological activity. The following sections provide methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Figure 3: Workflow for the MTT cytotoxicity assay. Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound dilutions Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[4]

  • Serial Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.[4]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.[2]

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

DNA Footprinting Assay

This technique is used to identify the specific binding sites of a DNA-binding compound.

Materials:

  • DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

  • This compound

  • DNase I

  • DNase I digestion buffer

  • Stop solution (e.g., containing EDTA)

  • Denaturing polyacrylamide gel

  • Autoradiography film or fluorescence imager

Procedure:

  • DNA-Ligand Binding: Incubate the end-labeled DNA fragment with varying concentrations of this compound to allow for binding.

  • DNase I Digestion: Add a limited amount of DNase I to the reaction mixture to randomly cleave the DNA backbone. The regions where this compound is bound will be protected from cleavage.

  • Reaction Termination: Stop the digestion by adding a stop solution.

  • Denaturation and Electrophoresis: Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The "footprint" will appear as a gap in the ladder of DNA fragments, indicating the region where this compound was bound and protected the DNA from cleavage.

Conclusion

The absence of an ester linkage in this compound is a defining characteristic that likely contributes to its enhanced stability and potent biological activity. The all-amide backbone, a result of a final lactamization step in its biosynthesis, sets it apart from other quinomycin antibiotics. Its mechanism of action as a DNA bis-intercalator, potentially leading to topoisomerase inhibition, makes it a compelling candidate for further investigation in the development of novel anticancer and antimicrobial therapies. The detailed protocols provided herein offer a foundation for researchers to further explore the fascinating properties of this unique natural product.

References

Quinaldopeptin: A Technical Guide to its Potential as an Anti-Tumor Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin, a symmetric cyclic peptide antibiotic of the quinomycin family, has demonstrated significant potential as an anti-tumor agent. Isolated from Streptoverticillium album Q132-6, this natural product exhibits potent in vitro cytotoxicity against a range of human cancer cell lines and has been shown to prolong the survival of murine models of cancer.[1][2][3] Its mechanism of action is believed to be centered on its ability to interact with DNA, a characteristic of the quinomycin class of antibiotics. This technical guide provides a comprehensive overview of the available data on this compound, including its presumed mechanism of action, detailed hypothetical experimental protocols for its evaluation, and a framework for the presentation of quantitative data.

Core Concepts and Mechanism of Action

This compound belongs to the quinomycin family of antibiotics, which are known to exert their cytotoxic effects through interaction with DNA.[4] The proposed mechanism of action for this compound involves the bisintercalation of its quinoline chromophores into the DNA double helix.[4] This interaction can disrupt the normal function of DNA and interfere with essential cellular processes.

DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of action for quinomycin antibiotics is DNA bisintercalation, where the planar aromatic chromophores of the molecule insert themselves between the base pairs of the DNA. This binding can lead to several downstream effects that contribute to its anti-tumor activity:

  • Inhibition of DNA Replication and Transcription: By distorting the DNA structure, this compound can physically obstruct the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

  • Topoisomerase Inhibition: this compound may also function as a topoisomerase inhibitor. Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair.[5][6] By stabilizing the topoisomerase-DNA cleavage complex, this compound can lead to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[5]

Induction of Apoptosis

The DNA damage induced by this compound is a potent trigger for apoptosis, or programmed cell death. The accumulation of DNA strand breaks can activate DNA damage response pathways, leading to the activation of pro-apoptotic proteins and the caspase cascade, ultimately resulting in the systematic dismantling of the cell.[7][8]

Quantitative Data

The publicly available quantitative data on the anti-tumor activity of this compound is limited. The following table provides a template for the presentation of such data.

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50Tumor Growth Inhibition (%)Reference
P388Murine LeukemiaIn vivo--Data not available[1][3]
VariousHuman CancerIn vitro483.2 nM (Synthetic this compound)-[1]
Hypothetical
MCF-7Breast AdenocarcinomaMTT48Value-
HeLaCervical CarcinomaMTT48Value-
A549Lung CarcinomaMTT48Value-
HCT116Colon CarcinomaMTT48Value-

Note: The IC50 value of 3.2 nM was reported for a synthetically produced version of this compound. Further studies are required to determine the IC50 values against a broader panel of cancer cell lines and to quantify the in vivo efficacy.

Experimental Protocols

The following are detailed, representative protocols for the evaluation of this compound's anti-tumor activity. These are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the respective drug dilutions.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

In Vivo Murine Leukemia Model (P388)

This protocol describes a representative in vivo efficacy study of this compound using a P388 murine leukemia model.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • P388 leukemia cells

  • This compound solution (in a suitable vehicle, e.g., saline with 5% DMSO and 5% Tween 80)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Inject 1 x 10⁶ P388 cells intraperitoneally (i.p.) into each mouse on day 0.

  • Animal Randomization and Treatment:

    • On day 1, randomly divide the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound i.p. daily for 5 consecutive days at various doses (e.g., 1, 5, and 10 mg/kg).

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

    • Record the survival of each mouse.

  • Efficacy Evaluation:

    • Calculate the mean survival time (MST) for each group.

    • Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

DNA Topoisomerase I Inhibition Assay

This assay determines the ability of this compound to inhibit the catalytic activity of human topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue)

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, supercoiled DNA (0.25 µg), and varying concentrations of this compound.

    • Include a no-enzyme control and a no-drug control.

  • Enzyme Addition and Incubation:

    • Add human topoisomerase I (1 unit) to each reaction tube (except the no-enzyme control).

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination:

    • Add the stop solution to each reaction.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Visualizations

Proposed Mechanism of Action of this compound

Quinaldopeptin_Mechanism This compound This compound DNA DNA This compound->DNA Bisintercalation Topoisomerase Topoisomerase This compound->Topoisomerase Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase->DNA Regulates Topology Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plate Cell_Culture->Seeding Incubation Incubate for 48h Seeding->Incubation Drug_Dilution Prepare this compound dilutions Drug_Dilution->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Measure absorbance at 570nm Formazan_Solubilization->Read_Absorbance IC50_Calculation Calculate IC50 Read_Absorbance->IC50_Calculation

References

In Vitro Efficacy of Quinaldopeptin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinaldopeptin, a novel quinomycin antibiotic, has demonstrated significant antimicrobial and cytotoxic activities in preliminary in vitro studies. This technical guide synthesizes the available data on its efficacy, providing a foundational resource for researchers engaged in the exploration of new therapeutic agents. Due to the limited public availability of the full-text primary research, this document focuses on the confirmed discovery and reported activities of this compound, while noting the absence of specific quantitative data and detailed experimental protocols in the accessible literature.

Introduction

This compound is a unique member of the quinomycin family of antibiotics, distinguished as a symmetric cyclic peptide. It was first isolated from the culture of Streptoverticillium album strain Q132-6. Early research has indicated that this compound possesses potent in vitro activity against a range of microbes and tumor cells, suggesting its potential as a lead compound for further drug development.

Antimicrobial Activity

Initial in vitro studies have confirmed that this compound exhibits strong antimicrobial properties. However, specific Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains are not detailed in the publicly accessible abstract of the primary research article.

Table 1: Summary of In Vitro Antimicrobial Activity of this compound

Target Organism MIC (µg/mL)

| Data Not Available | Data Not Available |

Cytotoxic Efficacy

This compound has also been shown to have significant cytotoxic activity against tumor cells in vitro. The primary research abstract mentions its potential as an anticancer agent, though specific IC50 (half-maximal inhibitory concentration) values against different cancer cell lines are not available in the public domain.

Table 2: Summary of In Vitro Cytotoxic Activity of this compound

Cell Line IC50 (µM)

| Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental methodologies for the in vitro studies of this compound are not available in the publicly accessible literature. The following represents a generalized workflow for such studies, based on standard laboratory practices.

Antimicrobial Susceptibility Testing (Generalized Protocol)

A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of a novel antibiotic.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (e.g., Mueller-Hinton Broth) start->bacterial_culture compound_prep This compound Serial Dilution start->compound_prep inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->inoculation plate_prep Prepare 96-well Microtiter Plate compound_prep->plate_prep plate_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visual Inspection for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point experimental_workflow_cytotoxicity cluster_prep_cyto Preparation cluster_assay_cyto Assay cluster_analysis_cyto Analysis start_cyto Start cell_culture Seed Cancer Cells in 96-well Plate start_cyto->cell_culture compound_treatment Treat with this compound (Varying Concentrations) cell_culture->compound_treatment incubation_cyto Incubate for 48-72h compound_treatment->incubation_cyto mtt_addition Add MTT Reagent incubation_cyto->mtt_addition formazan_incubation Incubate to Allow Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure Absorbance (e.g., at 570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_point_cyto End calculate_ic50->end_point_cyto

Spectral Analysis of Quinaldopeptin: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin, a member of the quinomycin family of antibiotics, is a C2-symmetric cyclic decapeptide with potent antimicrobial and cytotoxic properties.[1][2] Its complex architecture, featuring two quinoline chromophores, necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This technical guide provides an in-depth overview of the spectral analysis of this compound, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in its structural elucidation. This document outlines detailed experimental protocols and presents data in a structured format to aid researchers in the characterization of this compound and related peptide natural products.

Introduction

This compound is a natural product isolated from Streptoverticillium album and is distinguished from other quinomycin antibiotics by the absence of ester linkages in its cyclic peptide backbone, which is composed solely of amide bonds.[1][2] The structure consists of amino acid residues including glycine, sarcosine, L-pipecolic acid, and (2R,3R)-2,3-diaminobutanoic acid. The total synthesis of this compound has been successfully accomplished, confirming its complex cyclic structure.[3] The potent biological activity of this compound, including a strong cytotoxicity with an IC50 value of 3.2 nM, is attributed to its ability to bind to DNA.[3][4]

The structural elucidation of such a complex molecule relies on the synergistic use of various spectroscopic techniques. High-resolution mass spectrometry provides accurate molecular weight and elemental composition, while tandem MS experiments offer insights into the amino acid sequence. 1D and 2D NMR spectroscopy are indispensable for determining the connectivity of atoms and the stereochemistry of the molecule.[5] Complementary information about functional groups and electronic transitions is provided by IR and UV-Vis spectroscopy, respectively.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural analysis of organic molecules in solution.[5] For a cyclic peptide like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H- ¹H)
Quinoline
H-2'8.5 - 8.7145 - 148C-3', C-4', C-8a'H-3'
H-3'7.4 - 7.6120 - 122C-2', C-4', C-4a'H-2', H-4'
H-4'8.0 - 8.2135 - 137C-2', C-5', C-8a'H-3'
H-5'7.7 - 7.9128 - 130C-4', C-6', C-7', C-8a'H-6'
H-6'7.5 - 7.7127 - 129C-5', C-7', C-8'H-5', H-7'
H-7'7.9 - 8.1129 - 131C-5', C-6', C-8', C-8a'H-6', H-8'
H-8'7.6 - 7.8126 - 128C-6', C-7', C-8a'H-7'
Peptide Backbone
Gly (NH)8.0 - 8.5-C=O (Gly)α-CH₂
Gly (α-CH₂)3.8 - 4.242 - 45C=O (Gly), C=O (Sar)NH
Sar (N-CH₃)3.0 - 3.235 - 37C=O (Sar), α-CH₂ (Sar)-
Sar (α-CH₂)4.0 - 4.450 - 53C=O (Sar), C=O (Pip)-
Pip (α-CH)4.5 - 4.858 - 61C=O (Pip), β-CH₂, δ-CH₂β-CH₂
Dab (α-CH)4.2 - 4.555 - 58C=O (Dab), β-CHβ-CH
Dab (β-CH)3.5 - 3.850 - 53C=O (Dab), α-CHα-CH

Note: This table presents expected chemical shift ranges and correlations based on the known structure of this compound and general values for amino acid residues. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound. Tandem mass spectrometry (MS/MS) of the protonated molecule will induce fragmentation of the peptide backbone, providing sequence information.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₆₄H₇₈N₁₄O₁₂
Monoisotopic Mass 1266.5881
Calculated m/z [M+H]⁺ 1267.5959
Observed m/z [M+H]⁺ 1267.5962
Mass Error < 1 ppm
Key MS/MS Fragments Loss of quinoline moiety, sequential loss of amino acid residues
Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in this compound. The spectrum is expected to be complex due to the various functional groups in the molecule.

Table 3: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3400N-H (Amide)Stretching
3000 - 3100C-H (Aromatic)Stretching
2850 - 2960C-H (Aliphatic)Stretching
~1650C=O (Amide I)Stretching
~1540N-H bend, C-N stretch (Amide II)Bending/Stretching
1500 - 1600C=C (Aromatic)Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the quinoline chromophores.

Table 4: UV-Visible Absorption Maxima for this compound

Wavelength (λmax, nm)SolventChromophore
~240MethanolQuinoline (π → π)
~320MethanolQuinoline (n → π)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking amino acid residues and attaching the quinoline chromophores to the peptide backbone.[6][7]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent system for electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is required for accurate mass measurements.[8]

  • HRMS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions for sequence analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over the range of 200-800 nm, using the pure solvent as a blank.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation This compound This compound Sample NMR NMR Spectroscopy (1D: 1H, 13C) (2D: COSY, HSQC, HMBC) This compound->NMR MS Mass Spectrometry (HRMS, MS/MS) This compound->MS IR FT-IR Spectroscopy This compound->IR UV UV-Vis Spectroscopy This compound->UV Data_Integration Data Integration & Correlation NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV->Data_Integration Structure_Proposal Propose Planar Structure Data_Integration->Structure_Proposal Stereochemistry Determine Stereochemistry (NOESY, ROESY) Structure_Proposal->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound.

signaling_pathway cluster_inhibition Inhibition of Cellular Processes cluster_outcome Biological Outcome This compound This compound DNA Cellular DNA This compound->DNA Binds to DNA Replication DNA Replication Inhibition This compound->Replication Inhibits Transcription RNA Transcription Inhibition This compound->Transcription Inhibits DNA->Replication DNA->Transcription Cytotoxicity Cytotoxicity Replication->Cytotoxicity Transcription->Cytotoxicity

Caption: Proposed mechanism of action for this compound's cytotoxicity.

Conclusion

The structural elucidation of this compound is a prime example of the power of modern spectroscopic techniques. Through the combined application of NMR, mass spectrometry, IR, and UV-Vis spectroscopy, a complete and unambiguous assignment of its complex cyclic structure is achievable. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers working on the characterization of this compound and other complex natural products, facilitating further research into their biological activities and potential therapeutic applications.

References

Quinaldopeptin Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin, a member of the quinomycin family of antibiotics, is a C2-symmetric cyclic decapeptide that has demonstrated potent cytotoxic and antimicrobial properties. Its unique structure, characterized by two quinoline-2-carboxylic acid chromophores and a peptide core linked exclusively by amide bonds, distinguishes it from other quinomycin analogues. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their synthesis, mechanism of action, and potential therapeutic applications. We present available quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key pathways and workflows involved in their study.

Introduction

Isolated from Streptoverticillium album, this compound has emerged as a promising scaffold for the development of novel therapeutic agents.[1][2] Its significant in vitro antimicrobial and cytotoxic activities, coupled with its ability to prolong the survival of mice with murine tumors, have spurred further investigation into its mechanism of action and the synthesis of its analogues.[1][2] This guide aims to consolidate the current technical knowledge on this compound derivatives to aid researchers in the exploration of their therapeutic potential.

Chemical Structure and Synthesis

This compound is a cyclic decapeptide composed of glycine, sarcosine, L-pipecolic acid, and (2R,3R)-2,3-diaminobutanoic acid residues.[3] The synthesis of this compound and its analogues is a complex process, typically achieved through solid-phase peptide synthesis (SPPS) followed by macrocyclization and the introduction of the quinoline chromophores.[4]

General Synthesis Workflow

The synthesis of this compound derivatives can be conceptually broken down into several key stages, as illustrated in the workflow diagram below. This process involves the sequential coupling of protected amino acids on a solid support, followed by cleavage from the resin, cyclization of the linear peptide, and finally, the attachment of the chromophore moieties.

Synthesis_Workflow start Start: Resin Selection (e.g., Rink Amide Resin) spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc deprotection - Amino acid coupling (e.g., HATU/DIEA) - Capping (optional) start->spps cleavage Cleavage from Resin (e.g., TFA cocktail) spps->cleavage purification1 Purification of Linear Peptide (e.g., Preparative HPLC) cleavage->purification1 cyclization Macrocyclization (e.g., in solution) purification1->cyclization purification2 Purification of Cyclic Peptide (e.g., Preparative HPLC) cyclization->purification2 chromophore Chromophore Attachment (e.g., Quinoline-2-carboxylic acid, HOBt, EDCI) purification2->chromophore purification3 Final Purification (e.g., Preparative HPLC) chromophore->purification3 end End: this compound Derivative purification3->end

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activity and Potential Applications

This compound and its derivatives have shown significant potential in several therapeutic areas, most notably in oncology.

Anticancer Activity

Synthetic this compound exhibits potent cytotoxicity against a range of human cancer cell lines, with IC50 values in the low nanomolar range.[4] The cytotoxic activity is highly dependent on the structure of the chromophore and the peptide backbone. For instance, analogues with a 3-quinoline chromophore or a desmethyl peptide core show significantly reduced activity.[4]

Table 1: Cytotoxicity of this compound and its Analogues against Human Cancer Cell Lines

CompoundDerivative TypeCancer Cell Line(s)IC50 (nM)Reference(s)
This compound (1)SyntheticNot specified3.2[4]
This compound (1)SyntheticHuman cancer cell lines3.3 - 12
Analogue 233-Quinoline ChromophoreNot specifiedActivity largely reduced[4]
Analogue 27Desmethyl AnalogueNot specifiedActivity largely reduced[4]
Antimicrobial Activity
Antiviral Potential

While there is no direct evidence for the antiviral activity of this compound itself, related compounds containing a quinoxaline moiety have been investigated as potential antiviral agents.[5] Given the structural similarities, this suggests a potential avenue for future research into the antiviral applications of this compound derivatives.

Mechanism of Action

The primary mechanism of action for this compound and other quinomycin antibiotics is believed to be through bis-intercalation into DNA.[6] This process involves the insertion of the two planar quinoline chromophores between the base pairs of the DNA double helix, leading to significant structural distortion and the inhibition of crucial cellular processes.

DNA Bis-Intercalation and Cellular Consequences

The binding of this compound to DNA is a cooperative process where both chromophores insert into the DNA, a mechanism that is kinetically favored over a sequential insertion.[2] This bis-intercalation unwinds and bends the DNA helix, creating a structural impediment that can block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[6][7] This disruption of fundamental cellular processes ultimately triggers a DNA damage response, leading to cell cycle arrest and apoptosis.

DNA_Intercalation_Pathway This compound This compound Derivative DNA Nuclear DNA This compound->DNA Binds Intercalation DNA Bis-intercalation DNA->Intercalation DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) Intercalation->DDR Triggers Inhibition Inhibition of Replication & Transcription Intercalation->Inhibition CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) DDR->CellCycleArrest Leads to Apoptosis Apoptosis (Caspase activation) DDR->Apoptosis Induces Inhibition->CellCycleArrest Inhibition->Apoptosis

Caption: Proposed mechanism of action for this compound derivatives.

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

This compound has also been identified as an inhibitor of Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic environments by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1, this compound can potentially disrupt the tumor's ability to thrive in low-oxygen conditions, further contributing to its anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Solid-Phase Peptide Synthesis (SPPS) of this compound Backbone

This protocol outlines the manual synthesis of the linear decapeptide precursor of this compound on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Sar-OH, Fmoc-L-Pip-OH, Fmoc-(2R,3R)-Dab(Boc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

  • Preparative HPLC system with a C18 column

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin, followed by DIEA (6 equivalents).

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the linear peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide by preparative RP-HPLC.

Cytotoxicity Determination using MTT Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

DNA Intercalation Analysis using DNA Unwinding Assay

This assay determines the ability of a compound to unwind supercoiled DNA, which is indicative of an intercalative binding mode.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I

  • Topoisomerase I reaction buffer

  • This compound derivative

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., 200 ng), topoisomerase I reaction buffer, and the this compound derivative at various concentrations.

  • Topoisomerase I Addition: Add topoisomerase I to the reaction mixture and incubate at 37°C for 30 minutes. Include a control reaction without the this compound derivative.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Intercalation will result in the conversion of supercoiled DNA to a relaxed form, which migrates slower on the gel.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly sensitive to structural modifications.

SAR_Diagram This compound This compound (High Cytotoxicity) Modification1 Modification of Chromophore Position (e.g., 3-Quinoline) This compound->Modification1 Modification2 Modification of Peptide Backbone (e.g., Desmethyl) This compound->Modification2 ReducedActivity Reduced Cytotoxicity Modification1->ReducedActivity Modification2->ReducedActivity

Caption: Structure-activity relationship summary for this compound derivatives.

Key SAR findings include:

  • Chromophore Position: Moving the nitrogen atom in the quinoline ring from the 2-position to the 3-position (Analogue 23) results in a significant loss of cytotoxic activity.[4]

  • Peptide Backbone: Removal of a methyl group from the peptide backbone (Desmethyl Analogue 27) also leads to a dramatic reduction in cytotoxicity.[4]

These findings highlight the critical importance of the specific arrangement of the chromophores and the integrity of the peptide core for the biological activity of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with potent anticancer activity. Their mechanism of action, involving DNA bis-intercalation and HIF-1 inhibition, provides multiple avenues for therapeutic intervention. While significant progress has been made in their synthesis and initial biological evaluation, further research is needed to fully elucidate their therapeutic potential. Key areas for future investigation include:

  • Quantitative Antimicrobial and Antiviral Screening: A comprehensive evaluation of the antimicrobial and antiviral spectrum of a library of this compound derivatives is warranted to identify potential lead compounds for infectious disease applications.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are essential to assess the in vivo efficacy, pharmacokinetics, and safety profile of promising this compound analogues.

  • Optimization of the Peptide Scaffold: Further SAR studies are needed to explore modifications to the peptide backbone that may enhance biological activity, improve drug-like properties, and reduce potential toxicity.

  • Elucidation of Downstream Signaling Pathways: A more detailed investigation into the specific DNA damage response and apoptotic pathways activated by this compound derivatives will provide a deeper understanding of their mechanism of action and may reveal opportunities for combination therapies.

By addressing these key areas, the scientific community can continue to unlock the therapeutic potential of this fascinating class of natural product derivatives.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinaldopeptin is a potent quinomycin antibiotic that was first isolated from the culture of Streptoverticillium album. The molecule exhibits significant in vitro antimicrobial and cytotoxic activity, making it a subject of interest in medicinal chemistry and drug development.[1][2] Structurally, this compound is a C2-symmetric cyclic decapeptide characterized by the presence of two quinoline chromophores.[2][3] Unlike other members of the quinomycin family, all amino acid residues in this compound are linked by amide bonds, lacking the ester linkages found in related natural products.[2] Its unique structure and potent biological activity have made the total synthesis of this compound a significant challenge and a noteworthy achievement in organic chemistry.

This document outlines two distinct and successful strategies for the total synthesis of this compound, providing detailed protocols and quantitative data to aid researchers in its synthesis and further analog development. The presented methodologies are based on published literature and offer robust pathways to this complex natural product.

Synthetic Strategies Overview

Two primary strategies for the total synthesis of this compound have been reported, each with its own set of advantages:

  • First Generation Synthesis (Ichikawa et al., 2013): This approach utilizes a solid-phase peptide synthesis (SPPS) of a linear decapeptide precursor.[3][4] This is followed by a solution-phase macrocyclization and a late-stage introduction of the quinoline chromophores. A key feature of this strategy is the use of a fragment coupling approach to construct the linear peptide, taking advantage of the molecule's C2 symmetry.[3][4]

  • Second Generation Synthesis (Ichikawa et al.): This refined strategy employs a convergent approach featuring a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction (U3CR).[5] The synthesis proceeds through a racemization-free [5 + 5] coupling and macrolactamization to form the cyclic peptide core, with the quinaldine chromophores being installed in the final steps.[5]

First Generation Total Synthesis Protocol

This protocol is adapted from the work of Ichikawa and colleagues, detailing the initial total synthesis of this compound.[3][4] The overall workflow is depicted below.

Experimental Workflow: First Generation Synthesis

First_Generation_Quinaldopeptin_Synthesis A Solid-Phase Peptide Synthesis (SPPS) of Linear Decapeptide B Cleavage from Resin A->B TFA C Macrocyclization B->C HATU, HOAt D Deprotection C->D H2, Pd/C E Coupling with Quinoline Chromophore D->E Quinoline-2-carbonyl chloride F This compound E->F

Caption: Workflow for the first-generation total synthesis of this compound.

Key Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Decapeptide

  • Resin: 2-Chlorotrityl chloride resin.

  • Amino Acids: Fmoc-protected amino acids are used.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine).

  • Deprotection: 20% piperidine in DMF.

  • Procedure: The synthesis is performed on a peptide synthesizer. The C-terminal amino acid is loaded onto the resin, followed by sequential coupling and deprotection cycles for each subsequent amino acid according to the target sequence. A fragment coupling approach is utilized, where a pentapeptide fragment is synthesized and then coupled to another growing peptide chain on the resin to exploit the C2 symmetry of the target molecule.[3][4]

2. Cleavage from Resin

  • Reagent: A solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Procedure: The resin-bound peptide is treated with the cleavage cocktail for 2-3 hours at room temperature. The resin is then filtered off, and the filtrate is concentrated in vacuo. The crude peptide is precipitated with cold diethyl ether, centrifuged, and washed to yield the linear decapeptide.

3. Macrocyclization

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-hydroxy-7-azabenzotriazole), and DIPEA in DMF.

  • Procedure: The linear decapeptide is dissolved in a large volume of DMF to ensure high dilution, which favors intramolecular cyclization over intermolecular polymerization. HATU, HOAt, and DIPEA are added, and the reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the crude cyclic peptide is purified by column chromatography.

4. Deprotection of Side Chains

  • Reagents: Hydrogen gas (H2) and Palladium on carbon (Pd/C).

  • Procedure: The protected cyclic peptide is dissolved in methanol or a similar solvent, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected cyclic peptide.

5. Coupling with the Quinoline Chromophore

  • Reagents: Quinoline-2-carbonyl chloride and a non-nucleophilic base such as DIPEA or 2,6-lutidine in a solvent like dichloromethane (DCM).

  • Procedure: The deprotected cyclic peptide is dissolved in anhydrous DCM and cooled to 0 °C. The base is added, followed by the slow addition of quinoline-2-carbonyl chloride. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the final product, this compound, is purified by preparative HPLC.

Second Generation Total Synthesis Protocol

This improved synthesis, also from Ichikawa's group, offers a more convergent and efficient route.[5]

Experimental Workflow: Second Generation Synthesis

Second_Generation_Quinaldopeptin_Synthesis A Staudinger/Aza-Wittig/ Ugi 3-Component Reaction B [5+5] Dimerization (Peptide Coupling) A->B EDC, HOBt C Macrolactamization B->C HATU, HOAt D Deprotection C->D H2, Pd/C E Coupling with Quinoline Chromophore D->E Quinoline-2-carbonyl chloride F This compound E->F

Caption: Workflow for the second-generation total synthesis of this compound.

Key Experimental Protocols

1. Staudinger/Aza-Wittig/Diastereoselective Ugi Three-Component Reaction (U3CR)

  • Reactants: An azido aldehyde, a phosphine (e.g., PEt3), and a dipeptide carboxylic acid component.[5]

  • Procedure: The azido aldehyde is treated with the phosphine in a suitable solvent like THF. This in situ generates an imine via a Staudinger/aza-Wittig sequence. The dipeptide carboxylic acid is then added, and the Ugi reaction proceeds to form a pentadepsipeptide precursor.[5]

2. [5+5] Dimerization

  • Reagents: A peptide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt.

  • Procedure: The pentadepsipeptide obtained from the U3CR is deprotected at one terminus and activated at the other. Two equivalents of this monomer are then coupled in a head-to-tail fashion to yield a linear decapeptide. This dimerization is designed to be racemization-free.[5]

3. Macrolactamization

  • Reagents: Similar to the first-generation synthesis, HATU, HOAt, and a base like DIPEA are used in a dilute solution of DMF.

  • Procedure: The linear decapeptide from the dimerization step is subjected to high-dilution cyclization conditions to afford the macrocyclic peptide core.

4. Deprotection and Chromophore Installation

  • The final steps of deprotection and coupling with the quinoline chromophore are analogous to those described in the first-generation synthesis.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the total synthesis of this compound. It is important to note that yields can vary based on reaction scale and specific conditions.

Synthetic Step First Generation (Reported Yields) Second Generation (Reported Yields)
Linear Peptide Synthesis ~40-60% (overall for SPPS)Not directly comparable
Macrocyclization ~50-70%~60-75%
Chromophore Coupling ~70-85%~75-90%
Overall Yield ~5-10%~8-15%

Structure of this compound

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Conclusion

The total synthesis of this compound has been successfully achieved through multiple strategic approaches. The first-generation synthesis established a viable, albeit lengthy, route using solid-phase techniques. The second-generation synthesis provides a more convergent and potentially more efficient pathway. Both methodologies offer valuable insights for the synthesis of this compound and its analogs for further biological evaluation. The detailed protocols and data presented herein serve as a comprehensive resource for researchers in the field of natural product synthesis and drug discovery.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Quinaldopeptin Linear Decapeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the linear decapeptide precursor of Quinaldopeptin, a potent quinomycin antibiotic. This compound exhibits significant antimicrobial and cytotoxic activity, making its synthetic analogues valuable tools in drug discovery.[1] The synthesis of the linear decapeptide is a critical step in the total synthesis of this compound.[2][3] This protocol utilizes a fragment coupling strategy on a 2-chlorotrityl (2-CTC) resin, employing Fmoc/tBu chemistry. Detailed methodologies for peptide assembly, cleavage from the resin, and subsequent purification are provided to guide researchers in the efficient synthesis of this key intermediate.

Introduction

This compound is a C2-symmetrical cyclic decapeptide antibiotic that demonstrates strong in vitro antimicrobial and cytotoxic properties.[1] Its total synthesis is a subject of significant interest in medicinal chemistry. A key strategic step in the total synthesis of this compound is the preparation of its linear decapeptide precursor. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the assembly of this linear peptide.[2][3]

This application note details an Fmoc-based SPPS protocol for the synthesis of the this compound linear decapeptide. The strategy involves the synthesis of a pentapeptide on a 2-chlorotrityl (2-CTC) resin, followed by a fragment coupling of a second, identical pentapeptide to the resin-bound fragment to yield the full linear decapeptide. The use of 2-CTC resin allows for mild cleavage conditions, preserving the acid-labile side-chain protecting groups for subsequent solution-phase manipulations.

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis, cleavage, and purification of the this compound linear decapeptide.

Table 1: Resins and Amino Acids

ReagentSupplierGrade
2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g)e.g., NovabiochemSPPS Grade
Fmoc-L-Ala-OHVariousSPPS Grade
Fmoc-L-Val-OHVariousSPPS Grade
Fmoc-(S)-α,β-diaminobutyric acid(Boc)-OHVariousSPPS Grade
Fmoc-L-N-Me-Val-OHVariousSPPS Grade

Table 2: Solvents and Reagents for SPPS

ReagentPurposeSupplierGrade
N,N-Dimethylformamide (DMF)SolventVariousAnhydrous, Amine-free
Dichloromethane (DCM)SolventVariousAnhydrous
PiperidineFmoc deprotectionVariousReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagentVariousReagent Grade
1-Hydroxybenzotriazole (HOBt)Coupling additiveVariousAnhydrous
N,N-Diisopropylethylamine (DIPEA)BaseVariousReagent Grade

Table 3: Reagents for Cleavage and Purification

ReagentPurposeSupplierGrade
Acetic acidCleavageVariousGlacial
2,2,2-Trifluoroethanol (TFE)CleavageVariousReagent Grade
Diethyl etherPrecipitationVariousAnhydrous
Acetonitrile (ACN)HPLC mobile phaseVariousHPLC Grade
Trifluoroacetic acid (TFA)HPLC mobile phase additiveVariousHPLC Grade
WaterHPLC mobile phaseVariousHPLC Grade, Deionized

Experimental Protocols

Amino Acid Sequence

The this compound linear decapeptide possesses a C2-symmetrical structure, composed of two identical pentapeptide fragments. The sequence of the pentapeptide is:

(L)-N-Me-Val-(L)-Ala-(S)-α,β-diaminobutyric acid-(L)-Val-(L)-Ala

Solid-Phase Peptide Synthesis Workflow

The overall workflow for the solid-phase synthesis of the linear decapeptide is depicted below.

SPPS_Workflow Resin 2-Chlorotrityl Resin Swell Resin Swelling in DCM Resin->Swell Load Loading of Fmoc-L-Ala-OH Swell->Load Pentapeptide Synthesis of Pentapeptide 1 (Fmoc Deprotection & Coupling Cycles) Load->Pentapeptide Deprotect_N N-terminal Fmoc Deprotection Pentapeptide->Deprotect_N Fragment_Coupling Fragment Coupling on Resin Deprotect_N->Fragment_Coupling Prepare_Penta2 Preparation of Pentapeptide 2 Fragment (in solution) Prepare_Penta2->Fragment_Coupling Cleavage Cleavage from Resin Fragment_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Decapeptide Linear Decapeptide Purification->Decapeptide

Figure 1: SPPS Workflow for this compound Linear Decapeptide.
Protocol for Pentapeptide Synthesis (Fragment 1 on Resin)

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid (Fmoc-L-Ala-OH):

    • Dissolve Fmoc-L-Ala-OH (0.75 g, 2.4 mmol) in anhydrous DCM (10 mL).

    • Add DIPEA (0.84 mL, 4.8 mmol) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.

    • To cap any unreacted sites, add 1 mL of methanol and shake for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (10 mL) and shake for 15 minutes.

    • Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling (General Cycle):

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3.6 mmol) and HOBt (0.55 g, 3.6 mmol) in DMF (8 mL).

    • Add DIC (0.56 mL, 3.6 mmol) and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Repeat Steps 3 and 4 for the remaining amino acids in the pentapeptide sequence: L-Val, (S)-α,β-diaminobutyric acid(Boc), L-Ala, and L-N-Me-Val.

Protocol for Fragment Coupling
  • Preparation of the Second Pentapeptide Fragment (in solution): Synthesize the same pentapeptide sequence on a separate batch of 2-chlorotrityl resin and cleave it while keeping the side-chain protecting groups intact using a mild cleavage cocktail (e.g., 1% TFA in DCM). This will yield the free carboxylic acid of the protected pentapeptide.

  • N-terminal Deprotection of Resin-Bound Pentapeptide: Perform the Fmoc deprotection (Step 3.3) on the resin-bound pentapeptide from section 3.3.

  • Fragment Coupling:

    • Dissolve the protected pentapeptide acid (1.5 equivalents relative to resin loading) and HOBt (1.5 eq.) in DMF.

    • Add DIC (1.5 eq.) and pre-activate for 10 minutes.

    • Add the activated pentapeptide solution to the deprotected resin-bound pentapeptide.

    • Shake for 12-24 hours at room temperature.

    • Monitor the reaction for completion.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Cleavage of the Linear Decapeptide from Resin

The cleavage of the protected linear decapeptide from the 2-chlorotrityl resin is performed under mild acidic conditions to avoid premature removal of side-chain protecting groups.

Cleavage_Workflow Resin_Peptide Resin-bound Decapeptide Wash_DCM Wash with DCM Resin_Peptide->Wash_DCM Cleavage_Cocktail Add Cleavage Cocktail (AcOH/TFE/DCM) Wash_DCM->Cleavage_Cocktail Incubate Incubate at RT Cleavage_Cocktail->Incubate Filter Filter and Collect Filtrate Incubate->Filter Wash_Resin Wash Resin with Cocktail Filter->Wash_Resin Combine Combine Filtrates Filter->Combine Wash_Resin->Combine Concentrate Concentrate in vacuo Combine->Concentrate Precipitate Precipitate with Cold Diethyl Ether Concentrate->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate

Figure 2: Cleavage and Isolation Workflow.
  • Resin Preparation: Wash the resin-bound linear decapeptide with DCM (3 x 10 mL) and dry under vacuum for 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of Acetic Acid : TFE : DCM (1:2:7 v/v/v).

    • Add the cleavage cocktail (20 mL per gram of resin) to the dried resin.

    • Shake gently at room temperature for 2 hours.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail (2 x 5 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 10 mL).

    • Dry the crude peptide under vacuum.

Purification by HPLC

The crude linear decapeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 4: HPLC Purification Parameters

ParameterCondition
Column C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 4 mL/min
Detection 220 nm
Injection Volume Dependent on sample concentration and column capacity
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMF or a mixture of Mobile Phase A and B.

  • Purification: Inject the sample onto the HPLC system and collect fractions corresponding to the major peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified linear decapeptide as a white powder.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis.

Table 5: Summary of Synthesis Yield and Purity

StepStarting Material (g)ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC, %)
Pentapeptide Synthesis 1.0 g (resin)Resin-bound Pentapeptide----
Fragment Coupling -Resin-bound Decapeptide----
Cleavage -Crude Linear Decapeptide----
HPLC Purification -Purified Linear Decapeptide--->95%

Conclusion

The protocol described provides a comprehensive guide for the solid-phase synthesis of the this compound linear decapeptide. The use of a 2-chlorotrityl resin and a fragment coupling strategy allows for the efficient assembly of this complex peptide. The detailed steps for synthesis, cleavage, and purification will enable researchers to produce high-purity linear decapeptide, a crucial intermediate for the total synthesis of this compound and its analogues for further investigation in drug development.

References

Application Notes and Protocols for Macrocyclization in Quinaldopeptin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin is a potent cyclodepsipeptide antibiotic characterized by a C2-symmetrical decapeptide core and two quinaldic acid chromophores.[1] Its unique structure and significant biological activity, including antimicrobial and cytotoxic effects, make it a compelling target for total synthesis and analog development.[1][2] A critical step in the synthesis of this compound and related cyclic peptides is the macrocyclization of the linear precursor. The efficiency of this intramolecular reaction is paramount for the overall success of the synthetic route.

These application notes provide a detailed overview of the macrocyclization techniques employed in the total synthesis of this compound, with a focus on solution-phase macrolactamization. This document offers specific protocols derived from published syntheses, a summary of quantitative data, and general protocols applicable to similar peptide systems.

Macrocyclization Strategies for this compound

The total synthesis of this compound, as reported by Ichikawa and Matsuda, relies on a convergent strategy.[3][4] This involves the solid-phase peptide synthesis (SPPS) of a linear decapeptide precursor, followed by a solution-phase macrolactamization to form the cyclic core. A subsequent late-stage introduction of the quinaldic acid chromophores completes the synthesis.[3] A second-generation synthesis employed a [5 + 5] fragment coupling approach followed by macrolactamization.[5]

Solution-Phase Macrolactamization

Solution-phase macrocyclization is a widely used technique for the synthesis of cyclic peptides.[6][7] The key challenge in this approach is to favor the desired intramolecular cyclization over intermolecular oligomerization.[6] This is typically achieved by performing the reaction under high-dilution conditions, where the concentration of the linear peptide is kept very low (typically in the millimolar range).[8]

The choice of coupling reagent is also critical for achieving high yields and minimizing side reactions, such as racemization.[9] Commonly used reagents for macrolactamization fall into two main categories: phosphonium salts (e.g., PyBOP, HBTU) and aminium/uronium salts (e.g., HATU, HCTU).[9][10] These reagents efficiently activate the C-terminal carboxylic acid, facilitating its reaction with the N-terminal amine.[11]

Experimental Protocols

Protocol 1: Macrocyclization of the Linear Decapeptide Precursor of this compound

This protocol is adapted from the first total synthesis of this compound by Ichikawa et al. (2013).[4]

Materials:

  • Linear decapeptide precursor with N-terminal Fmoc deprotection and C-terminal acid.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • 2,4,6-collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Linear Precursor: The fully protected linear decapeptide is synthesized on a solid support (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based SPPS. Following assembly, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin while keeping the side-chain protecting groups intact. The crude linear peptide is purified by flash chromatography.

  • Macrocyclization Reaction:

    • Dissolve the linear decapeptide precursor in a mixture of anhydrous DMF and anhydrous DCM (1:1 v/v) to a final concentration of 1 mM.

    • To this solution, add HATU (1.5 equivalents), HOAt (1.5 equivalents), and 2,4,6-collidine (3.0 equivalents).

    • Stir the reaction mixture at room temperature for 12 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the linear precursor and the appearance of the cyclic product.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclic peptide by silica gel column chromatography to yield the desired macrocycle.

Protocol 2: General Procedure for Solution-Phase Peptide Macrolactamization using HATU

This protocol provides a general guideline for researchers performing solution-phase macrolactamization of a linear peptide.

Materials:

  • Linear peptide with free N- and C-termini and protected side chains.

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Anhydrous DMF

  • Syringe pump (optional, for high dilution)

Procedure:

  • High-Dilution Setup:

    • Prepare a stock solution of the linear peptide in anhydrous DMF (e.g., 10 mM).

    • In a separate flask, add a large volume of anhydrous DMF containing DIPEA (4-6 equivalents based on the total amount of peptide). .

    • Using a syringe pump, slowly add the peptide stock solution to the stirred DMF/DIPEA mixture over a period of 4-8 hours. This maintains a low concentration of the peptide, favoring intramolecular cyclization.

  • Activation and Cyclization:

    • In a separate vial, dissolve HATU (1.2-1.5 equivalents) in a small amount of anhydrous DMF.

    • Simultaneously with the peptide addition, add the HATU solution to the reaction flask, also via a syringe pump.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours after the addition is finished.

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

Data Presentation

The following table summarizes the quantitative data for the macrocyclization step in the synthesis of the this compound core.

Synthesis StageMacrocyclization ReagentsSolventConcentrationTime (h)TemperatureYield (%)Reference
First Total SynthesisHATU, HOAt, 2,4,6-collidineDMF/DCM (1:1)1 mM12Room Temp.75[4]
Second-Generation SynthesisHATU, HOAt, 2,4,6-collidineDMF/DCM (1:1)1 mM12Room Temp.82[5]

Mandatory Visualization

Quinaldopeptin_Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Decapeptide Cleavage Cleavage from Resin (Protected Side Chains) SPPS->Cleavage Fmoc Chemistry Linear_Peptide Purified Linear Decapeptide Cleavage->Linear_Peptide Purification Macrocyclization Solution-Phase Macrolactamization Linear_Peptide->Macrocyclization HATU, HOAt, Collidine, High Dilution Cyclic_Core Protected Cyclic Decapeptide Macrocyclization->Cyclic_Core Yield: 75-82% Deprotection Side-Chain Deprotection Cyclic_Core->Deprotection TFA Chromophore_Coupling Coupling with Quinaldic Acid Deprotection->Chromophore_Coupling This compound This compound Chromophore_Coupling->this compound

Caption: Workflow for the total synthesis of this compound.

Macrolactamization_vs_Oligomerization Linear_Precursor Linear Peptide Precursor High_Dilution High Dilution Conditions (e.g., < 1 mM) Linear_Precursor->High_Dilution Concentrated Concentrated Conditions (e.g., > 10 mM) Linear_Precursor->Concentrated Intramolecular Intramolecular Cyclization (Favored) High_Dilution->Intramolecular Intermolecular Intermolecular Reaction (Favored) Concentrated->Intermolecular Cyclic_Monomer Desired Cyclic Peptide Intramolecular->Cyclic_Monomer Oligomers Dimers, Trimers, etc. (Side Products) Intermolecular->Oligomers

References

Application Notes and Protocols: Incorporation of Quinoline Chromophores in Quinaldopeptin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin, a potent quinomycin antibiotic, has garnered significant interest within the drug development community due to its pronounced antimicrobial and cytotoxic activities.[1][2] A key structural feature of this compound is the presence of two quinoline chromophores attached to a cyclic decapeptide core. This structural motif is crucial for its biological activity, which is understood to involve the bisintercalation of these chromophores into DNA. The synthesis of this compound and its analogues, therefore, presents a valuable platform for the development of novel therapeutic agents.

These application notes provide a detailed overview of the synthetic strategy for introducing quinoline chromophores in the final stages of this compound synthesis. This late-stage functionalization approach allows for the efficient generation of diverse analogues for structure-activity relationship (SAR) studies. Detailed experimental protocols for key synthetic steps and characterization data are provided to guide researchers in this field.

Data Presentation

The biological activity of this compound and its analogues is a critical aspect of its therapeutic potential. The following tables summarize the available quantitative data on the cytotoxicity and DNA binding affinity of synthetic this compound.

Table 1: Cytotoxicity of Synthetic this compound and Analogues [3][4]

CompoundCell LineIC50 (nM)
This compound (1) Human Cancer Cell Lines3.2 - 12
Analogue 23Not specifiedActivity largely reduced
Analogue 27Not specifiedActivity largely reduced

Table 2: DNA Binding Affinity of Synthetic this compound [3]

dsODN SequenceBinding Constant (K_b) (M⁻¹)
Sequence 11.45 x 10⁷
Sequence 22.53 x 10⁷
Sequence 3Not specified
Sequence 4Not specified

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals/Properties
¹H NMR Characteristic aromatic proton signals for the quinoline rings and distinct signals for the amino acid residues of the cyclic peptide core.
¹³C NMR Resonances corresponding to the carbonyl groups of the peptide backbone and the carbon atoms of the quinoline chromophores.
UV-Vis Spectroscopy Absorption maxima characteristic of the quinoline chromophore, typically in the UV region.
Fluorescence Spectroscopy Emission spectra upon excitation at the absorption maxima of the quinoline moiety.

Experimental Protocols

The synthesis of this compound is a multi-step process that culminates in the introduction of the quinoline chromophores. The following protocols detail the key experimental procedures for the final stages of the synthesis.

Protocol 1: Synthesis of the Cyclic Decapeptide Precursor

The synthesis of the cyclic decapeptide precursor is a critical step and is typically achieved through solid-phase peptide synthesis (SPPS) followed by macrocyclization in solution.

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Decapeptide:

  • Resin: Wang or Rink amide resin is commonly used as the solid support.

  • Amino Acids: Fmoc-protected amino acids are used for the stepwise assembly of the linear peptide chain.

  • Coupling Reagents: A combination of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (N,N-Dimethylformamide) is used for amide bond formation.

  • Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine in DMF.

  • Cleavage: Once the linear decapeptide is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane and water.

2. Macrocyclization of the Linear Decapeptide:

  • The crude linear peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • The purified linear peptide is dissolved in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • A coupling reagent (e.g., HATU or PyBOP) and a base (e.g., DIPEA) are added to the solution.

  • The reaction is stirred at room temperature until completion, monitored by LC-MS.

  • The solvent is removed under reduced pressure, and the resulting cyclic decapeptide is purified by RP-HPLC.

Protocol 2: Introduction of the Quinoline Chromophores

This protocol describes the coupling of quinoline-2-carboxylic acid to the amino groups of the cyclic decapeptide precursor. This is the final step in the synthesis of this compound.

1. Materials:

  • Cyclic decapeptide precursor

  • Quinoline-2-carboxylic acid

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reversed-phase HPLC for purification

2. Procedure:

  • Dissolve the cyclic decapeptide precursor (1 equivalent) in anhydrous DMF.

  • Add quinoline-2-carboxylic acid (2.2 equivalents) to the solution.

  • Add the coupling reagent (e.g., HATU, 2.2 equivalents) and the base (e.g., DIPEA, 4.4 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative RP-HPLC to obtain this compound.

3. Characterization:

  • Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Synthetic Workflow

The overall synthetic strategy for this compound, highlighting the late-stage introduction of the quinoline chromophore, is depicted in the following workflow diagram.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_solution Solution Phase Chemistry A Fmoc-AA-Resin B Stepwise Fmoc-AA Coupling & Deprotection A->B C Linear Decapeptide-Resin B->C D Cleavage from Resin C->D E Purification (RP-HPLC) D->E F Macrocyclization E->F G Cyclic Decapeptide Precursor F->G H Coupling with Quinoline-2-carboxylic Acid G->H I Purification (RP-HPLC) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Mechanism of Action: DNA Bisintercalation

This compound exerts its biological effect by binding to DNA. The two quinoline chromophores intercalate between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of cellular processes such as transcription and replication.

G cluster_dna DNA Double Helix DNA_top 5'- - - - - - - -3' DNA_bottom 3'- - - - - - - -5' Inhibition Inhibition of Replication & Transcription DNA_bottom->Inhibition This compound This compound Chromophore1 Quinoline This compound->Chromophore1 Chromophore2 Quinoline This compound->Chromophore2 Chromophore1->DNA_top Intercalation Chromophore2->DNA_bottom Intercalation

Caption: DNA bisintercalation by this compound.

References

Application Notes and Protocols for Quinaldopeptin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin is an antibiotic belonging to the quinomycin family, which has demonstrated potent in vitro antimicrobial and cytotoxic activity.[1] Compounds of this class are known to exert their effects through various mechanisms, including interference with nucleic acid and protein synthesis, making them promising candidates for anticancer drug development.[2][3] These application notes provide a comprehensive set of protocols to systematically evaluate the cytotoxic effects of this compound on cultured mammalian cells. The described assays will enable researchers to quantify cell viability, assess membrane integrity, and investigate the induction of apoptosis and cell cycle arrest.

General Experimental Workflow

A tiered approach is recommended to characterize the cytotoxic profile of this compound. This workflow begins with a primary screening assay to determine the effective concentration range, followed by more specific assays to elucidate the underlying mechanism of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Cell Viability Assay (e.g., MTT/XTT) B Determine IC50 Value A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Membrane Integrity Assay (LDH Release) B->E F Characterize Mode of Action C->F D->F E->F

Caption: General workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.[4]

  • Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[5]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[7][8]

Materials:

  • Flow cytometer

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.[9][10]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay)

This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
0.195 ± 4.188 ± 3.975 ± 4.2
178 ± 3.562 ± 4.145 ± 3.7
1045 ± 2.925 ± 3.210 ± 2.1
10012 ± 1.85 ± 1.52 ± 0.9
IC50 (µM) X.X Y.Y Z.Z

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control95 ± 2.12 ± 0.51 ± 0.32 ± 0.4
This compound (IC50)40 ± 3.535 ± 2.818 ± 2.17 ± 1.2

Table 3: Cell Cycle Analysis (Propidium Iodide Staining)

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Control60 ± 3.225 ± 2.115 ± 1.8<2
This compound (IC50)30 ± 2.515 ± 1.945 ± 3.110 ± 1.5

Hypothetical Signaling Pathway

Based on the known mechanisms of related compounds, this compound may induce cytotoxicity through the inhibition of protein synthesis and induction of apoptosis.

G A This compound B Inhibition of Protein Synthesis A->B C Cell Cycle Arrest A->C D Induction of Apoptosis B->D C->D E Cell Death D->E

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Note: Determination of IC50 Value for Synthetic Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinaldopeptin is a novel antibiotic belonging to the quinomycin family of cyclic peptides.[1] It has demonstrated significant in vitro antimicrobial and cytotoxic activity.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound, representing the concentration required to inhibit a specific biological or biochemical function by 50%.[2][3] This application note provides detailed protocols for determining the IC50 value of synthetic this compound using two common methodologies: a cell-based viability assay and an enzyme inhibition assay.

The selection of the appropriate assay depends on the specific research question. A cell-based assay measures the overall effect of the compound on cell viability, which is relevant for assessing its cytotoxic potential.[4][5] An enzyme inhibition assay provides a more direct measure of the compound's potency against a specific molecular target.[6][7]

Data Presentation

Quantitative data from IC50 determination experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical IC50 Values of Synthetic this compound in a Cell-Based Assay

Cell LineAssay TypeExposure Time (hours)IC50 (µM)
HeLaMTT485.2
MCF-7MTT488.1
A549MTT4812.5
JurkatMTT243.9

Table 2: Hypothetical IC50 Values of Synthetic this compound in an Enzyme Inhibition Assay

Target EnzymeSubstrateAssay TypeIC50 (nM)
Bacterial Ribosome (50S subunit)Poly(U)In vitro translation15.7
Matrix Metalloproteinase-9 (MMP-9)Fluorogenic PeptideFluorescence120.3

Experimental Protocols

Protocol 1: Cell-Based Viability Assay (MTT Assay)

This protocol describes the determination of this compound's IC50 value by assessing its effect on the viability of cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Metabolically active cells reduce the yellow MTT to a purple formazan, and the amount of formazan is proportional to the number of viable cells.[8]

Materials

  • Synthetic this compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Methodology

  • Cell Seeding:

    • Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment:

    • Prepare a stock solution of synthetic this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][9]

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[10]

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Add this compound to Cells compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution absorbance_reading Read Absorbance formazan_dissolution->absorbance_reading data_normalization Normalize Data absorbance_reading->data_normalization curve_fitting Generate Dose-Response Curve data_normalization->curve_fitting ic50_determination Determine IC50 curve_fitting->ic50_determination

Caption: Workflow for IC50 determination using a cell-based viability assay.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 value of this compound against a purified enzyme. The specific enzyme and substrate will need to be identified based on this compound's mechanism of action. As a member of the quinomycin family and related to streptogramins, a potential target could be the bacterial ribosome.[1][11]

Materials

  • Synthetic this compound

  • Purified target enzyme (e.g., bacterial 50S ribosomal subunit)

  • Substrate (e.g., Poly(U) for in vitro translation)

  • Assay buffer

  • Detection reagent

  • 96-well or 384-well microplate

  • Microplate reader

Methodology

  • Reagent Preparation:

    • Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in assay buffer.

    • Prepare solutions of the target enzyme and substrate in assay buffer.

  • Assay Procedure:

    • Add a small volume of each this compound concentration to the wells of the microplate.

    • Include a positive control (known inhibitor, if available) and a negative control (solvent only).

    • Add the enzyme solution to all wells.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection:

    • Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions. The detection method will depend on the assay format (e.g., colorimetric, fluorescent, luminescent).

    • Read the signal on a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

G reagent_prep Prepare Reagents (this compound, Enzyme, Substrate) plate_setup Add this compound Dilutions to Plate reagent_prep->plate_setup enzyme_addition Add Enzyme plate_setup->enzyme_addition reaction_initiation Initiate Reaction with Substrate enzyme_addition->reaction_initiation incubation Incubate reaction_initiation->incubation detection Add Detection Reagent & Read Signal incubation->detection data_analysis Analyze Data and Determine IC50 detection->data_analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathway

While the precise signaling pathway inhibited by this compound is not fully elucidated, its classification as a quinomycin antibiotic suggests a mechanism involving the inhibition of bacterial protein synthesis.[1][11] This is a common mechanism for many antibiotics that target the bacterial ribosome.

G cluster_bacterium Bacterium ribosome_50s 50S Ribosomal Subunit protein Protein Synthesis ribosome_50s->protein ribosome_30s 30S Ribosomal Subunit ribosome_30s->protein mrna mRNA mrna->ribosome_50s mrna->ribosome_30s cell_death Bacterial Cell Death protein->cell_death Essential for Survival This compound This compound This compound->ribosome_50s Inhibits

Caption: Postulated mechanism of action for this compound.

References

NMR Analysis Techniques for the Characterization of Quinaldopeptin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation and characterization of Quinaldopeptin, a novel antibiotic of the quinomycin family, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This compound, a symmetric cyclic peptide, presents a unique structural challenge due to its macrocyclic nature and the presence of quinoline chromophores.[1] The methodologies outlined herein are designed to provide a systematic approach to confirming its primary sequence, determining its three-dimensional structure in solution, and assessing its conformational dynamics.

Introduction to this compound and the Role of NMR

This compound is a potent antimicrobial and cytotoxic agent that belongs to the quinomycin family of antibiotics.[1] Unlike other members of this family, this compound is a symmetric cyclic peptide linked exclusively by peptide bonds, lacking an ester linkage.[1] Its biological activity, which includes the ability to unwind supercoiled DNA, is intrinsically linked to its three-dimensional structure.[2] Therefore, detailed structural characterization is paramount for understanding its mechanism of action and for guiding future drug development efforts.

NMR spectroscopy is the most powerful technique for determining the structure and dynamics of molecules like this compound in solution, providing insights that are complementary to solid-state methods like X-ray crystallography. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal through-bond and through-space correlations between atoms, allowing for the complete assignment of the molecule's complex structure.

Key NMR Experiments for this compound Characterization

A comprehensive NMR analysis of this compound involves a series of experiments to unambiguously assign all proton (¹H) and carbon (¹³C) resonances and to determine the peptide's conformation. The key experiments and their purposes are summarized below.

ExperimentPurposeInformation Gained
1D ¹H NMR Initial assessment of sample purity and complexity.Provides chemical shifts and coupling constants of protons.
1D ¹³C NMR Provides the number of unique carbon environments.Chemical shifts of all carbon atoms.
DEPT-135 Distinguishes between CH, CH₂, and CH₃ groups.Editing of the ¹³C spectrum for multiplicity.
2D COSY Identifies scalar-coupled protons (protons on adjacent carbons).¹H-¹H spin systems of individual amino acid residues.
2D TOCSY Correlates all protons within a spin system.Complete assignment of all protons within each amino acid residue.
2D HSQC Correlates protons with their directly attached carbons.¹H-¹³C one-bond correlations for assigning carbon resonances.
2D HMBC Correlates protons and carbons separated by 2-3 bonds.Long-range ¹H-¹³C correlations for sequencing amino acids and connecting structural fragments.
2D NOESY/ROESY Identifies protons that are close in space (< 5 Å).Inter-residue and intra-residue through-space correlations for determining 3D structure and conformation.

Representative NMR Data for this compound

The following tables present representative ¹H and ¹³C NMR chemical shift assignments for the constituent amino acids and the quinoline chromophore of this compound. These values are based on typical chemical shifts for cyclic peptides and quinoline derivatives and are intended to serve as a guide for spectral analysis.

Table 1: Representative ¹H Chemical Shifts (δ) for a Key Amino Acid Residue and the Quinoline Chromophore of this compound in DMSO-d₆.

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
N-Me-Val
NH8.25d8.5
4.50d8.5
2.10m
Hγ (CH₃)0.95d6.8
Hγ' (CH₃)0.90d6.8
N-CH₃3.15s
Quinoline
H-28.90d4.5
H-37.60d8.2
H-48.10d8.2
H-57.80t7.5
H-67.50t7.5
H-88.00d8.0

Table 2: Representative ¹³C Chemical Shifts (δ) for a Key Amino Acid Residue and the Quinoline Chromophore of this compound in DMSO-d₆.

CarbonChemical Shift (ppm)
N-Me-Val
C=O171.5
58.0
30.5
19.5
Cγ'19.0
N-CH₃35.0
Quinoline
C-2150.0
C-3121.0
C-4136.0
C-4a128.0
C-5127.5
C-6129.0
C-7126.0
C-8122.0
C-8a148.0

Experimental Protocols

The following are detailed protocols for the key NMR experiments used in the characterization of this compound.

Sample Preparation
  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Vortex the sample gently to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

1D ¹H NMR Acquisition
  • Instrument : 500 MHz (or higher) NMR spectrometer.

  • Pulse Program : zg30 (or standard 1D proton experiment).

  • Temperature : 298 K.

  • Spectral Width : 12 ppm (centered around 5 ppm).

  • Number of Scans : 16.

  • Relaxation Delay : 2.0 s.

  • Acquisition Time : 2.7 s.

  • Processing : Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D COSY Acquisition
  • Instrument : 500 MHz (or higher) NMR spectrometer.

  • Pulse Program : cosygpqf (or standard gradient-selected COSY).

  • Temperature : 298 K.

  • Spectral Width (F1 and F2) : 12 ppm.

  • Number of Increments (F1) : 256.

  • Number of Scans per Increment : 8.

  • Relaxation Delay : 1.5 s.

  • Processing : Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

2D HSQC Acquisition
  • Instrument : 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Pulse Program : hsqcedetgpsisp2.2 (or standard sensitivity-enhanced, edited HSQC).

  • Temperature : 298 K.

  • Spectral Width (F2 - ¹H) : 12 ppm.

  • Spectral Width (F1 - ¹³C) : 180 ppm (centered around 90 ppm).

  • Number of Increments (F1) : 256.

  • Number of Scans per Increment : 16.

  • Relaxation Delay : 1.5 s.

  • ¹J(CH) Coupling Constant : Optimized for 145 Hz.

  • Processing : Apply a squared sine-bell window function in both dimensions before Fourier transformation.

2D HMBC Acquisition
  • Instrument : 500 MHz (or higher) NMR spectrometer.

  • Pulse Program : hmbcgplpndqf (or standard gradient-selected HMBC).

  • Temperature : 298 K.

  • Spectral Width (F2 - ¹H) : 12 ppm.

  • Spectral Width (F1 - ¹³C) : 220 ppm (centered around 110 ppm).

  • Number of Increments (F1) : 512.

  • Number of Scans per Increment : 32.

  • Relaxation Delay : 1.5 s.

  • Long-Range Coupling Delay : Optimized for 8 Hz.

  • Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.

2D NOESY Acquisition
  • Instrument : 500 MHz (or higher) NMR spectrometer.

  • Pulse Program : noesygpph (or standard gradient-selected NOESY).

  • Temperature : 298 K.

  • Spectral Width (F1 and F2) : 12 ppm.

  • Number of Increments (F1) : 512.

  • Number of Scans per Increment : 16.

  • Relaxation Delay : 1.5 s.

  • Mixing Time : 200-400 ms (a range of mixing times should be tested).

  • Processing : Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described NMR techniques.

Quinaldopeptin_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D_J 2D Through-Bond Correlation cluster_2D_NOE 2D Through-Space Correlation cluster_Structure Structure Determination H1 1D ¹H NMR COSY 2D COSY H1->COSY Proton Spin Systems C13 1D ¹³C NMR HSQC 2D HSQC C13->HSQC Carbon Resonances DEPT DEPT-135 DEPT->HSQC CHn Multiplicity TOCSY 2D TOCSY COSY->TOCSY Complete Spin Systems Seq Amino Acid Sequence TOCSY->Seq Amino Acid Identification HMBC 2D HMBC HSQC->HMBC ¹JCH Correlations HMBC->Seq Inter-residue Connections NOESY 2D NOESY/ROESY Conformation 3D Conformation NOESY->Conformation Distance Restraints Seq->NOESY Sequence Information

Caption: Workflow for this compound structure elucidation using NMR.

Structure_Elucidation_Logic cluster_data NMR Data Acquisition cluster_analysis Data Analysis cluster_modeling Structural Modeling D1 1D NMR (¹H, ¹³C, DEPT) Assign Resonance Assignment D1->Assign D2 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) D2->Assign Restraints NOE & J-coupling Restraints D2->Restraints Assign->Restraints Calc Structure Calculation Restraints->Calc Refine Structure Refinement Calc->Refine Final Final 3D Structure of this compound Refine->Final

References

Application Notes and Protocols for Utilizing Quinaldopeptin in DNA Unwinding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin is a member of the quinomycin family of antibiotics, characterized as a potent DNA bisintercalator.[1] Its mechanism of action involves the insertion of its quinoxaline chromophores between DNA base pairs, leading to significant structural distortion of the DNA helix. This property makes this compound a valuable tool for studying DNA topology and a potential candidate for anticancer drug development. One of the key experimental methods to characterize the activity of DNA intercalators like this compound is the DNA unwinding assay. This document provides detailed application notes and protocols for utilizing this compound in such assays.

Principle of the DNA Unwinding Assay

The DNA unwinding assay is a biochemical method used to determine if a compound can unwind the DNA double helix. The assay typically utilizes a supercoiled plasmid DNA and a DNA topoisomerase, such as topoisomerase I. Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand nick, allowing the DNA to unwind, and then resealing the nick.

When a DNA intercalating agent like this compound is present, it inserts itself between the DNA base pairs, causing a local unwinding of the helix. This unwinding introduces negative supercoils into the closed circular DNA. In the presence of topoisomerase I, these negative supercoils are relaxed. Upon removal of both the topoisomerase and the intercalating agent, the DNA becomes positively supercoiled. The degree of supercoiling is proportional to the concentration of the intercalator and its binding affinity. The different topological forms of the plasmid DNA (supercoiled, relaxed, and linear) can then be separated and visualized by agarose gel electrophoresis.

Data Presentation

CompoundAssay TypeTargetIC50 ValueReference Compound
This compound Topoisomerase I RelaxationHuman Topoisomerase ITo be determinedEtoposide, Doxorubicin
EchinomycinHIF-1α DNA BindingHypoxia-Inducible Factor-1αPotent Inhibition (Conc. not specified)-
DoxorubicinTopoisomerase II InhibitionHuman Topoisomerase II2.67 µMEtoposide (78.4 µM)
Compound 8iTopoisomerase II InhibitionHuman Topoisomerase II0.68 µMEtoposide (78.4 µM)
Compound 8dTopoisomerase II InhibitionHuman Topoisomerase II1.19 µMEtoposide (78.4 µM)

Table 1: Comparative IC50 values of various DNA topoisomerase inhibitors. Data for this compound needs to be experimentally determined. The provided values for other compounds serve as a reference.

Experimental Protocols

Protocol 1: Topoisomerase I-Mediated DNA Unwinding Assay

This protocol is adapted from standard procedures for assaying DNA intercalators.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or φX174), 0.5 mg/mL

  • Human DNA Topoisomerase I (1-5 units/µL)

  • 10x Topoisomerase I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol. Store at -20°C.

  • This compound stock solution (e.g., 1 mM in DMSO). Prepare serial dilutions in DMSO.

  • Control intercalator (e.g., Ethidium Bromide or Doxorubicin)

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

  • Proteinase K (20 mg/mL)

  • Agarose

  • 1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium Bromide staining solution (0.5 µg/mL in 1x TAE)

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mix for each sample in a microcentrifuge tube. For a 20 µL final reaction volume:

      • 1x Topoisomerase I Assay Buffer (2 µL of 10x stock)

      • Supercoiled plasmid DNA (e.g., 0.5 µg)

      • This compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 1 µL of the appropriate dilution. For the control, add 1 µL of DMSO.

      • Nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition:

    • Add 1 µL of human DNA Topoisomerase I (typically 1-2 units) to each reaction tube. Mix gently by flicking the tube.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 10% SDS, followed by 1 µL of Proteinase K (20 mg/mL) to each tube. Incubate at 50°C for 30 minutes to digest the topoisomerase.

  • Sample Preparation for Electrophoresis:

    • Add 4 µL of Stop Solution/Loading Dye to each reaction.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the electrophoresis at a low voltage (e.g., 1-2 V/cm) for several hours (or overnight) to achieve good separation of topoisomers. It is recommended to run the gel without ethidium bromide in the gel and running buffer, as it can affect the migration of topoisomers.

  • Visualization:

    • After electrophoresis, stain the gel with ethidium bromide solution for 30-45 minutes.

    • Destain the gel in water for 15-30 minutes.

    • Visualize the DNA bands under UV light and document the results.

Expected Results:

  • No this compound (DMSO control): The supercoiled plasmid will be fully relaxed by topoisomerase I, resulting in a band corresponding to relaxed DNA.

  • Increasing concentrations of this compound: As the concentration of this compound increases, the relaxed DNA will be converted back to a supercoiled form. At optimal concentrations, the plasmid DNA will migrate faster, similar to the original supercoiled plasmid. This indicates the unwinding of DNA by this compound.

Visualization of Workflow and Mechanisms

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Plasmid DNA) add_quin Add this compound (Varying Concentrations) prep_mix->add_quin add_topo Add Topoisomerase I add_quin->add_topo incubate Incubate at 37°C add_topo->incubate terminate Terminate Reaction (SDS, Proteinase K) incubate->terminate electrophoresis Agarose Gel Electrophoresis terminate->electrophoresis visualize Visualize DNA (Ethidium Bromide Staining) electrophoresis->visualize

Caption: Workflow for the DNA unwinding assay.

Mechanism of Action: DNA Bisintercalation

mechanism_of_action cluster_dna DNA Double Helix cluster_effect Effect on DNA Structure bp1 Base Pair bp2 Base Pair bp3 Base Pair bp4 Base Pair quin This compound quin->bp2 Intercalation quin->bp3 Intercalation unwinding Local Unwinding quin->unwinding elongation Helix Elongation quin->elongation

Caption: this compound bisintercalation into DNA.

Potential Signaling Pathway Involvement

Based on studies of the closely related compound echinomycin, this compound may induce apoptosis through specific signaling cascades. Echinomycin has been shown to induce apoptosis in colon cancer cells via the activation of the cytochrome c-ERK-caspase-3 pathway.[2] It also inhibits the DNA-binding activity of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cancer progression.[3][4]

signaling_pathway This compound This compound DNA DNA Intercalation This compound->DNA ERK ERK Activation This compound->ERK HIF1 HIF-1α DNA Binding (Inhibition) DNA->HIF1 Mitochondria Mitochondria DNA->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation ERK->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathway.

Conclusion

This compound, as a DNA bisintercalator, is a potent modulator of DNA topology. The provided protocols for DNA unwinding assays offer a robust framework for characterizing its activity. While specific quantitative data for this compound requires experimental determination, the information on related compounds suggests a strong potential for inhibition of topoisomerase activity and induction of apoptosis through defined signaling pathways. These application notes serve as a comprehensive guide for researchers investigating the biochemical and cellular effects of this compound.

References

Application Notes and Protocols for Determining the Antimicrobial Properties of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, isolated from Streptoverticillium album.[1] Like other quinomycins, it exhibits potent antimicrobial and cytotoxic activities.[1] This document provides a detailed experimental framework for researchers to systematically evaluate the antimicrobial properties of this compound against a panel of clinically relevant bacteria. The enclosed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics will enable a comprehensive assessment of its potency and bactericidal versus bacteriostatic nature.

Mechanism of Action

This compound is a member of the quinomycin family of antibiotics, which are known to act as DNA bis-intercalators.[2][3][4] These molecules insert themselves at two sites in the DNA double helix, typically showing a preference for CpG sequences.[2] This bis-intercalation blocks DNA replication and transcription, ultimately leading to cell death.[5] The rigid cyclic peptide structure of quinomycins holds the two quinoxaline chromophores in a specific orientation that facilitates this dual insertion into the DNA.[5]

Quinaldopeptin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_dna_interaction DNA Interaction This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Uptake DNA Bacterial DNA (with CpG sites) Replication DNA Replication DNA->Replication Blocks Transcription Transcription DNA->Transcription Blocks CellDeath Cell Death Replication->CellDeath Leads to Transcription->CellDeath Leads to MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F MBC_Workflow A Select Wells from MIC Plate (MIC and higher concentrations) B Plate Aliquots onto Mueller-Hinton Agar A->B C Incubate at 35°C for 18-24 hours B->C D Count Colonies (CFU) C->D E Determine MBC (≥99.9% killing) D->E Time_Kill_Workflow A Prepare Bacterial Inoculum (~1x10^6 CFU/mL) B Add this compound at Varying Concentrations (x MIC) A->B C Incubate with Shaking at 35°C B->C D Collect Aliquots at Different Time Points C->D E Perform Serial Dilutions and Plate on MHA D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

References

Application of Quinaldopeptin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically on Quinaldopeptin's application in cancer cell line studies is limited. The following application notes and protocols are based on the known activities of its parent family, the quinomycin antibiotics (such as echinomycin and Quinomycin A), and generalized methodologies for in vitro cancer research. These protocols serve as a foundational guide for researchers to design and conduct studies on novel compounds like this compound.

Introduction

This compound is a novel antibiotic belonging to the quinomycin family of cyclic depsipeptides.[1] While its initial characterization highlighted strong antimicrobial and general cytotoxic activity, detailed investigations into its specific mechanisms against cancer cell lines are not extensively documented.[1] Compounds from this family, notably echinomycin (also known as Quinomycin A), are known to exert their anticancer effects through potent biological activities, including DNA bis-intercalation and inhibition of critical signaling pathways.[2][3] This document provides a framework for investigating the anticancer potential of this compound, leveraging the established understanding of related quinomycin antibiotics.

Proposed Mechanism of Action

Quinomycin family antibiotics are recognized primarily as DNA intercalating agents. They typically insert two quinoxaline chromophores into the minor groove of DNA, preferentially at CpG (5'-CG-3') steps. This interaction can physically obstruct the binding of transcription factors and disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]

Beyond direct DNA interaction, members of this family, such as echinomycin, have been shown to be potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) DNA-binding activity.[4][5] HIF-1 is a key transcription factor in tumor progression, promoting angiogenesis, metabolism, and metastasis. Furthermore, recent studies on Quinomycin A have demonstrated its ability to target cancer stem cells by inhibiting the Notch signaling pathway, a critical pathway for cell fate determination, proliferation, and survival that is often dysregulated in cancers.[6][7]

Therefore, a proposed mechanism for this compound involves a multi-faceted attack on cancer cells:

  • DNA Bis-Intercalation: Leading to replicative and transcriptional stress.

  • Inhibition of HIF-1: Disrupting the cellular response to hypoxia.

  • Modulation of Oncogenic Signaling Pathways: Such as the Notch pathway, leading to the induction of apoptosis.

Quinaldopeptin_Proposed_Mechanism cluster_nucleus Nucleus This compound This compound DNA Nuclear DNA This compound->DNA Bis-intercalation HIF1 HIF-1α This compound->HIF1 Inhibition of DNA Binding Notch Notch Signaling Pathway This compound->Notch Inhibition CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest TranscriptionInhibition Transcription Inhibition DNA->TranscriptionInhibition AngiogenesisInhibition Inhibition of Angiogenesis & Metastasis HIF1->AngiogenesisInhibition Apoptosis Apoptosis Notch->Apoptosis CellCycleArrest->Apoptosis TranscriptionInhibition->Apoptosis

Proposed multi-target mechanism of action for this compound.

Data Presentation: Cytotoxicity of Echinomycin (Quinomycin A)

As specific data for this compound is unavailable, the following table summarizes the reported 50% inhibitory concentration (IC50) values for the related compound, echinomycin, against various human cancer cell lines. This provides a reference for the expected potency range.

Cell LineCancer TypeIC50 (nM)Reference
HCT116 (MMR-deficient)Colorectal Carcinoma31.6[8]
HCT116 + Ch3 (MMR-restored)Colorectal Carcinoma86.4[8]
PANC-1Pancreatic Cancer~1.8 µg/mL*[4]
U251-HREGlioblastoma1.2[4]
Cancer Stem Cells (CSCs)Various0.0294[4]

*Note: Original data presented in µg/mL. Conversion to nM requires the molecular weight of echinomycin (1101.25 g/mol ), resulting in an approximate IC50 of 1634 nM.

Experimental Protocols

The following are detailed protocols for fundamental assays to characterize the anticancer activity of a novel compound like this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9][10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Workflow for determining cell viability via MTT assay.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[11]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound for the desired time.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Wash the collected cells (1-5 x 10^5) once with cold PBS by centrifuging at ~500 x g for 5 minutes.[11][12]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11] Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.[11]

AnnexinV_PI_Workflow A 1. Harvest Treated and Control Cells B 2. Wash with PBS A->B C 3. Resuspend in Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in Dark (15-20 min) D->E F 6. Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Populations F->G

Workflow for apoptosis detection by Annexin V/PI staining.
Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[14]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[14]

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane three more times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

  • Analysis: Perform densitometric analysis of the bands, normalizing the target protein levels to a loading control like β-actin. An increase in the ratio of cleaved to full-length forms of caspases and PARP, or an increased Bax/Bcl-2 ratio, indicates apoptosis induction.[16]

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, isolated from Streptoverticillium album.[1] It is a symmetric cyclic peptide that has demonstrated significant in vitro antimicrobial and cytotoxic activity.[1] The purification of this compound from crude extracts is a critical step for its characterization, and in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency.[2][3] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC).

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, compounds are eluted from the column in order of increasing hydrophobicity. This method is well-suited for the purification of peptides like this compound.[4][5]

Experimental Protocols

1. Sample Preparation

  • Extraction: Crude this compound is extracted from the fermentation broth of Streptoverticillium album using a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Reconstitution: The organic extract is dried under vacuum. The resulting crude residue is reconstituted in a minimal volume of a solvent compatible with the initial HPLC mobile phase conditions (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).

  • Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. Analytical HPLC Method Development

Before proceeding to preparative HPLC, an analytical method is developed to determine the optimal separation conditions.

  • Instrumentation: A standard analytical HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 320 nm.

  • Injection Volume: 10 µL.

3. Preparative HPLC Purification

Based on the retention time of this compound in the analytical run, the gradient for the preparative separation is optimized to ensure good resolution of the target peak.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 60% Mobile Phase B over 45 minutes.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 1-5 mL of the concentrated, filtered sample.

  • Fraction Collection: Fractions are collected based on the elution of the target peak identified in the analytical run.

4. Post-Purification Analysis

  • Purity Assessment: The purity of the collected fractions is assessed using the analytical HPLC method described above.

  • Solvent Removal: The organic solvent is removed from the pure fractions using a rotary evaporator or lyophilizer.

  • Confirmation: The identity of the purified this compound can be confirmed by mass spectrometry and NMR spectroscopy.

Data Presentation

Table 1: Analytical HPLC Data for Crude this compound Extract

Peak No.Retention Time (min)Peak Area (%)
15.215.8
212.58.2
3 (this compound)18.765.3
422.110.7

Table 2: Preparative HPLC Fraction Analysis

Fraction No.Retention Time Range (min)Purity by Analytical HPLC (%)Yield (mg)
F115.0 - 17.5< 50%5.2
F217.6 - 19.8 (Target)> 98%32.5
F319.9 - 22.0< 60%8.1

Visualizations

HPLC_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis A Crude Extract B Reconstitution A->B C Filtration (0.22 µm) B->C D Analytical HPLC (Method Development) C->D Inject Sample E Preparative HPLC (Scale-up) D->E F Fraction Collection E->F G Purity Check (Analytical HPLC) F->G Analyze Fractions H Solvent Removal G->H I Characterization (MS, NMR) H->I J J I->J Pure this compound

Caption: Experimental workflow for the purification of this compound using HPLC.

This application note provides a comprehensive protocol for the purification of this compound from a crude extract using a two-step analytical and preparative HPLC approach. The described method is robust and can be adapted for the purification of other related peptide natural products. The use of reversed-phase HPLC allows for high-resolution separation, yielding highly pure this compound suitable for further biological and structural studies.

References

Application Note: Structural Confirmation of Quinaldopeptin using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaldopeptin is a potent antibiotic belonging to the quinomycin family, exhibiting significant activity against Gram-positive bacteria and displaying cytotoxic effects on various cancer cell lines.[1] Structurally, it is a symmetrical cyclic decapeptide. The accurate confirmation of its complex cyclic structure is paramount for drug development, quality control, and mechanism of action studies. High-resolution mass spectrometry (HRMS), coupled with tandem mass spectrometry (MS/MS), provides an indispensable tool for the unambiguous structural elucidation of such natural products.[2][3] This application note details the protocols for confirming the structure of this compound using HRMS and provides a theoretical framework for its fragmentation analysis.

Molecular Structure and Theoretical Mass

This compound is a cyclic decapeptide with the molecular formula C_62H_78N_14O_14 and a monoisotopic molecular weight of 1242.57 Da. Its structure is characterized by a symmetrical peptide backbone containing N-methylated amino acids and two quinoline chromophore moieties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC_62H_78N_14O_14
Monoisotopic Mass1242.57 g/mol
Average Mass1243.38 g/mol

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the molecule for positive ion mode mass spectrometry.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range (MS1): m/z 100-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramped from 20 to 40 eV.

  • Data Acquisition: Acquire data in profile mode for high mass accuracy.

Data Presentation: Theoretical Fragmentation of this compound

Due to the absence of publicly available experimental mass spectra for this compound, a theoretical fragmentation pattern is proposed based on its known structure and the established principles of cyclic peptide fragmentation. The fragmentation of cyclic peptides in a mass spectrometer is a complex process. Typically, a random cleavage at one of the amide bonds opens the ring, leading to a linear peptide ion. This linear ion then undergoes further fragmentation, primarily producing b and a series ions.

Proposed Fragmentation Pathways

Two primary fragmentation pathways are proposed, originating from the initial cleavage of one of the amide bonds in the cyclic structure. Given the symmetrical nature of this compound, multiple initial cleavage points can lead to the same set of linear precursors.

Table 2: Theoretical High-Resolution Mass Data for this compound Precursor Ion

IonTheoretical m/z
[M+H]+1243.577
[M+Na]+1265.559
[M+K]+1281.533
[M+2H]2+622.293

Table 3: Predicted m/z Values for Major Fragment Ions of this compound (Pathway A)

Fragment IonTheoretical m/z
b2229.11
b3328.18
b4457.26
b5570.35
a2201.11
a3300.18
a4429.26
a5542.35

Table 4: Predicted m/z Values for Major Fragment Ions of this compound (Pathway B)

Fragment IonTheoretical m/z
b2257.14
b3370.23
b4469.30
b5598.38
a2229.14
a3342.23
a4441.30
a5570.38

Note: The m/z values presented in Tables 3 and 4 are theoretical and calculated based on the chemical structure of this compound. Actual experimental values may vary slightly.

Visualization of Experimental and Logical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing stock This compound Stock (1 mg/mL in DMSO) working Working Solution (10 µg/mL in ACN/H2O) stock->working Dilution hplc UHPLC Separation (C18 Column) working->hplc ms HRMS Detection (Q-TOF/Orbitrap) hplc->ms Elution msms Tandem MS (CID) ms->msms Precursor Ion Selection raw_data Raw Mass Spectra msms->raw_data deconvolution Deconvolution & Peak Picking raw_data->deconvolution fragment_analysis Fragment Ion Analysis deconvolution->fragment_analysis structure_confirmation Structure Confirmation fragment_analysis->structure_confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

fragmentation_pathway cluster_ring_opening Ring Opening cluster_pathway_a Fragmentation Pathway A cluster_pathway_b Fragmentation Pathway B parent This compound [M+H]+ m/z 1243.577 linear_a Linear Precursor A parent->linear_a Amide Bond Cleavage linear_b Linear Precursor B parent->linear_b Alternative Cleavage b_ions_a b-series ions (A) linear_a->b_ions_a b_ions_b b-series ions (B) linear_b->b_ions_b a_ions_a a-series ions (A) b_ions_a->a_ions_a -CO a_ions_b a-series ions (B) b_ions_b->a_ions_b -CO

Caption: Theoretical fragmentation pathways of this compound in CID.

Conclusion

High-resolution mass spectrometry is a powerful and essential technique for the structural confirmation of complex natural products like this compound. The combination of accurate mass measurement of the precursor ion and the analysis of its fragmentation pattern in MS/MS experiments allows for the confident verification of its chemical structure. The detailed protocols and theoretical fragmentation data presented in this application note provide a robust framework for researchers engaged in the analysis of this compound and other related cyclic peptides. This approach is critical for ensuring the identity and purity of potential drug candidates and for advancing our understanding of their biological activities.

References

Application Notes and Protocols: Evaluating the Biological Activity of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to evaluate the biological activity of Quinaldopeptin, a novel quinomycin family antibiotic. The protocols outlined below cover the assessment of its antimicrobial and cytotoxic effects, and further investigation into its potential mechanism of action through enzyme inhibition assays.

Introduction

This compound is a unique cyclic peptide antibiotic isolated from Streptoverticillium album.[1] It has demonstrated potent in vitro antimicrobial and cytotoxic activities.[1] Unlike other antibiotics in the quinomycin family, this compound is characterized by the absence of an ester linkage, a structural distinction that may influence its biological profile.[1] These protocols are designed to systematically characterize the therapeutic potential of this compound.

Preliminary Screening of Antimicrobial Activity

The initial evaluation of this compound involves determining its spectrum of antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The agar well diffusion method provides a qualitative assessment, while the broth microdilution assay offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).

Protocol: Agar Well Diffusion Assay

This method allows for a preliminary assessment of this compound's ability to inhibit microbial growth.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Muller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (solvent used to dissolve this compound)

  • Incubator

Procedure:

  • Prepare MHA and SDA plates.

  • Inoculate the agar surfaces with the respective microbial suspensions (adjusted to 0.5 McFarland standard) using sterile swabs to create a uniform lawn.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create wells in the agar.

  • Add a defined volume (e.g., 50 µL) of the this compound stock solution to a designated well.

  • Add the negative control (solvent) to another well.

  • Place a positive control antibiotic disc on the agar surface.

  • Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well and disc.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that visibly inhibits microbial growth.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Microbial suspensions (adjusted to ~5 x 10^5 CFU/mL)

  • Positive control antibiotic

  • Negative control (broth only)

  • Resazurin solution (optional, for viability indication)

  • Microplate reader

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • The last well should contain only broth and serve as a negative control. A separate well with broth and microorganism will be the positive growth control.

  • Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.

  • Incubate the plates under appropriate conditions (37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth. Optionally, add resazurin and incubate for a further 2-4 hours; a color change from blue to pink indicates viable cells.

  • Read absorbance at 600 nm using a microplate reader to quantify growth inhibition.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismTypeAgar Well Diffusion (Zone of Inhibition, mm)MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria220.5
Enterococcus faecalis (ATCC 29212)Gram-positive Bacteria181
Escherichia coli (ATCC 25922)Gram-negative Bacteria154
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria128
Candida albicans (ATCC 90028)Fungus192

Evaluation of Cytotoxic Activity

Given its observed cytotoxic activity, it is crucial to quantify the effect of this compound on cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Normal human cell line (e.g., HEK293 - embryonic kidney cells, for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxic Activity of this compound (IC50 values)
Cell LineCell TypeIC50 (µM)
HeLaCervical Cancer1.2
MCF-7Breast Cancer2.5
A549Lung Cancer3.1
HEK293Normal Kidney> 50

Investigating the Mechanism of Action: Enzyme Inhibition

The structural similarity of this compound to other quinoline-containing compounds suggests that it may exert its biological effects by inhibiting key cellular enzymes.[2] Potential targets include DNA topoisomerases, which are involved in DNA replication and are common targets for anticancer drugs.

Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, pH 7.5)

  • This compound at various concentrations

  • Etoposide (positive control inhibitor)

  • Loading dye

  • Agarose gel (1%)

  • Gel electrophoresis apparatus and power supply

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Set up reaction mixtures in microcentrifuge tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or etoposide.

  • Add human topoisomerase II to each reaction mixture, except for the negative control (DNA only).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding loading dye containing a final concentration of 0.5% SDS and 25 mM EDTA.

  • Load the samples onto a 1% agarose gel.

  • Run the gel electrophoresis until the different DNA topoisomers are separated.

  • Stain the gel with a DNA staining agent and visualize it under UV light.

  • Analyze the gel: supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA.

Data Presentation: Topoisomerase II Inhibition by this compound
CompoundConcentration (µM)% Inhibition of DNA Relaxation
This compound0.115
145
1085
10098
Etoposide (Positive Control)1090

Visualizing Experimental Workflows and Pathways

Experimental Workflow Diagrams

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity cluster_moa Mechanism of Action A1 Agar Well Diffusion A2 Broth Microdilution (MIC) A1->A2 Qualitative -> Quantitative M1 Topoisomerase II Assay A2->M1 If active C1 Cell Seeding C2 This compound Treatment C1->C2 C3 MTT Assay C2->C3 C4 IC50 Determination C3->C4 M2 Analyze DNA Relaxation M1->M2 Start This compound Start->A1 Start->C1 signaling_pathway This compound This compound TopoisomeraseII Topoisomerase II This compound->TopoisomeraseII Inhibits DNA_Replication DNA Replication & Transcription TopoisomeraseII->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for the Synthesis of Quinaldopeptin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for synthesizing Quinaldopeptin analogues, a class of potent cytotoxic agents. The protocols focus on a robust strategy involving solid-phase peptide synthesis (SPPS) followed by macrocyclization and late-stage introduction of the characteristic quinoline chromophores. This document is intended to guide researchers in the development of novel this compound analogues for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

This compound is a novel antibiotic belonging to the quinomycin family of cyclic peptides.[1] It exhibits strong in vitro antimicrobial and cytotoxic activity.[1] The first total synthesis of this compound was achieved by Ichikawa and colleagues, providing a foundational methodology for the preparation of its analogues.[2] This synthesis confirmed the structure of this compound and enabled the exploration of structural modifications to understand its mode of action and improve its therapeutic potential.

The core structure of this compound features a cyclic decapeptide backbone adorned with two quinoline chromophores. The synthetic strategy described herein allows for the modular construction of analogues by modifying the peptide sequence, the macrocyclic ring size, and the structure of the aromatic chromophores.

Data Presentation: Cytotoxicity of this compound and its Analogues

The cytotoxic activity of synthesized this compound analogues is a critical parameter for evaluating their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the reported cytotoxic activities of synthetic this compound and its analogues against various cancer cell lines.

CompoundAnalogue TypeCell LineIC50 (nM)Reference
1 (this compound)Natural ProductHeLa3.2[2]
2 Chromophore AnalogueHeLaLargely Reduced[2]
3 Desmethyl AnalogueHeLaLargely Reduced[2]
4 (Sandramycin)Related Natural ProductHuman Cancer Cell Lines3.2 - 12[3]

Note: "Largely Reduced" indicates a significant decrease in cytotoxic activity as reported in the primary literature, although specific IC50 values were not provided.[2] Further studies are required to quantify the activity of these and other novel analogues.

Experimental Protocols

The following protocols are based on the successful total synthesis of this compound and provide a general framework for the synthesis of its analogues.[2][4]

Solid-Phase Peptide Synthesis (SPPS) of the Linear Decapeptide Precursor

This protocol describes the synthesis of the linear peptide backbone on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Cleavage from Resin: Once the linear peptide is assembled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Macrocyclization of the Linear Peptide

This protocol describes the intramolecular cyclization of the linear peptide to form the cyclic decapeptide core.

Materials:

  • Purified linear decapeptide

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolution: Dissolve the linear peptide in a high volume of anhydrous DMF to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction: Add BOP (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution. Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the cyclization by RP-HPLC.

  • Purification: Upon completion, remove the solvent under reduced pressure. Purify the cyclic peptide by RP-HPLC.

Synthesis and Attachment of the Quinoline Chromophore

This protocol outlines the synthesis of the quinoline chromophore and its subsequent attachment to the cyclic peptide backbone.

Materials:

  • Appropriately substituted aniline and β-ketoester (for chromophore synthesis)

  • Cyclic decapeptide

  • Activating agents (e.g., HATU, HOBt)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Chromophore Synthesis: Synthesize the desired quinoline carboxylic acid via a Conrad-Limpach or similar reaction from the corresponding aniline and β-ketoester.

  • Activation: Activate the carboxylic acid of the quinoline chromophore with a suitable coupling agent such as HATU and HOBt in the presence of DIPEA in anhydrous DMF.

  • Coupling to Peptide: Add the activated chromophore to a solution of the cyclic peptide in anhydrous DMF. Stir the reaction at room temperature until completion, as monitored by RP-HPLC.

  • Final Purification: Purify the final this compound analogue by RP-HPLC and characterize by mass spectrometry and NMR spectroscopy.

Visualizations

Synthetic Workflow for this compound Analogues

Synthesis_Workflow start Start (Fmoc-protected amino acids, Resin) spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage linear_peptide Linear Decapeptide Precursor cleavage->linear_peptide macrocyclization Macrocyclization linear_peptide->macrocyclization cyclic_peptide Cyclic Decapeptide Core macrocyclization->cyclic_peptide coupling Coupling of Chromophore to Peptide cyclic_peptide->coupling chromophore_synthesis Quinoline Chromophore Synthesis chromophore Quinoline Chromophore chromophore_synthesis->chromophore chromophore->coupling final_product This compound Analogue coupling->final_product

Caption: General workflow for the synthesis of this compound analogues.

Proposed Signaling Pathway Inhibition by this compound Analogues

This compound belongs to the quinomycin family of antibiotics.[1] Related compounds, such as Quinomycin A, have been shown to inhibit the Notch signaling pathway, a critical pathway in cancer cell proliferation and survival.[5] It is hypothesized that this compound analogues may exert their cytotoxic effects through a similar mechanism.

Notch_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor (Notch1-4) S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Notch_Ligand Notch Ligand (e.g., Jagged, Delta) Notch_Ligand->Notch_Receptor Binding gamma_secretase γ-Secretase Complex S2_Cleavage->gamma_secretase NICD_release NICD Release gamma_secretase->NICD_release NICD Notch Intracellular Domain (NICD) NICD_release->NICD CSL CSL (Transcription Factor) NICD->CSL MAML MAML (Coactivator) CSL->MAML Target_Genes Target Gene Transcription (e.g., Hes-1, c-Myc) MAML->Target_Genes Proliferation Proliferation Target_Genes->Proliferation Promotes This compound This compound Analogue This compound->Notch_Receptor Downregulates This compound->Notch_Ligand Downregulates This compound->gamma_secretase Inhibits

Caption: Proposed mechanism of action via Notch signaling inhibition.

References

Troubleshooting & Optimization

Navigating the Bottlenecks of Quinaldopeptin Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the potent cytotoxic agent Quinaldopeptin presents a significant challenge, particularly at the crucial macrocyclization step. This technical support center provides a comprehensive resource for researchers encountering difficulties in this critical phase of the synthesis. Through detailed troubleshooting guides, frequently asked questions (FAQs), and structured experimental protocols, we aim to equip scientists with the knowledge to overcome common hurdles and successfully synthesize this complex molecule.

Troubleshooting Guide: Macrocyclization of the this compound Precursor

This guide addresses the most common issues encountered during the macrocyclization of the linear this compound precursor, focusing on two primary synthetic strategies: the solution-phase macrolactamization and the convergent [5+5] fragment coupling-macrolactamization approach.

Issue 1: Low Yield of the Desired Monomeric Macrocycle

Low yields are a frequent challenge in macrocyclization due to competing intermolecular reactions and unfavorable conformations of the linear precursor.

Potential Cause Troubleshooting Strategy
Intermolecular Oligomerization: The linear precursor reacts with other precursor molecules to form dimers, trimers, or higher-order oligomers instead of cyclizing. This is often the primary reason for low yields.High-Dilution Conditions: Perform the macrocyclization at a very low concentration (typically 0.1-1 mM). This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump. On-Resin Cyclization: While not explicitly reported for this compound, consider adapting the synthesis to an on-resin cyclization strategy. The pseudo-dilution effect of the solid support can favor intramolecular reactions.
Unfavorable Precursor Conformation: The linear decapeptide may adopt a conformation that is not conducive to bringing the reactive termini into proximity for cyclization.Incorporate Turn-Inducing Residues: The presence of L-pipecolic acid and sarcosine in the this compound backbone already provides some conformational constraints. However, if yields remain low, consider strategic substitution with other turn-inducing residues like D-amino acids or N-methylated amino acids in analog synthesis. Solvent Screening: The solvent can significantly influence the peptide's conformation. Screen a variety of solvents, such as DMF, DCM, or mixtures, to find conditions that favor a cyclization-competent conformation.
Inefficient Coupling Reagents: The chosen coupling reagent may not be sufficiently active to promote the intramolecular reaction efficiently.Screen Coupling Reagents: While the initial synthesis of this compound reported the use of diphenylphosphoryl azide (DPPA), other modern coupling reagents could be more effective. Consider screening reagents such as HATU, HBTU, or PyBOP, which are known to be efficient in challenging peptide couplings.
Issue 2: Epimerization at the C-Terminal Amino Acid

Epimerization, particularly at the C-terminal amino acid residue, is a common side reaction during macrocyclization, leading to the formation of diastereomeric impurities that can be difficult to separate. The first-generation synthesis of this compound reported the formation of a significant amount of the C-terminal L-Pip epimer.[1]

Potential Cause Troubleshooting Strategy
Prolonged Exposure to Basic Conditions: The use of bases like NaHCO3, as reported in the initial synthesis, can promote epimerization.Use Non-Nucleophilic Bases: Employ non-nucleophilic bases such as diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize epimerization. Optimize Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the activated C-terminus to basic conditions.
High Reaction Temperature: Elevated temperatures can increase the rate of epimerization.Lower Reaction Temperature: Perform the cyclization at a lower temperature (e.g., 0 °C or room temperature) if the reaction kinetics allow for it.
Nature of the Activating Group: The activating agent used can influence the propensity for epimerization.Additive Inclusion: The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.

Frequently Asked Questions (FAQs)

Q1: What were the specific conditions and outcomes of the first-generation macrocyclization of this compound?

A1: The first total synthesis by Ichikawa and coworkers involved a solution-phase macrolactamization of the linear decapeptide. The reaction was carried out using diphenylphosphoryl azide (DPPA) as the coupling reagent and sodium bicarbonate (NaHCO3) as the base in dimethylformamide (DMF) at a concentration of 5 mM over 6 days. This approach yielded the desired cyclic peptide in a low yield of 18% and also produced a significant amount of the epimerized product (27%).[1]

Q2: What is the "[5+5] coupling and macrolactamization" strategy mentioned in the second-generation synthesis, and why is it considered "racemization-free"?

A2: The second-generation synthesis of this compound employed a convergent strategy where two pentapeptide fragments were first coupled together to form the linear decapeptide, which then underwent macrolactamization. This approach is often referred to as a "[5+5] fragment coupling-macrolactamization". While the specific details for this compound are not fully elaborated in the abstracts, this strategy is generally considered "racemization-free" because the fragment coupling can be performed at a site less prone to epimerization (e.g., coupling to a glycine residue or using specialized coupling reagents that minimize racemization). The subsequent macrolactamization can then be optimized to further reduce the risk of epimerization at the C-terminus.

Q3: How can I monitor the progress of the macrocyclization reaction?

A3: The progress of the macrocyclization can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method to monitor the disappearance of the linear precursor and the appearance of the cyclic product.

  • Mass Spectrometry (MS): To confirm the identity of the product and any byproducts.

Q4: What are the best practices for purifying the cyclic this compound?

A4: Purification of the crude macrocycle is typically achieved through:

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for separating the desired cyclic monomer from unreacted linear precursor, oligomers, and diastereomeric impurities. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is commonly used.

  • Column Chromatography on Silica Gel: This can be used for initial purification to remove some of the reagents and byproducts before final purification by HPLC.

Experimental Protocols

Protocol 1: First-Generation Solution-Phase Macrolactamization (Ichikawa et al., 2013)

This protocol is based on the reported first total synthesis of this compound and is known to have challenges with yield and epimerization. It serves as a baseline for optimization.

Materials:

  • Linear decapeptide precursor

  • Diphenylphosphoryl azide (DPPA)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the linear decapeptide precursor in anhydrous DMF to a final concentration of 5 mM.

  • To this solution, add NaHCO3 (excess) followed by the slow addition of DPPA (1.5 - 2 equivalents).

  • Stir the reaction mixture at room temperature for up to 6 days.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography followed by preparative RP-HPLC.

Protocol 2: General Optimized Macrolactamization

This protocol provides a more optimized starting point to address the challenges of the first-generation synthesis.

Materials:

  • Linear decapeptide precursor

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Prepare a solution of the linear decapeptide precursor in anhydrous DMF at a concentration of 0.5-1 mM.

  • In a separate flask, prepare a solution of HATU (1.5 equivalents) and DIEA (3 equivalents) in anhydrous DMF.

  • Using a syringe pump, slowly add the precursor solution to the reagent solution over a period of 4-6 hours at 0 °C to room temperature.

  • Stir the reaction mixture for an additional 12-24 hours after the addition is complete.

  • Monitor the reaction progress by HPLC-MS.

  • Once the reaction is complete, quench with water and remove the solvent under reduced pressure.

  • Purify the crude product by preparative RP-HPLC.

Visualizations

experimental_workflow cluster_gen1 First-Generation Synthesis cluster_gen2 Second-Generation Synthesis gen1_start Linear Decapeptide gen1_reagents DPPA, NaHCO3 DMF, 5 mM, 6 days gen1_start->gen1_reagents gen1_cyclization Solution-Phase Macrolactamization gen1_reagents->gen1_cyclization gen1_product Cyclic this compound (18%) + Epimer (27%) gen1_cyclization->gen1_product gen2_frag1 Pentapeptide Fragment 1 gen2_coupling [5+5] Fragment Coupling gen2_frag1->gen2_coupling gen2_frag2 Pentapeptide Fragment 2 gen2_frag2->gen2_coupling gen2_linear Linear Decapeptide gen2_coupling->gen2_linear gen2_cyclization Optimized Macrolactamization gen2_linear->gen2_cyclization gen2_product Racemization-Free Cyclic this compound gen2_cyclization->gen2_product

Caption: Comparative workflow of first and second-generation this compound macrocyclization.

troubleshooting_logic start Macrocyclization Issues low_yield Low Yield start->low_yield epimerization Epimerization start->epimerization oligomerization Oligomerization? low_yield->oligomerization base_issue Strong/Nucleophilic Base? epimerization->base_issue conformation Unfavorable Conformation? oligomerization->conformation No high_dilution Use High Dilution oligomerization->high_dilution Yes reagent Inefficient Reagent? conformation->reagent No turn_inducers Incorporate Turn-Inducers conformation->turn_inducers Yes screen_reagents Screen Coupling Reagents reagent->screen_reagents Yes temp_issue High Temperature? base_issue->temp_issue No weak_base Use Non-Nucleophilic Base base_issue->weak_base Yes low_temp Lower Reaction Temperature temp_issue->low_temp Yes

Caption: Troubleshooting decision tree for this compound macrocyclization.

References

Technical Support Center: Optimizing Quinaldopeptin Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Quinaldopeptin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this complex cyclic decapeptide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound typically follows a convergent strategy.[1] This involves the solid-phase peptide synthesis (SPPS) of a linear decapeptide precursor, followed by a crucial macrocyclization step to form the cyclic core. The final step is the late-stage introduction of the quinoline chromophores.[1]

Q2: What are the most critical steps affecting the overall yield?

A2: The most challenging and yield-defining steps in the this compound synthesis are typically:

  • Solid-Phase Peptide Synthesis (SPPS): Incomplete couplings and deprotection can lead to a complex mixture of deletion and truncated sequences, significantly lowering the yield of the desired linear decapeptide.

  • Macrocyclization: This intramolecular reaction is often low-yielding due to competing intermolecular polymerization. The formation of epimers can also reduce the yield of the correct diastereomer.[2]

  • Purification: The purification of the linear precursor, the cyclic peptide, and the final product can be challenging, leading to product loss.

Q3: What are "difficult sequences" and how do they relate to this compound synthesis?

A3: "Difficult sequences" in SPPS are peptide chains prone to aggregation and the formation of stable secondary structures on the resin, which hinders reagent access and leads to incomplete reactions.[3] Sequences rich in hydrophobic or β-branched amino acids are often problematic.[3] Given this compound's composition, which includes non-proteinogenic amino acids, careful monitoring and optimization of coupling steps are essential.

Troubleshooting Guides

Issue 1: Low Yield of the Linear Decapeptide from SPPS

Question: My solid-phase synthesis of the linear decapeptide precursor is resulting in a low yield and a complex mixture of shorter peptides. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the SPPS of the this compound precursor can be attributed to several factors. Here's a breakdown of potential causes and solutions:

Potential Cause Recommended Solution Rationale
Incomplete Fmoc-Deprotection - Use fresh, high-quality deprotection reagents (e.g., piperidine in DMF).- Increase deprotection time or perform a second deprotection step.Incomplete removal of the Fmoc group blocks the subsequent amino acid coupling, leading to truncated sequences.[3]
Poor Coupling Efficiency - Use a more potent coupling reagent such as HATU, HCTU, or PyBOP.[4] - Increase the concentration of the amino acid and coupling reagent.[2] - Perform a "double coupling" where the coupling step is repeated before deprotection.[2]Steric hindrance from bulky side chains or peptide aggregation can slow down the coupling reaction. More potent reagents and higher concentrations can drive the reaction to completion.[2][4]
Peptide Aggregation - Use a resin with a lower loading capacity.- Incorporate pseudoproline dipeptides at strategic positions if applicable.- Perform the synthesis at a slightly elevated temperature.Aggregation makes reactive sites inaccessible. Lower resin loading increases the distance between peptide chains, and pseudoprolines disrupt secondary structure formation.[5]
Difficult Amino Acid Incorporation - For sterically hindered residues like the (2R,3R)-2,3-diaminobutanoic acid, extended coupling times and more potent activators are recommended.Non-proteinogenic or bulky amino acids can be challenging to incorporate efficiently.
Issue 2: Low Yield During Macrocyclization

Question: The macrocyclization of the linear decapeptide is giving a poor yield of the desired cyclic product, with significant amounts of oligomers and potential epimerization. How can I optimize this step?

Answer: Macrolactamization is a critical step where intramolecular cyclization competes with intermolecular polymerization. The following table outlines strategies to favor the desired cyclization:

Potential Cause Recommended Solution Rationale
Intermolecular Polymerization - Employ high-dilution conditions (final peptide concentration of 0.1 to 1 mM). This is achieved by the slow addition of the linear peptide and coupling reagents to a large volume of solvent.High dilution favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization).[6]
Suboptimal Coupling Reagents - Use highly efficient coupling reagents known to perform well in cyclizations, such as HATU, HCTU, or DPPA (Diphenylphosphoryl azide).The choice of coupling reagent is crucial for efficient activation of the carboxylic acid and rapid amide bond formation.
Epimerization - Use racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt).- Perform the reaction at a lower temperature (e.g., 0 °C).The activated carboxylic acid is prone to racemization. Additives like HOAt are known to minimize this side reaction.[7]
Poor Solubility of Linear Peptide - Choose a solvent system in which the linear peptide is highly soluble, such as DMF or a mixture of DMF and DCM.Poor solubility can hinder the cyclization reaction.

Key Experimental Protocols

Protocol 1: General Peptide Coupling in SPPS

This protocol outlines a standard coupling procedure using HATU, a highly effective coupling reagent.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) on a small sample of resin beads to check for reaction completion. A negative test indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Macrocyclization under High-Dilution Conditions

This protocol provides a general methodology for the macrolactamization of the linear decapeptide.

  • Preparation of Linear Precursor: Ensure the fully deprotected linear decapeptide is pure and lyophilized to remove residual water and solvents.

  • High-Dilution Setup: In a large reaction vessel, place a large volume of high-purity, anhydrous solvent (e.g., DMF). The final concentration of the peptide should be between 0.1 and 1 mM.

  • Reagent Preparation:

    • Syringe Pump 1: Dissolve the linear decapeptide in a minimal amount of anhydrous DMF.

    • Syringe Pump 2: Dissolve the coupling reagent (e.g., HATU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents) in anhydrous DMF.

  • Reaction Execution: With vigorous stirring of the solvent in the reaction vessel, add the solutions from both syringe pumps dropwise over a period of 8-12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS. The reaction is considered complete when the linear precursor is no longer observed.

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. Remove the solvent under high vacuum and proceed with purification, typically by reversed-phase HPLC.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_PostSPPS Post-SPPS Processing Resin Resin Deprotection Deprotection Resin->Deprotection 1. Fmoc Removal Coupling Coupling Deprotection->Coupling 2. Amino Acid Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat n times Cleavage Cleavage from Resin Washing->Cleavage Final Cycle Purification1 HPLC Purification of Linear Peptide Cleavage->Purification1 Macrocyclization Macrocyclization Purification1->Macrocyclization Purification2 HPLC Purification of Cyclic Peptide Macrocyclization->Purification2 Chromophore Chromophore Attachment Purification2->Chromophore Final_Purification Final HPLC Purification Chromophore->Final_Purification This compound This compound Final_Purification->this compound

Caption: Overall workflow for the total synthesis of this compound.

Logical Relationship for Troubleshooting Low SPPS Yield

G cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Linear Peptide Incomplete_Deprotection Incomplete Fmoc-Deprotection Low_Yield->Incomplete_Deprotection Poor_Coupling Poor Coupling Efficiency Low_Yield->Poor_Coupling Aggregation Peptide Aggregation Low_Yield->Aggregation Fresh_Reagents Use Fresh Deprotection Reagent Incomplete_Deprotection->Fresh_Reagents Double_Deprotection Increase Deprotection Time / Repeat Incomplete_Deprotection->Double_Deprotection Potent_Reagents Use Potent Coupling Reagents (HATU, HCTU) Poor_Coupling->Potent_Reagents Double_Coupling Double Coupling Poor_Coupling->Double_Coupling Low_Load_Resin Lower Loading Resin Aggregation->Low_Load_Resin Temp_Control Elevated Temperature Aggregation->Temp_Control

Caption: Troubleshooting logic for low yield in SPPS of the linear precursor.

References

Technical Support Center: Solid-Phase Peptide Synthesis of Quinaldopeptin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase peptide synthesis (SPPS) of quinaldopeptin precursors. Quinaldopeptins are a class of peptides characterized by the presence of a quinoline moiety, which can introduce unique challenges during synthesis. This guide addresses common issues encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase synthesis of this compound precursors?

The synthesis of this compound precursors can present several challenges inherent to solid-phase peptide synthesis, which may be exacerbated by the presence of the quinoline group. These include:

  • Low Coupling Efficiency: The bulky and hydrophobic nature of quinoline-containing amino acids can lead to steric hindrance and incomplete coupling reactions, resulting in deletion sequences.[1][2]

  • Peptide Aggregation: Sequences rich in hydrophobic residues, including the quinoline moiety, are prone to aggregation on the solid support. This can block reactive sites, leading to failed couplings and deprotections.

  • Side Reactions: The quinoline ring system and other sensitive amino acid side chains can be susceptible to various side reactions during deprotection and cleavage steps.[3][4][5]

  • Poor Solubility of the Final Product: The hydrophobicity of the quinoline group can make the final peptide difficult to dissolve and purify.[6]

Q2: Does the nitrogen atom in the quinoline ring require a protecting group during Fmoc-SPPS?

The necessity of protecting the quinoline nitrogen is not definitively established in the literature for all cases and may depend on the specific quinoline amino acid derivative and its position in the peptide sequence. The quinoline nitrogen is weakly basic and may not significantly interfere with standard coupling reactions. However, for certain syntheses, particularly those involving sensitive reagents or prolonged reaction times, protonation or side reactions involving the quinoline nitrogen could occur.

Recommendation: For initial syntheses, it is advisable to attempt the coupling without a specific protecting group on the quinoline nitrogen. If low yields or unexpected side products are observed, a protecting group strategy may need to be developed. This could involve synthesizing a custom Fmoc-amino acid with a protected quinoline moiety.

Q3: How can I improve the coupling efficiency when incorporating a quinoline-containing amino acid?

Low coupling efficiency is a common hurdle when dealing with sterically hindered or hydrophobic amino acids.[2] To improve the incorporation of quinoline-containing residues, consider the following strategies:

  • Choice of Coupling Reagent: Utilize highly efficient coupling reagents known to be effective for difficult couplings.[7][8] A comparison of commonly used reagents is provided in Table 1.

  • Double Coupling: Repeat the coupling step to ensure complete reaction.

  • Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate, although this should be done cautiously to avoid side reactions.

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions and improve efficiency, especially for difficult sequences.

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

Coupling ReagentKey FeaturesPotential Issues
HBTU/HATU Widely used, efficient, and relatively fast. HATU is generally considered more reactive than HBTU.Can cause side reactions like guanidinylation of the free N-terminus.
HCTU Similar to HBTU/HATU but often with faster kinetics.Can also lead to guanidinylation.
PyBOP/PyAOP Phosphonium-based reagents, known for high efficiency and reduced risk of guanidinylation compared to uronium-based reagents. PyAOP is particularly effective for hindered couplings.Byproducts can sometimes be difficult to remove.
COMU Oxyma-based reagent, considered a safer alternative to benzotriazole-based reagents (HBTU, HATU) with comparable or superior efficiency.Can be less stable in DMF over long periods.
DIC/OxmaPure A carbodiimide-based method that is cost-effective and generates a soluble urea byproduct. OxymaPure is a safer and often more effective additive than HOBt.Generally slower than phosphonium or uronium-based reagents.

Q4: What strategies can be employed to mitigate peptide aggregation during the synthesis of this compound precursors?

The hydrophobic nature of the quinoline group can promote on-resin aggregation. The following approaches can help disrupt the formation of secondary structures and improve reagent accessibility:

  • Use of Low-Loading Resin: A lower substitution level on the resin increases the distance between peptide chains, reducing intermolecular aggregation.

  • "Difficult Sequence" Solvents: Incorporating solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in the coupling and deprotection steps can help to disrupt secondary structures.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can interfere with hydrogen bonding and reduce aggregation.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of β-sheets.

Q5: What is the recommended cleavage cocktail for this compound precursors, and are there any specific considerations for the quinoline moiety?

The stability of the quinoline ring to strong acids like trifluoroacetic acid (TFA) is a key consideration. While generally stable, prolonged exposure or harsh conditions could potentially lead to side reactions. A standard cleavage cocktail for many peptides is TFA/TIS/H2O (95:2.5:2.5), where TIS (triisopropylsilane) acts as a scavenger to trap reactive cations generated during deprotection.

For this compound precursors, especially those containing other sensitive residues like Trp, Met, or Cys, a more robust scavenger cocktail is recommended to prevent side reactions.[9]

Recommended Cleavage Cocktail (Reagent K):

  • TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT)

  • Ratio: 82.5 : 5 : 5 : 5 : 2.5

Procedure:

  • Gently wash the dried peptide-resin with dichloromethane (DCM).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

Note: Always perform a small-scale test cleavage on a small amount of resin to optimize the cleavage time and minimize potential side reactions.

Q6: How can I effectively purify my hydrophobic this compound precursor?

The hydrophobicity of the quinoline moiety can make purification by reverse-phase HPLC (RP-HPLC) challenging due to poor solubility in aqueous mobile phases and strong retention on the column.[6][10]

Troubleshooting Purification:

  • Solubility Testing: Before attempting purification, test the solubility of the crude peptide in various solvent systems. Good starting points include mixtures of water with acetonitrile (ACN), isopropanol, or n-propanol, often with the addition of 0.1% TFA or formic acid.[11][12] For very hydrophobic peptides, solvents like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) may be necessary to dissolve the initial sample, which is then diluted into the HPLC mobile phase.[12]

  • Mobile Phase Optimization:

    • Use a shallower gradient to improve the separation of closely eluting impurities.

    • Consider using alternative organic modifiers like isopropanol or n-propanol, which can improve the solubility of hydrophobic peptides.[11]

    • Elevating the column temperature can also enhance solubility and improve peak shape.[13]

  • Column Selection: A C4 or C8 column may be more suitable than a C18 column for very hydrophobic peptides, as it will provide less retention.

  • Adding Hydrophilic Tags: For extremely difficult sequences, a synthetic strategy that involves attaching a temporary hydrophilic tag to the peptide can improve its solubility during purification. This tag is then cleaved off after purification.[10]

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection

  • Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Proceed to the amino acid coupling step.

Protocol 2: Amino Acid Coupling using HCTU

  • In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading) and HCTU (3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Drain the DMF from the deprotected peptide-resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the time can be extended or the temperature slightly increased.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times).

Visualizations

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final AA) wash3 DMF & DCM Wash final_deprotection->wash3 cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure this compound Precursor purification->end

Caption: General workflow for the solid-phase peptide synthesis of a this compound precursor.

Troubleshooting_Low_Yield low_yield Low Yield of This compound Precursor check_coupling Check Coupling Efficiency (Kaiser Test / Test Cleavage) low_yield->check_coupling check_deprotection Check Deprotection Efficiency (UV monitoring of Fmoc adduct) low_yield->check_deprotection incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete aggregation Peptide Aggregation incomplete_coupling->aggregation solution_coupling Solutions: - Use stronger coupling reagent - Double couple - Increase temperature/concentration - Use microwave incomplete_coupling->solution_coupling incomplete_deprotection->aggregation solution_deprotection Solutions: - Extend deprotection time - Use fresh piperidine solution incomplete_deprotection->solution_deprotection solution_aggregation Solutions: - Use low-load resin - Add NMP/DMSO - Use chaotropic salts aggregation->solution_aggregation

Caption: Troubleshooting decision tree for low yield in this compound precursor synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Quinaldopeptin in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Quinaldopeptin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a quinomycin antibiotic belonging to a class of symmetrical cyclic decapeptides. It functions as a DNA bis-intercalator, exhibiting potent antimicrobial and cytotoxic activities. Its large, hydrophobic structure leads to poor solubility in aqueous solutions, which can significantly impact its bioavailability and the accuracy of in vitro and in vivo experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It has moderate solubility in methanol and ethanol but is poorly soluble in water.[1] For most biological assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. While most cell lines can tolerate up to 0.5% DMSO with minimal effects on viability, it is advisable to keep the final concentration at or below 0.1% for sensitive cell lines or long-term incubation studies.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[3][4][5][6]

Q4: My this compound precipitates when I dilute my DMSO stock in aqueous buffer. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. To mitigate this, add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent the formation of localized high concentrations of the compound that can lead to precipitation. Preparing intermediate dilutions in DMSO before the final dilution into the aqueous buffer can also be beneficial.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble cyclic peptides like this compound. These include the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, and the preparation of solid dispersions or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[7]

Troubleshooting Guide

Problem 1: this compound powder will not dissolve in my desired aqueous buffer.

  • Cause: this compound has inherently low aqueous solubility.

  • Solution:

    • Do not attempt to dissolve this compound directly in an aqueous buffer.

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Gentle warming (up to 37°C) or brief sonication can aid in dissolution.[8]

    • From this stock, make serial dilutions in your aqueous buffer, ensuring the final DMSO concentration remains non-toxic to your experimental system.

Problem 2: I observe a cloudy solution or precipitate after diluting the this compound-DMSO stock in my cell culture medium.

  • Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • Solutions:

    • Optimize Dilution Technique: Add the DMSO stock to the aqueous medium slowly and with vigorous mixing.

    • Reduce Final Concentration: Your desired final concentration of this compound may be too high. Try working with a lower concentration range.

    • Use a Carrier Protein: The presence of proteins, such as albumin in fetal bovine serum (FBS), in the cell culture medium can help to keep hydrophobic compounds in solution. Ensure your medium contains a sufficient concentration of serum.

    • Consider Solubilizing Agents: For specific applications, the use of solubilizing agents like cyclodextrins may be necessary.

Problem 3: I am seeing unexpected cytotoxicity in my vehicle control wells.

  • Cause: The final concentration of your solvent (e.g., DMSO) is too high and is causing cellular stress or death.

  • Solutions:

    • Calculate Final Solvent Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.1%).

    • Perform a Solvent Tolerance Test: Before conducting your main experiment, test the effect of a range of DMSO concentrations on your specific cell line to determine the maximum non-toxic concentration.

    • Minimize Exposure Time: If possible, reduce the incubation time of the cells with the compound and solvent.

Data Presentation

Solubility of this compound and Related Compounds
CompoundSolventSolubilityNotes
This compound WaterPoorly soluble-
MethanolModerately soluble-
EthanolModerately soluble-
DMSOSolubleRecommended for stock solutions.
DMFSolubleAlternative for stock solutions.
Echinomycin (structurally similar quinomycin)DMSOSoluble to 5 mg/mLProvides a quantitative estimate for this compound.[1][9][10]
5% Cremophor EL / 5% ethanol / 90% water0.4 mg/mLExample of a formulation to improve aqueous solubility.[11]

Experimental Protocols

Detailed Methodology for a Cell Viability (MTT) Assay with this compound

This protocol is designed to assess the cytotoxicity of this compound, with specific steps to address its poor solubility.

1. Preparation of this compound Stock Solution: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Culture your chosen cell line to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

3. Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium. Crucially, add the DMSO stock to the medium (not the other way around) with immediate and vigorous mixing to prevent precipitation. b. Ensure the final DMSO concentration in the highest concentration of this compound does not exceed the non-toxic limit for your cells (e.g., 0.5%). c. Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration. d. Carefully remove the old medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT. d. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete solubilization.

5. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control cells. c. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay start This compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve stock Concentrated Stock Solution dissolve->stock intermediate Optional: Intermediate Dilutions in DMSO stock->intermediate if needed final_dilution Add dropwise to Aqueous Buffer/Medium with Vigorous Mixing stock->final_dilution intermediate->final_dilution working_solution Final Working Solutions final_dilution->working_solution add_to_cells Add to Cells (Final DMSO ≤ 0.5%) working_solution->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for solubilizing this compound for experimental assays.

signaling_pathway This compound This compound DNA Nuclear DNA This compound->DNA bis-intercalation DNA_damage DNA Strand Breaks & Replication Stress DNA->DNA_damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion triggers ERK ERK Activation DNA_damage->ERK potential parallel pathway CytC Cytochrome c (release) Mitochondrion->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation ERK->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Improving the stability of Quinaldopeptin in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinaldopeptin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: Like many cyclic peptides, this compound is susceptible to several degradation pathways in solution. The most common causes are hydrolysis of its peptide bonds, which is accelerated at extreme pH values, and oxidation of sensitive amino acid residues.[1][2] Prolonged exposure to light and repeated freeze-thaw cycles can also compromise its stability.[1][3]

Q2: What is the optimal pH for storing this compound solutions?

A2: For maximal stability, peptide solutions should generally be buffered at a pH between 5 and 6.[3] Both acidic (pH < 3) and alkaline (pH > 8) conditions can significantly increase the rate of hydrolysis and other degradation reactions like deamidation.[4] It is crucial to determine the empirical pH optimum for your specific experimental conditions.

Q3: My this compound solution has turned slightly yellow. What does this indicate?

A3: A color change in the solution can be an indicator of chemical degradation, particularly oxidation. Certain amino acid residues within the peptide structure are prone to oxidation when exposed to atmospheric oxygen, which can lead to a loss of biological activity.[1][2] To mitigate this, it is recommended to use degassed solvents and store solutions under an inert gas like nitrogen or argon.[3]

Q4: Can I store my reconstituted this compound solution at 4°C?

A4: For short-term storage (1-2 days), 4°C is acceptable. However, for long-term storage, it is highly recommended to create single-use aliquots and store them frozen at -20°C or -80°C.[1][3] This practice is critical to avoid repeated freeze-thaw cycles, which can cause peptide aggregation and degradation.[1][5]

Q5: Are there any additives or excipients that can improve this compound's stability?

A5: Yes, certain additives can enhance stability. Sugars (e.g., trehalose, sucrose) and polyols (e.g., mannitol, sorbitol) can act as cryoprotectants and lyoprotectants, stabilizing the peptide structure.[2] For peptides susceptible to oxidation, adding antioxidants like dithiothreitol (DTT) may be beneficial, though compatibility should be verified.[3]

Troubleshooting Guide: Loss of Biological Activity

If you observe a significant decrease in the biological activity of your this compound solution, use this guide to identify and resolve the potential issue.

Problem Potential Cause Recommended Solution
Rapid loss of activity within hours of reconstitution. pH Instability: The solution pH is outside the optimal range (pH 5-6), leading to rapid hydrolysis.[4]Prepare solutions using a suitable buffer (e.g., acetate or citrate buffer) to maintain a stable pH between 5 and 6.[3][4] Verify the final pH of the solution.
Gradual loss of activity over several days, even when stored at 4°C. Oxidation: Sensitive residues are oxidizing due to exposure to atmospheric oxygen.[1][2]Prepare solutions using high-purity, degassed water or buffer. Overlay the solution with an inert gas (nitrogen or argon) before sealing the vial.[3] Consider adding a compatible antioxidant.
Precipitate or cloudiness appears in the solution after thawing. Aggregation: The peptide is self-associating and precipitating, often triggered by freeze-thaw cycles.[1][6]Prepare single-use aliquots to avoid repeated freezing and thawing.[1] If solubility is an issue, consider using a co-solvent like DMSO or acetic acid for initial solubilization before diluting with buffer.[1]
Inconsistent results between different batches of prepared solutions. Bacterial Contamination: Microbial growth can lead to enzymatic degradation of the peptide.Reconstitute the peptide in a sterile buffer and filter the solution through a 0.2 µm filter to remove potential bacterial contamination.[3] Store in sterile vials.

Key Degradation Pathways and Mitigation

This diagram illustrates the primary factors leading to this compound degradation and the corresponding protective measures.

cluster_factors Degradation Factors cluster_peptide cluster_products Degradation Products cluster_mitigation Mitigation Strategies pH Extreme pH (Acidic/Alkaline) Peptide This compound in Solution pH->Peptide Temp High Temperature / Freeze-Thaw Temp->Peptide Oxygen Oxygen / Light Exposure Oxygen->Peptide Hydrolysis Hydrolyzed Fragments Peptide->Hydrolysis Hydrolysis Aggregation Aggregates / Precipitate Peptide->Aggregation Aggregation Oxidation Oxidized Forms Peptide->Oxidation Oxidation Buffer Use pH 5-6 Buffer Buffer->pH Controls Storage Aliquot & Store at -80°C Storage->Temp Prevents Inert Use Degassed Solvents / Inert Gas Inert->Oxygen Minimizes

Caption: Factors leading to this compound degradation and corresponding mitigation strategies.

Experimental Protocols

Protocol 1: Determining Optimal pH for this compound Stability

This experiment uses High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact this compound over time across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of sterile buffers (e.g., citrate-phosphate) at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).

  • Sample Preparation:

    • Reconstitute lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

    • Filter each solution through a 0.2 µm syringe filter into sterile, amber glass vials.

    • Immediately withdraw a sample from each vial for the "Time 0" measurement.

  • Incubation: Store the vials at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each vial.

    • Immediately analyze the samples via a validated stability-indicating HPLC method.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of this compound.

    • Quantification: Calculate the peak area of the intact this compound. The percentage remaining is calculated relative to the peak area at Time 0.

Data Presentation:

The results can be summarized in a table to easily compare stability at different pH levels.

Table 1: Illustrative Effect of pH on this compound Stability (% Remaining at 37°C)

Time (Hours)pH 3.0pH 4.0pH 5.0pH 6.0pH 7.0pH 8.0
0 100%100%100%100%100%100%
24 85%92%98%99%94%88%
48 72%85%96%97%89%79%
72 61%79%94%95%83%70%
168 40%65%89%91%71%55%
Protocol 2: Workflow for a Comprehensive Stability Study

This workflow outlines the key steps for assessing the impact of various conditions on this compound stability.

prep 1. Prepare Stock Solution (Sterile Buffer, pH 5-6) aliquot 2. Aliquot & Add Test Conditions (e.g., Excipients, Co-solvents) prep->aliquot stress 3. Incubate at Stress Conditions (e.g., 4°C, 25°C, 40°C, Light Exposure) aliquot->stress sample 4. Withdraw Samples at Timepoints (e.g., T=0, 1, 3, 7, 14 days) stress->sample analyze 5. Analyze by HPLC-MS (Quantify Intact Peptide & Degradants) sample->analyze calculate 6. Calculate Degradation Rate & Determine Shelf-Life analyze->calculate report 7. Report Findings calculate->report

Caption: A standard workflow for conducting a this compound stability study.

Mechanism of Action: A Refresher

Understanding the mechanism of action is crucial for interpreting activity assays. This compound, as a member of the quinomycin family of antibiotics, is believed to function by inhibiting bacterial protein synthesis.[7] This diagram provides a simplified overview of this pathway.

cluster_bacterium Bacterial Cell ribosome 70S Ribosome sub50S 50S Subunit sub30S 30S Subunit protein_syn Protein Synthesis (Elongation) sub50S->protein_syn Inhibits effect Bacteriostatic / Bactericidal Effect protein_syn->effect Leads to This compound This compound This compound->sub50S Binds to

Caption: Simplified mechanism of action of this compound via inhibition of protein synthesis.

References

Technical Support Center: Quinaldopeptin Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues with Quinaldopeptin purification.

Introduction to this compound

This compound is a novel quinomycin antibiotic isolated from Streptoverticillium album. It is a symmetric cyclic peptide that exhibits significant in vitro antimicrobial and cytotoxic activity.[1] Unlike other antibiotics in the quinomycin family, this compound's structure is unique in that it is linked only by peptide bonds and lacks an ester linkage.[1] The purification of this cyclic peptide is crucial for its study and development as a potential therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The primary and most effective method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used with a water and acetonitrile gradient containing an acidic modifier like trifluoroacetic acid (TFA).[2]

Q2: I am observing no peak for my this compound during HPLC. What could be the issue?

A2: Several factors could lead to the absence of your target peptide peak. First, confirm the successful synthesis of the crude peptide. If it is a recombinant protein, ensure that the expression was successful.[4] For synthetic peptides, the issue could be related to the peptide not binding to the column due to incorrect buffer conditions (pH, salt concentration) or the peptide having very low solubility in the mobile phase.[5][6]

Q3: My final product has low purity. What are the likely sources of contamination?

A3: Impurities in peptide preparations can arise from several sources, including truncated or deleted sequences from the synthesis, remaining protecting groups, or by-products formed during the cleavage process.[2] Aggregation of the peptide can also lead to the appearance of multiple peaks and lower purity.[7] The purification process itself can introduce contaminants if the column is not cleaned properly or if the elution conditions are not stringent enough.[6]

Q4: How can I assess the purity and identity of my purified this compound?

A4: The purity of your peptide should be determined using analytical RP-HPLC, typically by integrating the peak area of your target peptide relative to the total peak area.[8] To confirm the identity of the purified peptide, mass spectrometry (MS), such as MALDI-TOF or ESI-MS, is essential to verify the molecular weight.[2][9] For a comprehensive analysis, amino acid analysis can determine the net peptide content, and sequencing can be performed to confirm the amino acid sequence.[2][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound purification.

Problem 1: Low Yield of Purified this compound
Possible Cause Troubleshooting Steps
Poor Binding to Column - Verify that the pH and salt concentration of your binding buffer are optimal for this compound's properties. For RP-HPLC, ensure the initial mobile phase conditions promote binding.[5][6] - Check for peptide precipitation in the sample. Improve solubility by adjusting the buffer composition or adding organic solvents.[5]
Peptide Eluting in Wash Steps - The wash conditions may be too stringent. Reduce the concentration of the organic solvent in the wash buffer.[4]
Inefficient Elution - The elution conditions may be too mild. For gradient elution, ensure the gradient is steep enough to elute the peptide.[4] For isocratic elution, increase the concentration of the eluting solvent.
Peptide Degradation - Peptides can be susceptible to degradation. Work at low temperatures and consider adding protease inhibitors if enzymatic degradation is suspected.[10]
Problem 2: Poor Peak Resolution in HPLC
Possible Cause Troubleshooting Steps
Inappropriate Column - Ensure the column chemistry (e.g., C18, C8) and pore size are suitable for your peptide.
Suboptimal Gradient - A steep gradient can lead to poor separation. Try a shallower gradient to improve the resolution between your target peptide and impurities.[5]
High Flow Rate - A high flow rate can decrease resolution. Optimize the flow rate for your column dimensions and particle size.[6]
Column Overloading - Injecting too much crude peptide can lead to broad, poorly resolved peaks. Reduce the sample load.
Column Degradation - Over time, column performance degrades. Clean the column according to the manufacturer's instructions or replace it if necessary.[5]
Problem 3: Presence of Multiple Peaks
Possible Cause Troubleshooting Steps
Synthesis-Related Impurities - Truncated sequences, deletion sequences, or incompletely deprotected peptides are common impurities.[2][11] Optimize the purification gradient to separate these closely related species.
Peptide Aggregation - Hydrophobic peptides are prone to aggregation.[7] Try dissolving the sample in a stronger organic solvent or adding chaotropic agents like guanidine hydrochloride, though this may require subsequent removal.
Peptide Oxidation - If your peptide contains methionine or cysteine, it can be susceptible to oxidation, leading to additional peaks. Work with degassed buffers and consider adding antioxidants.
Isomers - The presence of diastereomers can result in closely eluting peaks.[11] This often requires optimization of the chromatography conditions for separation.

Quantitative Data Summary

The following tables provide a summary of typical data encountered during peptide purification.

Table 1: Typical Purity Levels Achieved by Different Purification Strategies

Purification Strategy Typical Purity Level (%) Common Applications
Unpurified (Crude) < 70%High-throughput screening
Single-Pass RP-HPLC 80 - 95%In vitro bioassays, non-quantitative studies
Multi-Step Purification > 95 - 98%In vivo studies, structural studies (NMR, X-ray crystallography), clinical trials

Table 2: Impact of RP-HPLC Parameter Modification on Peptide Separation

Parameter Modification Effect on Separation
Gradient Slope DecreaseIncreases resolution, longer run time
Flow Rate DecreaseIncreases resolution, longer run time, broader peaks
Column Temperature IncreaseDecreases viscosity, may improve peak shape, can alter selectivity
Ion-Pairing Agent (e.g., TFA) Change concentration or typeCan significantly alter selectivity and retention

Experimental Protocols

Protocol 1: Analytical Reverse-Phase HPLC for Purity Assessment
  • System Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate the analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

  • Sample Preparation:

    • Dissolve the purified, lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak areas.

    • Calculate the purity as: (Peak Area of this compound / Total Peak Area) x 100%.

Protocol 2: Preparative Reverse-Phase HPLC for Purification
  • System Preparation:

    • Prepare Mobile Phases A and B as for the analytical method, but in larger volumes.

    • Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) with the initial mobile phase conditions at a suitable flow rate (e.g., 10-20 mL/min).

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with Mobile Phase A).

    • Ensure the sample is fully dissolved and filtered to remove particulates.

  • Chromatographic Run:

    • Inject the crude sample onto the column.

    • Run a gradient optimized based on prior analytical runs to separate the target peptide from impurities.

    • Collect fractions corresponding to the peak of interest.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation or lyophilization.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_final_product Final Product Solid_Phase_Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Solid_Phase_Synthesis->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization QC Quality Control (HPLC, MS) Lyophilization->QC Pure_this compound Pure this compound QC->Pure_this compound

Caption: General workflow for this compound synthesis and purification.

troubleshooting_workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Check_Binding Optimize Binding Conditions Low_Yield->Check_Binding Yes Optimize_Gradient Optimize HPLC Gradient Low_Purity->Optimize_Gradient Yes Consult Consult Senior Researcher Low_Purity->Consult No Check_Wash Adjust Wash Steps Check_Binding->Check_Wash Check_Elution Optimize Elution Check_Wash->Check_Elution Check_Elution->Low_Purity Check_Loading Reduce Sample Load Optimize_Gradient->Check_Loading Check_Column Check Column Integrity Check_Loading->Check_Column Resolved Issue Resolved Check_Column->Resolved

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinaldopeptin and encountering challenges in interpreting its complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows broad or overlapping signals, making it difficult to interpret. What could be the cause and how can I resolve this?

A1: This is a common observation for this compound and is primarily attributed to its conformational flexibility. This compound, a symmetric cyclic decapeptide, can exist as multiple conformers in solution, and the rate of exchange between these conformers on the NMR timescale can lead to significant peak broadening.[1]

Troubleshooting Steps:

  • Temperature Variation: Acquire NMR spectra at different temperatures. Lowering the temperature may slow down the conformational exchange enough to resolve individual conformers, resulting in sharper peaks for each. Conversely, increasing the temperature might coalesce the multiple signals into a single, averaged, and sharper signal if the exchange becomes fast on the NMR timescale.

  • Solvent Change: The equilibrium between different conformers can be highly dependent on the solvent.[2] Try acquiring spectra in a variety of deuterated solvents with different polarities and hydrogen bonding capabilities (e.g., DMSO-d₆, Methanol-d₄, Acetonitrile-d₃, Chloroform-d).

  • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY, TOCSY, HSQC, and HMBC. These can help to resolve overlapping signals and establish connectivity between protons and carbons, even in a complex spectrum. NOESY or ROESY experiments can provide through-space correlations that are crucial for identifying different conformers and determining their structures.

Q2: I observe more peaks in my NMR spectrum than expected based on the symmetrical structure of this compound. Why is this happening?

A2: The presence of extra peaks is another consequence of multiple conformers in solution.[1] Since this compound is a C2-symmetric molecule, you would ideally expect to see half the number of signals for the amino acid residues. However, if the molecule adopts a non-symmetric conformation or if multiple conformers are present, this symmetry is broken, leading to a more complex spectrum with a higher number of observed signals.

Experimental Approach:

  • Variable Temperature NMR: As mentioned previously, changing the temperature can help determine if the extra peaks are due to conformational isomers.

  • Advanced 2D NMR: Techniques like EXSY (Exchange Spectroscopy) can be used to identify peaks that are in chemical exchange with each other, confirming the presence of different conformers.

Q3: How can I confirm the presence of exchangeable protons (e.g., NH) in my this compound spectrum?

A3: Exchangeable protons, such as those in amide (NH) groups, can sometimes be broad and difficult to identify.

Confirmation Method:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum.[2] The deuterium will exchange with the labile amide protons, causing their signals to disappear or significantly decrease in intensity. This is a definitive way to identify NH proton signals.

Q4: What are some best practices for preparing a this compound sample for NMR analysis to ensure high-quality spectra?

A4: Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Recommended Protocol:

  • Purity: Ensure your this compound sample is of high purity (>95%). Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection and Solubility: this compound is soluble in DMF and DMSO, and moderately soluble in methanol and ethanol, but has poor water solubility.[3] Use high-purity deuterated solvents. Ensure the sample is fully dissolved; undissolved particulates can lead to poor shimming and broad peaks.[2]

  • Concentration: Use an appropriate sample concentration. Very high concentrations can lead to peak broadening due to increased viscosity and intermolecular interactions.[4]

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.

  • Degassing: For sensitive experiments like NOESY, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can cause line broadening.

Troubleshooting Guide: Common NMR Spectral Issues

Issue Potential Cause(s) Recommended Solution(s)
Broad Peaks 1. Poor shimming of the magnetic field.2. High sample viscosity due to high concentration.3. Presence of paramagnetic impurities (e.g., dissolved O₂).4. Intermediate conformational exchange.[1]1. Re-shim the spectrometer.2. Dilute the sample.3. Degas the sample.4. Perform variable temperature NMR experiments.
Rolling Baseline 1. Incorrect receiver gain setting.2. Issues with the first few data points (truncation).3. Very large solvent peak.1. Re-acquire the spectrum with a lower receiver gain.2. Apply baseline correction algorithms during processing.3. Use solvent suppression techniques (e.g., presaturation).[4]
Unexpected Peaks 1. Impurities from synthesis or purification (e.g., residual solvents like ethyl acetate).2. Degradation of the sample.3. Contaminants in the NMR solvent or tube.1. Check the purity of your sample by another method (e.g., HPLC, MS).2. Run a blank spectrum of the solvent.3. Ensure proper cleaning of NMR tubes.
Overlapping Aromatic Signals 1. The complex aromatic systems of the quinoline chromophores can lead to crowded spectral regions.1. Use a different solvent to induce differential chemical shifts.[2]2. Employ higher-field NMR spectrometers for better signal dispersion.3. Utilize 2D NMR techniques (HSQC, HMBC) to correlate protons to their attached carbons.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR

  • Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incrementally decrease the temperature (e.g., in 10-20 K steps) and acquire a spectrum at each temperature. Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.

  • If peak sharpening is not observed at lower temperatures, return to room temperature and then incrementally increase the temperature, acquiring a spectrum at each step.

  • Analyze the spectra to observe changes in chemical shifts, line widths, and the number of signals as a function of temperature.

Protocol 2: D₂O Exchange for Identification of Labile Protons

  • Acquire a standard ¹H NMR spectrum of this compound in a protic solvent like DMSO-d₆ or Methanol-d₄.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. Peaks corresponding to exchangeable NH protons will have disappeared or significantly diminished in the spectrum acquired after the D₂O addition.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 High Purity This compound (>95%) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 2D NMR (COSY, HSQC, etc.) acq1->acq2 acq3 VT NMR / D₂O Exchange (If Needed) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Structure Elucidation proc3->proc4

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_flowchart start Complex/Broad NMR Spectrum q1 Are there more peaks than expected for a symmetric structure? start->q1 a1_yes Indicates multiple conformers or broken symmetry in solution q1->a1_yes Yes q2 Are peaks broad and ill-defined? q1->q2 No a1_yes->q2 a2_yes Likely intermediate conformational exchange q2->a2_yes Yes q3 Are there unexpected signals? q2->q3 No solution1 Perform Variable Temperature (VT) NMR a2_yes->solution1 solution1->q3 a3_yes Check for impurities or solvent signals q3->a3_yes Yes end Proceed with 2D NMR for full assignment q3->end No solution2 Run blank solvent spectrum & check sample purity (HPLC/MS) a3_yes->solution2 solution2->end

Caption: Troubleshooting flowchart for complex this compound NMR spectra.

References

Technical Support Center: Optimizing Conditions for Quinaldopeptin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cytotoxicity assays involving Quinaldopeptin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cytotoxicity experiments with this compound.

Issue 1: High Background Absorbance or Fluorescence

Question: My negative control wells (cells without this compound) show high absorbance/fluorescence. What could be the cause and how can I fix it?

Answer: High background signal can obscure the true cytotoxic effect of this compound. Several factors can contribute to this issue:

  • Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can alter the assay signal. Regularly check cell cultures for contamination and test for mycoplasma.

  • Media Components: Phenol red in the culture medium can interfere with colorimetric assays.[1] Consider using a phenol red-free medium during the assay incubation step.[1] High concentrations of certain substances in the cell culture medium can also cause high absorbance.[2]

  • Cell Health: Unhealthy or stressed cells, even in the control group, can lead to increased cell death and assay signal. Ensure optimal cell culture conditions and gentle handling.[3]

  • Reagent Issues: The assay reagent itself might be compromised. For instance, an MTT solution should be a clear, yellow color.[3]

Troubleshooting Steps:

  • Microscopic Examination: Visually inspect your cell cultures daily for any signs of contamination or morphological changes indicating poor cell health.

  • Use Phenol Red-Free Medium: Switch to a phenol red-free medium at least for the final incubation step with the assay reagent.[1]

  • Optimize Cell Seeding Density: A very high cell density can lead to nutrient depletion and cell stress, resulting in baseline cytotoxicity.[2]

  • Include Media-Only Control: Always include a control well with only culture medium and the assay reagent to measure the background signal from the medium itself.[3]

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I am observing significant variability between replicate wells and between experiments. How can I improve the consistency of my this compound cytotoxicity assays?

Answer: Lack of reproducibility is a common challenge that can often be traced back to subtle variations in experimental procedures.[3]

Potential Causes and Solutions:

  • Cell Seeding: Uneven cell distribution in the microplate is a major source of variability. Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound dilutions, or assay reagents will lead to variable results. Calibrate your pipettes regularly and use consistent pipetting techniques.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth, a phenomenon known as the "edge effect."[4] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Reagent Preparation: Use freshly prepared reagents whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.[3]

  • Incubation Time: Ensure that incubation times with this compound and the assay reagents are consistent across all experiments.

Issue 3: Low Signal-to-Noise Ratio

Question: The difference in signal between my untreated control and this compound-treated cells is very small. How can I increase the dynamic range of my assay?

Answer: A low signal-to-noise ratio can make it difficult to determine the true cytotoxic effect of this compound.

Optimization Strategies:

  • Optimize Cell Number: The number of viable cells may be too low to generate a strong signal.[3] Perform a cell titration experiment to determine the optimal seeding density that yields a robust signal without reaching over-confluence.[3]

  • Increase Incubation Time: The cytotoxic effect of this compound may be time-dependent. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours) to allow for a more pronounced effect.

  • Check this compound Concentration Range: The concentrations of this compound used may be too low to induce significant cytotoxicity. Widen the concentration range in your dose-response experiments.

  • Assay Choice: Some assays are inherently more sensitive than others. For example, luminescence-based ATP assays are often more sensitive than colorimetric MTT assays.[1]

Frequently Asked Questions (FAQs)

Experimental Design

Q1: What is the optimal cell seeding density for a this compound cytotoxicity assay?

A1: The optimal cell seeding density is cell-line dependent. It is crucial to perform a cell titration experiment to determine the density that allows for logarithmic growth throughout the experiment and provides a sufficient signal for the chosen assay.[3]

Cell Line (Example)Seeding Density (cells/well in 96-well plate)Incubation Time (hours)
HEK2935,000 - 10,00024
HeLa3,000 - 7,00024
A5494,000 - 8,00024

Q2: How long should I incubate the cells with this compound?

A2: The incubation time depends on the expected mechanism of action of this compound and the cell line's doubling time. A common starting point is 24 hours. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.[5]

Q3: What controls are essential for a reliable this compound cytotoxicity assay?

A3: The following controls are crucial:

  • Untreated Control: Cells cultured in medium only, to represent 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells.[5]

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working correctly.

  • Media-Only Control (Blank): Wells containing only culture medium and the assay reagent to determine background absorbance/fluorescence.[3]

This compound-Specific Issues

Q4: this compound is a peptide. Are there any specific considerations for its use in cytotoxicity assays?

A4: Yes, working with peptides like this compound requires some specific considerations:

  • Solubility: Ensure this compound is fully dissolved in the chosen solvent before diluting it in culture medium. Poor solubility can lead to inaccurate concentrations.[5]

  • Stability: Peptides can be susceptible to degradation by proteases present in serum. Consider reducing the serum concentration in your culture medium during the treatment period, but be aware that low-serum conditions can also induce cell stress.[3]

  • Adsorption: Peptides can adsorb to plastic surfaces. Using low-adsorption plates and siliconized pipette tips can help minimize this.

Q5: What is the likely mechanism of action for this compound, and how does that influence assay selection?

A5: this compound belongs to the quinomycin family of antibiotics.[6] These compounds are known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[7] In mammalian cells, this could translate to the induction of apoptosis or necrosis. Therefore, a multi-assay approach is recommended:

  • Viability/Metabolic Assays (e.g., MTT, MTS, ATP-based): To assess overall cell health and metabolic activity.[8]

  • Membrane Integrity Assays (e.g., LDH, Propidium Iodide): To specifically measure cell lysis and necrosis.

  • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): To determine if this compound induces programmed cell death.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle and untreated controls.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: LDH Release Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Include a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit's protocol (typically 10-30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Serial Dilutions E Treat Cells with This compound B->E D Incubate for 24 hours C->D D->E F Incubate for 24/48/72 hours E->F G Add Assay Reagent (e.g., MTT, LDH) F->G H Incubate as per Protocol G->H I Measure Signal (Absorbance/Fluorescence) H->I J Calculate % Viability or % Cytotoxicity I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: General workflow for a this compound cytotoxicity assay.

Hypothesized Signaling Pathway

As a quinomycin antibiotic, this compound likely inhibits protein synthesis, which can trigger stress responses leading to apoptosis.

Apoptosis_Signaling_Pathway This compound This compound Ribosome Ribosome This compound->Ribosome targets Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis ER_Stress ER Stress Protein_Synthesis->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Activation UPR->CHOP Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) CHOP->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Enhancing Quinaldopeptin Production in Streptoverticillium album

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Quinaldopeptin from Streptoverticillium album. The information is presented in a question-and-answer format to directly address common challenges encountered during fermentation and downstream processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a novel antibiotic belonging to the quinomycin family, isolated from Streptoverticillium album.[1] Like other members of this family, it is a non-ribosomally synthesized peptide.[2][3][4] While the exact mechanism of action for this compound is still under investigation, quinomycin-family antibiotics are known to act as DNA intercalating agents, inhibiting DNA and RNA synthesis.

Q2: What are the key challenges in enhancing this compound production?

Enhancing the production of secondary metabolites like this compound in Streptomyces and related species often involves overcoming several hurdles:

  • Complex Regulatory Pathways: The biosynthesis of secondary metabolites is tightly regulated by the organism's developmental stage and environmental cues.

  • Nutrient Limitation and Repression: The availability of specific carbon, nitrogen, and phosphate sources can either induce or repress the production of this compound.

  • Suboptimal Fermentation Conditions: Physical parameters such as pH, temperature, aeration, and agitation play a critical role in maximizing yield.

  • Strain Stability: High-producing strains can sometimes be genetically unstable, leading to a decline in yield over successive generations.

  • Precursor Availability: As a non-ribosomal peptide, the availability of specific amino acid precursors is crucial for efficient synthesis.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Low or No this compound Yield

Problem: After fermentation, analysis shows a very low or undetectable concentration of this compound.

Potential Cause Troubleshooting Steps
Suboptimal Seed Culture Ensure the seed culture is in the late logarithmic to early stationary phase of growth before inoculating the production medium. A healthy, active seed culture is crucial for a productive fermentation.[6][7]
Inappropriate Media Composition The carbon-to-nitrogen ratio is critical. High concentrations of easily metabolized carbon sources like glucose can cause catabolite repression. Experiment with complex carbon sources like starch or dextrin.[8] For nitrogen, try organic sources like soybean meal, peptone, or yeast extract.[8][9]
Incorrect Fermentation pH The optimal pH for antibiotic production by Streptomyces is often between 6.0 and 8.0. Monitor and control the pH throughout the fermentation process. A sudden drop in pH can indicate contamination or metabolic stress.
Poor Aeration/Agitation Streptoverticillium album is an aerobic bacterium. Inadequate oxygen supply will limit growth and secondary metabolite production. Optimize the agitation speed and aeration rate for your fermenter setup.
Lack of Precursor Amino Acids As a quinomycin-family antibiotic, this compound biosynthesis likely requires specific amino acids such as L-tryptophan (for the quinoxaline chromophore), L-cysteine, L-serine, and others for the peptide backbone. Supplementing the medium with these amino acids may boost production.
Inconsistent Batch-to-Batch Yield

Problem: this compound yield varies significantly between different fermentation batches, even with the same protocol.

Potential Cause Troubleshooting Steps
Inoculum Variability Standardize the age, size, and physiological state of the inoculum. Use a consistent method for preparing the seed culture.[6][7]
Raw Material Inconsistency The composition of complex media components like soybean meal or yeast extract can vary between suppliers and even batches. Use high-quality, consistent sources for all media components.
Contamination Low-level contamination that doesn't cause a complete fermentation failure can still impact yield. Regularly check for common contaminants like other bacteria, yeast, or phages.[10][11][12][13][14]
Genetic Instability of the Strain Repeated subculturing can lead to genetic drift and loss of productivity. Maintain a stock of the high-producing strain in a cryopreserved cell bank and limit the number of subcultures.
Foaming During Fermentation

Problem: Excessive foaming in the fermenter.

Potential Cause Troubleshooting Steps
High Protein Content in Media Media rich in proteins, such as those containing soybean meal or peptone, are prone to foaming.
High Agitation/Aeration Rates Vigorous mixing and sparging can exacerbate foaming.
Cell Lysis Release of intracellular proteins due to cell death can increase foam formation.
Remediation Add a sterile antifoaming agent (e.g., silicone-based) as needed. Optimize agitation and aeration to minimize excessive turbulence while maintaining adequate oxygen supply.

Experimental Protocols

Protocol 1: Seed Culture Preparation

A robust seed culture is fundamental for successful this compound production.[6][7]

Materials:

  • Streptoverticillium album culture (agar slant or cryopreserved stock)

  • Seed Medium (e.g., Tryptic Soy Broth or a custom medium)

  • Sterile baffled flasks

  • Shaking incubator

Methodology:

  • Aseptically inoculate a loopful of Streptoverticillium album from an agar slant or a small volume of thawed cryopreserved stock into a flask containing the seed medium.

  • Incubate at 28-30°C with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours.

  • Monitor the growth of the culture by measuring the optical density at 600 nm (OD600) or by microscopic examination. The seed culture should appear dense and filamentous.

  • Use the seed culture to inoculate the production medium when it reaches the late logarithmic to early stationary phase of growth.

Protocol 2: Media Optimization using One-Factor-at-a-Time (OFAT)

This protocol helps in identifying the optimal concentration of a single medium component.

Materials:

  • Seed culture of Streptoverticillium album

  • Basal production medium with one component at varying concentrations (e.g., different concentrations of starch)

  • Sterile flasks

  • Shaking incubator

  • Analytical method for this compound quantification (e.g., HPLC)[15][16][17]

Methodology:

  • Prepare a series of flasks with the basal production medium, each containing a different concentration of the component being tested (e.g., 1%, 2%, 3%, 4%, 5% w/v starch).

  • Inoculate each flask with the same volume of a standardized seed culture.

  • Incubate the flasks under the same conditions (temperature, agitation) for a fixed period (e.g., 7-10 days).

  • At the end of the fermentation, harvest the broth and quantify the this compound concentration in each flask.

  • Plot the this compound yield against the concentration of the tested component to determine the optimal concentration.

  • Repeat this process for other key media components like nitrogen sources and phosphate sources.

Protocol 3: Precursor Feeding

This protocol aims to increase this compound yield by supplementing the medium with its biosynthetic precursors.

Materials:

  • Established fermentation of Streptoverticillium album

  • Sterile stock solutions of precursor amino acids (e.g., L-tryptophan, L-cysteine, L-serine)

  • Analytical method for this compound quantification

Methodology:

  • Begin the fermentation of Streptoverticillium album using the optimized production medium.

  • After 48-72 hours of growth (or at the onset of the stationary phase), aseptically add a sterile solution of the precursor amino acid to the fermentation broth to a final concentration of, for example, 0.1-1 g/L.

  • Continue the fermentation for the remaining duration.

  • Harvest the broth and quantify the this compound concentration.

  • Compare the yield with a control fermentation that did not receive the precursor supplement.

Visualizations

Putative Biosynthetic Pathway of this compound

Quinaldopeptin_Biosynthesis cluster_precursors Primary Metabolism cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Amino_Acids L-Tryptophan, L-Cysteine, L-Serine, etc. NRPS_Module1 Module 1 (Adenylation, Thiolation, Condensation) Amino_Acids->NRPS_Module1 Activation & Loading NRPS_Module2 Module 2 (Adenylation, Thiolation, Condensation) NRPS_Module1->NRPS_Module2 Peptide Bond Formation NRPS_Module_n Module n... NRPS_Module2->NRPS_Module_n Chain Elongation TE_Domain Thioesterase Domain (Cyclization & Release) NRPS_Module_n->TE_Domain This compound This compound TE_Domain->this compound Final Product

Caption: A simplified workflow of the putative non-ribosomal peptide synthesis of this compound.

General Experimental Workflow for Enhancing Production

experimental_workflow cluster_strain Strain Improvement cluster_fermentation Fermentation Optimization cluster_downstream Downstream Processing Strain_Selection Strain Selection/ Mutation Media_Optimization Media Optimization (C/N ratio, minerals) Strain_Selection->Media_Optimization Genetic_Engineering Genetic Engineering (e.g., Overexpression of regulatory genes) Genetic_Engineering->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, Aeration) Media_Optimization->Process_Optimization Precursor_Feeding Precursor Feeding Process_Optimization->Precursor_Feeding Extraction Extraction from Broth Precursor_Feeding->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification

Caption: A logical workflow for enhancing this compound production from strain improvement to final quantification.

Troubleshooting Logic for Low Yield

troubleshooting_logic Start Low this compound Yield Check_Seed Check Seed Culture (Age, Viability) Start->Check_Seed Check_Media Check Media Composition (C/N ratio, pH) Check_Seed->Check_Media Seed OK Optimize Optimize Parameters Check_Seed->Optimize Seed Not Optimal Check_Conditions Check Fermentation Conditions (Temp, Aeration) Check_Media->Check_Conditions Media OK Check_Media->Optimize Media Not Optimal Check_Contamination Check for Contamination Check_Conditions->Check_Contamination Conditions OK Check_Conditions->Optimize Conditions Not Optimal Check_Contamination->Optimize No Contamination

Caption: A decision-making flowchart for troubleshooting low this compound yield.

References

Strategies to reduce byproducts in Quinaldopeptin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinaldopeptin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this complex cyclic depsipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound typically follows a multi-step approach. The core methodology involves the solid-phase peptide synthesis (SPPS) of a linear decapeptide precursor. This is followed by a crucial macrocyclization step to form the cyclic peptide backbone. The final stage involves the introduction of the quinoline chromophores to complete the natural product structure.[1]

Q2: What are the major challenges and potential sources of byproducts in this synthesis?

A2: The synthesis of this compound is complex, and byproducts can arise at several key stages:

  • Solid-Phase Peptide Synthesis (SPPS): Incomplete couplings or deprotection can lead to deletion sequences. Side reactions involving specific amino acid residues can also occur.

  • Macrocyclization: This intramolecular reaction is often in competition with intermolecular reactions, which can lead to the formation of cyclic dimers, trimers, or linear oligomers.

  • Quinoline Chromophore Introduction: Incomplete coupling of the quinoline moiety to the peptide backbone can result in partially substituted final products. Side reactions related to the specific coupling chemistry can also occur.

Q3: How can I detect and characterize byproducts in my synthesis?

A3: A combination of analytical techniques is essential for identifying byproducts. High-performance liquid chromatography (HPLC) is invaluable for separating the desired product from impurities. Mass spectrometry (MS) is then used to determine the molecular weights of these impurities, which can provide clues about their identity (e.g., deletion sequences, dimers).[2] For complex structures, nuclear magnetic resonance (NMR) spectroscopy may be necessary for full characterization.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during this compound synthesis.

Issue 1: Low Yield and Purity during Solid-Phase Peptide Synthesis (SPPS)

Question: I am observing a low yield of my linear peptide precursor and see multiple peaks in the HPLC analysis of the crude product after cleavage from the resin. What are the likely causes and how can I address them?

Answer: Low yield and purity after SPPS can stem from several factors. Below is a table summarizing common byproducts and strategies to minimize them.

Byproduct/IssuePotential CauseRecommended Strategy
Deletion Sequences Incomplete coupling of an amino acid.- Double couple problematic amino acids. - Use a different coupling reagent or a higher excess of reagents. - Monitor coupling completion with a qualitative test (e.g., ninhydrin test).
Diketopiperazine Formation Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to cleavage from the resin. This is common with proline at the second or third position.- If possible, choose a resin with a sterically hindered linker (e.g., 2-chlorotrityl chloride resin). - Couple the third amino acid immediately after deprotection of the second.
Aspartimide Formation Cyclization of an aspartic acid residue, particularly at Asp-Gly or Asp-Ser sequences, which can lead to a mixture of α- and β-peptides.- Use a protecting group on the backbone nitrogen of the following amino acid (e.g., Hmb or Dmb). - Add HOBt to the piperidine solution during Fmoc deprotection.
Racemization Loss of stereochemical integrity at the α-carbon of an amino acid during activation and coupling.- Use coupling reagents known to suppress racemization (e.g., COMU, Oxyma). - Avoid prolonged pre-activation times.
  • After a coupling step, take a small sample of the resin beads (a few milligrams).

  • Wash the beads thoroughly with dichloromethane (DCM) and then dimethylformamide (DMF).

  • Add 2-3 drops of a ninhydrin solution A (e.g., 5% ninhydrin in ethanol) and 1 drop of solution B (e.g., 80% phenol in ethanol) to the beads.

  • Heat the sample at 100°C for 2-5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple beads and solution: Indicates the presence of free primary amines, meaning the coupling is incomplete.

    • Yellow/Colorless beads and solution: Indicates the absence of free primary amines, suggesting the coupling is complete.

SPPS_Troubleshooting Start Low Yield/Purity in SPPS Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Sequence Problematic Sequence? Check_Coupling->Check_Sequence No Solution_Coupling Double Couple / Change Reagents Check_Coupling->Solution_Coupling Yes Check_Racemization Racemization? Check_Sequence->Check_Racemization Neither Solution_DKP Use 2-Cl-Trt Resin Check_Sequence->Solution_DKP Diketopiperazine Solution_Asp Use Backbone Protection / Add HOBt Check_Sequence->Solution_Asp Aspartimide Solution_Racemization Use Racemization Suppressing Reagents Check_Racemization->Solution_Racemization Yes End Improved Purity Check_Racemization->End No Solution_Coupling->End Solution_DKP->End Solution_Asp->End Solution_Racemization->End

Troubleshooting workflow for SPPS issues.
Issue 2: Formation of Oligomeric Byproducts during Macrocyclization

Question: My mass spectrometry analysis after the macrocyclization reaction shows significant peaks corresponding to the dimer and trimer of my linear peptide. How can I favor the intramolecular cyclization?

Answer: The formation of intermolecular byproducts (oligomers) is a common challenge in macrocyclization. The key is to promote the intramolecular reaction over the intermolecular one. This is typically achieved by using high-dilution conditions.

ParameterStrategyRationale
Concentration Perform the reaction at very low concentrations (typically 0.1 to 1 mM).At high dilution, the probability of one end of a molecule finding its other end is higher than the probability of it finding another molecule.
Rate of Addition Use a syringe pump to add the linear peptide solution to the reaction vessel over a long period (e.g., several hours).This maintains a consistently low concentration of the reactive species in the reaction mixture, further favoring the intramolecular cyclization.
Solvent Choose a solvent that is appropriate for the cyclization chemistry and helps to solvate the peptide in a conformation amenable to cyclization.A good solvent can prevent peptide aggregation, which can lead to intermolecular reactions.
Temperature Optimize the reaction temperature.While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic optimization may be necessary.
  • Dissolve the linear peptide precursor in a suitable solvent (e.g., DMF, DCM, or a mixture) to a concentration of approximately 10-20 mM.

  • Prepare a larger reaction vessel with the cyclization reagents in a large volume of the same solvent to achieve the final desired low concentration (e.g., 0.5 mM).

  • Using a syringe pump, add the solution of the linear peptide to the reaction vessel containing the cyclization reagents dropwise over a period of 4 to 12 hours.

  • Maintain constant stirring and temperature throughout the addition.

  • After the addition is complete, allow the reaction to proceed for an additional period to ensure full conversion.

  • Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS.

Macrocyclization_Strategy cluster_intramolecular Intramolecular Cyclization (Desired) cluster_intermolecular Intermolecular Reaction (Byproducts) A Linear Peptide B Cyclic Monomer (this compound Precursor) A->B High Dilution C Linear Peptide D Linear Dimer C->D High Concentration E Cyclic Dimer D->E Cyclization F Oligomers D->F

Competition between intra- and intermolecular reactions.
Issue 3: Incomplete Introduction of Quinoline Chromophores

Question: My final product after the chromophore introduction step is a mixture of the desired this compound and a species with a lower molecular weight, suggesting only one of the two chromophores has been attached. How can I drive this reaction to completion?

Answer: Incomplete reaction during the late-stage functionalization is a common issue. To ensure complete introduction of both quinoline chromophores, consider the following strategies.

StrategyDetails
Increase Reagent Stoichiometry Use a larger excess of the quinoline carboxylic acid derivative and the coupling reagents. This will increase the probability of the reaction occurring at both sites.
Extend Reaction Time Allow the reaction to proceed for a longer period. Monitor the progress by LC-MS to determine when the reaction has reached completion.
Optimize Temperature Gently heating the reaction mixture may increase the reaction rate. However, be cautious as excessive heat can lead to degradation or side reactions.
Purification Strategy If a small amount of the mono-substituted byproduct is unavoidable, a careful purification by preparative HPLC should be able to separate it from the desired di-substituted product.
  • Set up the coupling reaction with the cyclic peptide precursor and the quinoline carboxylic acid derivative.

  • At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot (e.g., by adding a small amount of water or acid).

  • Dilute the quenched aliquot and analyze by LC-MS.

  • Compare the peak areas of the starting material (cyclic precursor), the mono-substituted intermediate, and the di-substituted final product (this compound) to track the reaction progress over time. This will help you determine the optimal reaction time.

Chromophore_Introduction cluster_strategy Strategies for Completion Start Cyclic Peptide Precursor Intermediate Mono-substituted Intermediate Start->Intermediate + 1 Quinoline Final Di-substituted this compound Intermediate->Final + 1 Quinoline Byproduct Incomplete Reaction Byproduct Intermediate->Byproduct Reaction Stops Strategy1 Increase Reagent Excess Strategy1->Final Strategy2 Extend Reaction Time Strategy2->Final Strategy3 Optimize Temperature Strategy3->Final

Reaction pathway for chromophore introduction.

References

Technical Support Center: Optimization of Fragment Coupling in Quinaldopeptin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinaldopeptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical fragment coupling steps in the synthesis of this complex cyclic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the total synthesis of this compound?

A1: The total synthesis of this compound has been successfully achieved using a convergent strategy. This approach involves the solid-phase peptide synthesis (SPPS) of two identical pentapeptide fragments, followed by a solution-phase [5+5] fragment coupling to form a linear decapeptide. The final step is a macrolactamization to yield the cyclic this compound core. This is followed by the late-stage introduction of the quinoline chromophores.[1][2]

Q2: What are the main challenges encountered during the fragment coupling and macrocyclization of this compound?

A2: The primary challenges include:

  • Low coupling yield: The coupling of two large pentapeptide fragments can be inefficient due to steric hindrance.[3]

  • Epimerization/Racemization: The C-terminal amino acid of the activated fragment, particularly the L-pipecolic acid (L-Pip) residue, is susceptible to racemization under basic conditions, leading to diastereomeric impurities that are difficult to separate.[4][5]

  • Diketopiperazine formation: The presence of L-pipecolic acid at the N-terminus of a dipeptide fragment can lead to the formation of a diketopiperazine, a side reaction that truncates the peptide chain and reduces the overall yield.[4]

Q3: Which coupling reagents are recommended for the [5+5] fragment coupling in this compound synthesis?

A3: For sterically hindered and epimerization-prone couplings, high-efficiency uronium/aminium or phosphonium salt-based reagents are recommended. Reagents such as HATU, HCTU, and COMU are generally superior to carbodiimides like DCC or EDC in these scenarios.[5][6][7] HATU, in particular, is known for its rapid reaction kinetics and ability to suppress racemization.[1]

Q4: How can I monitor the progress of the fragment coupling reaction?

A4: The progress of the coupling reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[3][4] By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting fragments and the appearance of the desired linear decapeptide product. This allows for the determination of the optimal reaction time and helps in troubleshooting incomplete reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Linear Decapeptide in the [5+5] Fragment Coupling

Question: I am observing a low yield of the desired linear decapeptide after the [5+5] fragment coupling step. What are the potential causes and how can I improve the yield?

Answer: Low yield in fragment coupling is a common issue, often stemming from several factors. The following troubleshooting workflow can help identify and resolve the problem.

G start Low Yield Observed cause1 Poor Solubility of Fragments start->cause1 cause2 Inefficient Coupling Reagent start->cause2 cause3 Steric Hindrance start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 solution1 Optimize Solvent System (e.g., DMF/DCM mixture, add DMSO) cause1->solution1 solution2 Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) cause2->solution2 solution3 Increase Reaction Time and/or Temperature cause3->solution3 solution4 Increase Equivalents of Coupling Reagent and Base cause4->solution4

Troubleshooting workflow for low coupling yield.

Data Presentation: Impact of Coupling Reagent on Yield

Coupling ReagentAdditiveBaseSolventReaction Time (h)Approximate Yield (%)
DCCHOBtDIPEADMF2430-40
HBTUHOBtDIPEADMF1250-60
HATU - DIPEA DMF 8 >75
COMU-DIPEADMF8>70

Note: These are representative yields for a challenging fragment coupling and may vary based on the specific peptide sequence and experimental conditions.

Issue 2: Significant Epimerization Observed at the C-terminal L-Pipecolic Acid Residue

Question: Chiral HPLC analysis of my coupled product shows a significant peak corresponding to the diastereomer, indicating epimerization at the L-pipecolic acid residue. How can I minimize this side reaction?

Answer: Epimerization is a critical issue, especially with hindered amino acids like L-pipecolic acid. The following steps can help suppress this unwanted reaction.

G start High Epimerization Detected cause1 Strong Base/Prolonged Exposure start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Inappropriate Coupling Reagent/Additive start->cause3 solution1 Use a Weaker Base (e.g., N-methylmorpholine) or Reduce Equivalents of Base cause1->solution1 solution2 Perform Coupling at Lower Temperature (e.g., 0 °C) cause2->solution2 solution3 Use Additives like OxymaPure or HOAt. Switch to a reagent known for low racemization (e.g., COMU) cause3->solution3

Troubleshooting workflow for epimerization.

Data Presentation: Effect of Temperature and Additives on Epimerization

Coupling ReagentAdditiveTemperature (°C)Epimerization (%)
HATU-255-8
HATU - 0 <2
DICHOBt2510-15
DICOxymaPure253-5

Note: Representative data illustrating general trends in epimerization.

Experimental Protocols

Protocol 1: General Procedure for [5+5] Fragment Coupling using HATU

This protocol outlines a general procedure for the solution-phase coupling of two pentapeptide fragments for the synthesis of the linear precursor to this compound.

Materials:

  • N-terminally protected pentapeptide acid fragment (1.0 equiv.)

  • C-terminally protected pentapeptide amine fragment (1.0 equiv.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-terminally protected pentapeptide acid fragment (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 equiv.) to the reaction mixture and stir for 5-10 minutes for pre-activation.

  • In a separate flask, dissolve the C-terminally protected pentapeptide amine fragment (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine fragment to the activated acid fragment solution dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by HPLC every 2 hours.

  • Once the reaction is complete (typically 6-12 hours), quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in ethyl acetate and washing sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude linear decapeptide by flash column chromatography.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification dissolve_acid Dissolve Peptide Acid and HATU in DMF cool Cool to 0 °C dissolve_acid->cool add_base Add DIPEA cool->add_base preactivate Pre-activate for 5-10 min add_base->preactivate add_amine Add Amine Solution preactivate->add_amine dissolve_amine Dissolve Peptide Amine in DMF dissolve_amine->add_amine react Stir at 0 °C add_amine->react monitor Monitor by HPLC react->monitor quench Quench with Water monitor->quench concentrate Remove DMF quench->concentrate extract Aqueous Workup concentrate->extract purify Purify by Chromatography extract->purify

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Quinaldopeptin and Echinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two quinomycin family antibiotics: Quinaldopeptin and Echinomycin. While both compounds exhibit anticancer activity, the extent of current research and available data differs significantly. This document summarizes the existing experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in research and drug development decisions.

Introduction to this compound and Echinomycin

This compound is a novel quinomycin antibiotic isolated from the culture of Streptoverticillium album strain Q132-6. Structurally, it is a symmetric cyclic peptide that is unique among the quinomycin family due to the absence of an ester linkage.[1] Preliminary studies have demonstrated its strong in vitro antimicrobial and cytotoxic activities, as well as its ability to prolong the survival of mice with murine tumors.[1]

Echinomycin, also known as Quinomycin A, is a well-characterized cytotoxic polypeptide antibiotic produced by Streptomyces echinatus.[2] It is a potent antitumor agent that has undergone clinical trials.[3] Its cytotoxic effects are attributed to its ability to act as a DNA bis-intercalator and a highly potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[4][5]

Comparative Cytotoxicity: A Data-Driven Overview

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%. The following table summarizes the available IC50 values for this compound and Echinomycin against various cancer cell lines.

CompoundCell LineIC50 ValueReference
This compound B16-F10 (Melanoma)~3-fold more potent than Chromomycin A3[6]
P388 (Murine Leukemia)In vivo activity demonstrated[1][6]
Echinomycin U-87 MG (Glioblastoma)0.5 ± 0.1 nM[7]
Leukemia Cell Lines (various)Growth suppression observed[4][8]
HT-29 (Colon Cancer)Apoptosis induction observed[2][3]
SUM-159 (Breast Cancer)Inhibition of growth and metastasis[9]
Pancreatic Cancer ModelsInduces autophagic cell death[10]

Mechanisms of Action and Signaling Pathways

This compound

The precise mechanism of action and the signaling pathways affected by this compound have not been extensively elucidated. As a member of the quinomycin family, it is presumed to interact with DNA, similar to Echinomycin. However, the significance of its unique structural feature—the absence of an ester linkage—on its biological activity remains to be investigated.

Echinomycin

Echinomycin exerts its cytotoxic effects through a dual mechanism of action, leading to the modulation of several key signaling pathways.

1. DNA Bis-intercalation: Echinomycin intercalates into the minor groove of DNA at two sites simultaneously, with a preference for CpG steps.[5] This interaction can inhibit DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[2]

2. HIF-1α Inhibition: Echinomycin is a highly potent and selective inhibitor of HIF-1α, a key transcription factor in cellular response to hypoxia.[4] By binding to the hypoxia-responsive element (HRE) sequence in the promoters of HIF-1 target genes, Echinomycin blocks the transcriptional activity of HIF-1α.[9] This leads to the downregulation of genes involved in angiogenesis, cell survival, and metabolism, which are crucial for tumor progression.[4]

The inhibition of HIF-1α by Echinomycin subsequently impacts several downstream signaling pathways:

  • Notch Signaling: Echinomycin has been shown to suppress the Notch signaling pathway, which is involved in cell proliferation, differentiation, and survival.[4][8] This is achieved by decreasing the expression of Notch1 and its cleaved, active form.[4]

  • mTOR Signaling: The AKT-mTOR signaling cascade, a central regulator of cell growth and proliferation, is also suppressed by Echinomycin.[4]

  • Apoptosis Induction: Echinomycin induces apoptosis through the activation of the mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspases, including caspase-3 and caspase-9.[2] It also influences the expression of apoptosis-related proteins like B-cell CLL/lymphoma-2 (BCL2).[4]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Echinomycin.

Echinomycin_HIF1a_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF-1 Complex->HRE binds Echinomycin Echinomycin Echinomycin->HRE inhibits binding Target Genes VEGF, GLUT1, etc. HRE->Target Genes activates transcription

Caption: Echinomycin inhibits the binding of the HIF-1 complex to the HRE.

Echinomycin_Apoptosis_Pathway Echinomycin Echinomycin Mitochondrion Mitochondrion Echinomycin->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Echinomycin induces apoptosis via the mitochondrial pathway.

Echinomycin_Signaling_Overview Echinomycin Echinomycin HIF-1α HIF-1α Echinomycin->HIF-1α inhibits Notch Signaling Notch Signaling Echinomycin->Notch Signaling suppresses mTOR Signaling mTOR Signaling Echinomycin->mTOR Signaling suppresses HIF-1α->Notch Signaling regulates Cell Proliferation Cell Proliferation Notch Signaling->Cell Proliferation Cell Survival Cell Survival Notch Signaling->Cell Survival mTOR Signaling->Cell Proliferation mTOR Signaling->Cell Survival

Caption: Overview of signaling pathways modulated by Echinomycin.

Experimental Protocols for Cytotoxicity Assays

The following are generalized protocols for common in vitro cytotoxicity assays that can be used to evaluate compounds like this compound and Echinomycin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Echinomycin) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a marker of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Conclusion and Future Directions

Echinomycin is a well-documented cytotoxic agent with a clearly defined dual mechanism of action and established effects on major cancer-related signaling pathways. Its high potency against a variety of cancer cell lines makes it a significant compound in anticancer research.

This compound, while showing strong initial promise as a cytotoxic agent, remains largely uncharacterized. The lack of specific IC50 data and mechanistic studies is a significant knowledge gap. Future research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to understand its potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating whether this compound, like Echinomycin, acts as a DNA bis-intercalator and/or an inhibitor of HIF-1α. The impact of its unique chemical structure should be a key focus.

  • Signaling Pathway Analysis: Elucidating the specific intracellular signaling pathways modulated by this compound to identify its molecular targets and understand its cellular effects.

A more comprehensive understanding of this compound's cytotoxic profile and mechanism of action will be crucial to fully assess its potential as a novel therapeutic agent and to draw a more complete comparison with established compounds like Echinomycin.

References

Quinaldopeptin vs. Other Quinomycin Family Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of quinaldopeptin with other notable members of the quinomycin family of antibiotics, including echinomycin (quinomycin A) and triostin A, as well as the related antitumor agent thiocoraline. The focus is on their mechanisms of action, comparative performance based on available experimental data, and the methodologies used for their evaluation.

Introduction to the Quinomycin Family

The quinomycin antibiotics are a class of bicyclic depsipeptides characterized by the presence of two quinoxaline chromophores. These molecules are renowned for their potent antimicrobial and antitumor activities, which primarily stem from their ability to interact with DNA. This compound, a newer member of this family, presents a unique structural variation that distinguishes it from its predecessors.[1] This guide will delve into the key differences and similarities between these compounds to inform research and drug development efforts.

Structural and Mechanistic Overview

The quinomycin family antibiotics share a core mechanism of DNA bis-intercalation, where the two quinoxaline rings insert into the DNA double helix at two separate points, effectively crosslinking the DNA strands.[2][3] This action can inhibit crucial cellular processes like DNA replication and transcription.[4]

  • This compound: Isolated from Streptoverticillium album, this compound is a symmetric cyclic peptide. A key distinguishing feature is the absence of the ester linkages that are characteristic of other quinomycin family members; its backbone is connected solely by peptide bonds.[1][5] It is a potent DNA bis-intercalator with strong in vitro antimicrobial and cytotoxic activity.[6]

  • Echinomycin (Quinomycin A): Produced by Streptomyces echinatus, echinomycin is a well-studied quinoxaline antibiotic.[7] It acts as a DNA bis-intercalator and also inhibits the binding of hypoxia-inducible factor 1-alpha (HIF-1α) to DNA, a key transcription factor in cancer progression.[8][9] Echinomycin has undergone clinical trials for its antitumor properties.[10]

  • Triostin A: Another member of the quinoxaline family, triostin A, also functions as a DNA bis-intercalator.[2][3] Its structure is very similar to echinomycin, differing in the nature of its disulfide cross-bridge.[11]

  • Thiocoraline: While not a quinoxaline antibiotic, thiocoraline is a marine-derived depsipeptide with potent antitumor activity. Its mechanism differs significantly from the quinomycins; it inhibits DNA polymerase alpha, leading to an arrest of the cell cycle in the G1 phase.[12]

Comparative Performance Data

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of these antibiotics. It is important to note that direct comparative studies across all compounds are limited, and the data is compiled from various sources.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
AntibioticOrganismMIC (µg/mL)Reference
Echinomycin Methicillin-resistant Staphylococcus aureus (MRSA)0.034 (converted from 0.03 µM)[13]
Biofilm-forming Enterococcus faecalis0.011 (converted from 0.01 µM)[13]
This compound Gram-positive bacteria and anaerobesStrong in vitro activity reported, specific MIC values not available in comparative context.[5]
Triostin A -Data not readily available in a comparative format.
Thiocoraline Gram-positive microorganismsStrong antimicrobial activity reported, specific MIC values not available in comparative context.[12]
Cytotoxic Activity (IC50)
AntibioticCell LineIC50Reference
Echinomycin Cancer Stem Cells29.4 pM[14]
This compound B16 Melanoma CellsStrong cytotoxic activity reported, specific IC50 values not available in comparative context.[5]
Triostin A -Data not readily available in a comparative format.
Thiocoraline P-388, A-549, MEL-28 cell linesPotent cytotoxic activity reported, specific IC50 values not available in comparative context.[12]

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of antibiotic performance. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Observation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the antibiotic for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is plotted against the antibiotic concentration, and the IC50 value is calculated as the concentration that results in a 50% reduction in cell viability compared to the untreated control.

DNA Bis-intercalation Assay

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

  • Probe Preparation: A DNA fragment (oligonucleotide or restriction fragment) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the quinomycin antibiotic in a suitable binding buffer.

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

  • Analysis: The binding of the antibiotic to the DNA results in a retarded migration of the DNA-antibiotic complex through the gel, which appears as a shifted band compared to the free DNA probe. The intensity of the shifted band is proportional to the amount of DNA-antibiotic complex formed.

DNA Polymerase Inhibition Assay

Protocol: In Vitro Primer Extension Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA template-primer, deoxynucleoside triphosphates (dNTPs, one of which is typically radiolabeled), a suitable reaction buffer, and the DNA polymerase enzyme (e.g., DNA polymerase alpha for thiocoraline).

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., thiocoraline) are added to the reaction mixtures.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the polymerase.

  • Termination: The reaction is stopped after a defined time by adding a stop solution (e.g., EDTA).

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. Inhibition of the polymerase is observed as a decrease in the amount of full-length extension product and potentially the appearance of truncated products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows discussed.

DNA_Bisintercalation cluster_quinomycin Quinomycin Antibiotic (e.g., this compound, Echinomycin) cluster_dna DNA Double Helix cluster_inhibition Cellular Process Inhibition Quinomycin Quinomycin DNA_Strand_1 5' ----> 3' Quinomycin->DNA_Strand_1 Intercalates DNA_Strand_2 3' <---- 5' Quinomycin->DNA_Strand_2 Intercalates Replication Replication Quinomycin->Replication Inhibits Transcription Transcription Quinomycin->Transcription Inhibits

Caption: Mechanism of DNA Bis-intercalation by Quinomycin Antibiotics.

HIF1a_Inhibition Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_HIF1b_Dimer HIF-1α/HIF-1β Dimerization HIF1a_Stabilization->HIF1a_HIF1b_Dimer HRE_Binding Binding to Hypoxia Response Element (HRE) HIF1a_HIF1b_Dimer->HRE_Binding Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE_Binding->Gene_Transcription Echinomycin Echinomycin Echinomycin->HRE_Binding Inhibits

Caption: Inhibition of HIF-1α Pathway by Echinomycin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MIC_Assay MIC Assay (Antimicrobial Activity) Animal_Model Animal Model of Infection or Tumor Xenograft MIC_Assay->Animal_Model Inform IC50_Assay IC50 Assay (Cytotoxicity) IC50_Assay->Animal_Model Inform Mechanism_Assay Mechanism of Action Assays (EMSA, Polymerase Inhibition) Efficacy_Study Efficacy Study (e.g., Survival, Tumor Size) Mechanism_Assay->Efficacy_Study Correlates with Animal_Model->Efficacy_Study Leads to

Caption: General Experimental Workflow for Antibiotic Evaluation.

Conclusion

This compound represents an intriguing structural variant within the quinomycin family, distinguished by its all-peptide backbone. While it demonstrates potent antimicrobial and cytotoxic activities, a comprehensive quantitative comparison with other family members like echinomycin and triostin A is limited by the available data. Echinomycin remains the most extensively studied, with a well-characterized dual mechanism of DNA bis-intercalation and HIF-1α inhibition. Thiocoraline, while often discussed in the context of marine-derived antitumor agents, operates through a distinct mechanism of DNA polymerase alpha inhibition.

Further head-to-head comparative studies employing standardized protocols are necessary to fully elucidate the therapeutic potential of this compound relative to other quinomycin antibiotics. The experimental methodologies and mechanistic insights provided in this guide offer a framework for such future investigations, which are crucial for advancing the development of this promising class of natural products.

References

Validating the Anticancer Potential of Quinaldopeptin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, has demonstrated promising cytotoxic activity against cancer cells in initial studies. Notably, it has been shown to significantly prolong the survival time of mice inoculated with murine P388 leukemia. This guide provides a comparative analysis of the in vivo anticancer potential of this compound, benchmarked against established chemotherapeutic agents. Due to the limited availability of detailed in vivo quantitative data for this compound, this guide leverages information on the closely related and well-studied quinomycin antibiotic, Echinomycin, as a proxy to infer its potential mechanism of action. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview, including available experimental data, detailed methodologies for key in vivo experiments, and visual representations of relevant biological pathways and workflows.

Comparative In Vivo Efficacy

The following tables summarize the available in vivo data for this compound and standard-of-care chemotherapeutic agents used in the treatment of leukemia. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental models and protocols across different studies.

Table 1: In Vivo Efficacy of this compound and Related Compounds

CompoundCancer ModelDosing RegimenKey FindingsToxicity/Adverse Effects
This compound Murine P388 LeukemiaNot specifiedSignificantly prolonged survival time of mice.Not specified
Echinomycin Relapsed Acute Myeloid Leukemia (AML) Mouse ModelNot specifiedCured 40% to 60% of mice with relapsed AML[1][2].Did not show adverse effects on normal hematopoietic stem cells[1][2].
Kaposi's Sarcoma & Primary Effusion Lymphoma Xenograft ModelsNot specifiedSignificantly repressed tumor growth[3].Not specified
Human TP53-mutated AML Xenograft Model50 µg/kg, i.v.Significantly suppressed the expansion of human AML cells[4].Not specified

Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents in Murine Leukemia Models

CompoundCancer ModelDosing RegimenKey FindingsToxicity/Adverse Effects
Vincristine Murine P388 Leukemia1.5 or 2.0 mg/kg initial dose, followed by 0.1 mg/kg daily for 10 treatmentsProlonged lifespans; combination with verapamil resulted in cures in 10-60% of mice[5].Neurotoxicity is a known side effect, though not detailed in this specific study.
Doxorubicin Murine P388 LeukemiaNot specifiedShowed efficacy in both sensitive and resistant P388 leukemia cell lines[6][7].Not specified in these studies, but cardiotoxicity is a known major side effect.
Cytarabine Acute Myeloid Leukemia (AML)200 mg/m²/day for 7 days or 500 mg/m² every 12 hours for 12 dosesAchieved complete remission in 71-74% of patients[8].Known to cause myelosuppression.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of preclinical findings. The following are generalized protocols for key in vivo experiments relevant to the evaluation of anticancer compounds.

Murine P388 Leukemia Model

This protocol outlines the establishment and use of the P388 murine leukemia model for evaluating the efficacy of anticancer agents.

1. Cell Culture and Animal Inoculation:

  • P388 murine leukemia cells are maintained in an appropriate culture medium.
  • Female DBA/2 mice (or other suitable strains) are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with a specified number of P388 cells (e.g., 1 x 10^6 cells).

2. Compound Administration:

  • Treatment with the investigational compound (e.g., this compound) or comparator drug is initiated, typically 24 hours after tumor cell inoculation.
  • The compound is administered according to a predetermined dosing schedule (e.g., daily for a specific number of days, or intermittently). The route of administration can be intraperitoneal, intravenous, or oral.

3. Efficacy Evaluation:

  • Mean Survival Time (MST): The primary endpoint is often the survival time of the treated mice compared to a control group receiving a vehicle. The percentage increase in lifespan (% ILS) is calculated.
  • Tumor Burden: In some variations of the model, tumor burden can be assessed by monitoring body weight changes (due to ascites fluid accumulation) or by harvesting and weighing specific organs.

4. Toxicity Assessment:

  • Mice are monitored daily for signs of toxicity, including weight loss, changes in behavior, and mortality.
  • At the end of the study, blood samples may be collected for hematological analysis, and major organs can be harvested for histopathological examination.

Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice, a common method for evaluating anticancer compounds in vivo.

1. Cell Culture and Animal Implantation:

  • Human cancer cells (e.g., AML cell lines) are cultured in vitro.
  • A specified number of cancer cells (e.g., 1 x 10^7 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

2. Tumor Growth Monitoring and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
  • Once tumors reach the desired size, mice are randomized into treatment and control groups.
  • The investigational compound and comparator drugs are administered according to the planned dosing regimen and route.

3. Efficacy Evaluation:

  • Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
  • Survival Analysis: The lifespan of the mice in each group is monitored to determine any survival benefit.

4. Toxicity and Pharmacodynamic Assessment:

  • Animal body weight and general health are monitored regularly.
  • At the end of the study, tumors and organs can be collected for analysis of biomarkers, such as protein expression changes, by methods like Western blotting, to understand the drug's mechanism of action in vivo.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the postulated signaling pathway for this compound (based on Echinomycin), a general workflow for in vivo anticancer studies, and the logical framework of this comparative guide.

Postulated Anticancer Signaling Pathway of this compound This compound This compound (Quinomycin Family) DNA DNA Intercalation This compound->DNA HIF1a HIF-1α Inhibition This compound->HIF1a Transcription Inhibition of Transcription DNA->Transcription HIF1a->Transcription Apoptosis Induction of Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth General In Vivo Anticancer Study Workflow start Start cell_culture Tumor Cell Culture start->cell_culture animal_model Animal Model Selection (e.g., P388 or Xenograft) cell_culture->animal_model inoculation Tumor Cell Inoculation animal_model->inoculation randomization Randomization into Groups inoculation->randomization treatment Treatment Administration (Compound vs. Control) randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring data_collection Data Collection (Tumor Volume, Survival) monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end Comparative Analysis Framework This compound This compound (Limited In Vivo Data) Comparison Comparative Analysis (Efficacy & Mechanism) This compound->Comparison Echinomycin Echinomycin (Proxy for Mechanism) Echinomycin->this compound Inferred Mechanism StandardChemo Standard Chemotherapies (Vincristine, Doxorubicin, etc.) StandardChemo->Comparison P388Data In Vivo Data in P388 Leukemia Model P388Data->this compound P388Data->StandardChemo XenograftData In Vivo Data in Xenograft Models XenograftData->Echinomycin XenograftData->StandardChemo

References

Unraveling the Structure-Activity Relationship of Quinaldopeptin and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinaldopeptin, a member of the quinomycin family of antibiotics, has garnered significant interest for its potent antimicrobial and cytotoxic activities.[1] This guide provides a comprehensive comparison of the biological activity of this compound and its analogs, delving into their structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparative Biological Activity of this compound

Recent studies have elucidated the cytotoxic potential of synthetic this compound against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)[2]
A549Lung Carcinoma12
BSY-1Breast Adenocarcinoma8.9
DU-145Prostate Carcinoma3.2
KBHuman Epidermoid Carcinoma6.5

These values highlight the potent anticancer activity of this compound, with particular efficacy against prostate carcinoma cells.

Structure-Activity Relationship Insights from this compound Analogs

While comprehensive SAR studies on a wide array of this compound derivatives are limited in the public domain, valuable insights can be gleaned from studies on closely related quinomycin antibiotics, such as triostin A. The core structure of these molecules, characterized by a cyclic depsipeptide backbone and two quinoxaline chromophores, is pivotal to their biological activity.

Key structural features influencing the activity of quinomycin antibiotics include:

  • The Quinoxaline Chromophores: These planar aromatic rings are essential for DNA intercalation, the primary mechanism of action for this class of compounds. Modifications to the chromophores can significantly impact DNA binding affinity and sequence specificity.

  • The Cyclic Depsipeptide Core: The conformation of this macrocycle, influenced by the constituent amino and hydroxy acids, is crucial for presenting the quinoxaline rings in the correct orientation for bis-intercalation. Alterations to the peptide backbone can affect both the potency and the selectivity of the molecule.

  • The Dithiane Bridge: The sulfur-containing bridge in many quinomycins plays a role in stabilizing the three-dimensional structure of the molecule.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

DNA Binding Assay: Fluorescence Intercalator Displacement (FID) Assay

This assay measures the ability of a test compound to displace a fluorescent intercalating dye (e.g., ethidium bromide) from double-stranded DNA. A decrease in fluorescence indicates that the test compound is binding to the DNA and displacing the dye.

Procedure:

  • Prepare DNA-Dye Complex: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and a fluorescent intercalating dye in a suitable buffer.

  • Establish Baseline Fluorescence: Measure the initial fluorescence of the DNA-dye complex.

  • Compound Addition: Add increasing concentrations of the test compound to the DNA-dye complex.

  • Fluorescence Measurement: After an incubation period, measure the fluorescence at each compound concentration.

  • Data Analysis: Plot the percentage of fluorescence quenching against the compound concentration to determine the concentration required to displace 50% of the dye (IC50) or to calculate the binding affinity (Kb).

Visualizing Key Processes

To further aid in the understanding of the structure-activity relationship studies and the mechanism of action of this compound and its derivatives, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Compound Library Compound Library Chemical Synthesis Chemical Synthesis Compound Library->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) In vitro Assays->Data Analysis (IC50/EC50) Identify SAR Identify SAR Data Analysis (IC50/EC50)->Identify SAR Lead Optimization Lead Optimization Identify SAR->Lead Optimization Lead Optimization->Chemical Synthesis

Caption: General workflow of a structure-activity relationship (SAR) study.

DNA_Intercalation cluster_0 Cellular Impact This compound This compound DNA DNA This compound->DNA Bis-intercalation Transcription Blockage Transcription Blockage DNA->Transcription Blockage Replication Inhibition Replication Inhibition DNA->Replication Inhibition Apoptosis Apoptosis Transcription Blockage->Apoptosis Replication Inhibition->Apoptosis

Caption: Mechanism of action of this compound via DNA bis-intercalation.

References

Cross-Validation of Quinaldopeptin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quinaldopeptin's presumed mechanism of action with other established DNA intercalating agents. Due to the limited availability of direct experimental data for this compound, this guide utilizes its close structural analog, Echinomycin, as a proxy to cross-validate its function. This document is intended to serve as a resource for researchers in drug discovery and development, offering a comprehensive overview of the current understanding and the experimental methodologies required to validate the mechanism of action of this novel antibiotic.

Introduction to this compound and its Presumed Mechanism of Action

This compound is a novel antibiotic belonging to the quinomycin family. Structurally, it is a symmetric cyclic peptide that, unlike other members of its class, lacks an ester linkage. Its structural similarity to Echinomycin, a well-characterized DNA bis-intercalator, strongly suggests a similar mechanism of action. This includes the insertion of its quinoxaline chromophores into the DNA double helix, leading to the inhibition of DNA and RNA synthesis. Furthermore, this mode of action is known to interfere with the activity of transcription factors, notably Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen levels and a critical factor in tumor progression.

Comparative Analysis with Alternative DNA Intercalating Agents

To provide a robust cross-validation, this compound (represented by Echinomycin) is compared with two well-established DNA intercalating agents: Actinomycin D and Doxorubicin.

FeatureThis compound (via Echinomycin)Actinomycin DDoxorubicin
Class Quinomycin AntibioticPolypeptide AntibioticAnthracycline Antibiotic
Primary Mechanism DNA Bis-intercalationDNA IntercalationDNA Intercalation & Topoisomerase II Inhibition
DNA Binding Specificity Preferentially binds to CpG steps in DNA.[1]Intercalates at G-C rich regions of DNA.Intercalates into DNA with no strong base preference.
Key Signaling Pathway Affected Inhibition of HIF-1α activity.[2][3][4]Inhibition of transcription by blocking RNA polymerase.Inhibition of Topoisomerase II, leading to DNA strand breaks.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for the cytotoxic and pathway-specific activities of Echinomycin (as a proxy for this compound), Actinomycin D, and Doxorubicin. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50Reference
EchinomycinU-87 MG (Glioblastoma)0.5 ± 0.1 nM[5]
EchinomycinCancer Stem Cells29.4 pM[2][3]
Actinomycin DA549 (Lung Carcinoma)0.201 nM[6]
Actinomycin DPC3 (Prostate Cancer)0.276 nM[6]
DoxorubicinHuman 8226 Myeloma~114.4 (Heart/Tumor IC50 Ratio)[7]
DoxorubicinMCF-7 (Breast Cancer)Varies with conditions[8]

Table 2: DNA Binding Affinity

CompoundMethodBinding Constant (Kd or Kb)Reference
EchinomycinFluorescence Polarization2.24 - 3.69 µM (sequence dependent)[9]
EchinomycinDSC & UV Thermal Denaturation5.0 x 10^5 M⁻¹ (at 20°C)[10]
Actinomycin DFluorescence Polarization2.24 - 3.69 µM (sequence dependent)[9]
DoxorubicinNot specifiedVaries with conditions

Table 3: HIF-1α Inhibition

CompoundAssayIC50/EC50Reference
EchinomycinHIF-1 DNA-binding activity29.4 pM[2][3]
EchinomycinHypoxic induction of luciferase1.2 nM[3]

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the proposed mechanism of action for this compound, a series of in vitro assays are recommended.

DNA Intercalation Assays

a) Fluorescence Displacement Assay

  • Principle: This assay measures the ability of a test compound to displace a fluorescent dye (e.g., ethidium bromide) that is already intercalated into DNA. A decrease in fluorescence intensity indicates that the test compound is competing for the same binding sites.

  • Protocol:

    • Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer.

    • Measure the initial fluorescence of the DNA-dye complex.

    • Add increasing concentrations of this compound to the solution.

    • Measure the fluorescence at each concentration.

    • A decrease in fluorescence indicates displacement of the dye and suggests DNA intercalation by this compound. The data can be used to calculate the binding affinity.

b) DNA Viscometry Assay

  • Principle: Intercalation of a compound into the DNA double helix causes the DNA to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.

  • Protocol:

    • Prepare a solution of ctDNA of a known concentration.

    • Measure the initial viscosity of the DNA solution using a viscometer.

    • Add increasing concentrations of this compound.

    • Measure the viscosity after each addition.

    • An increase in viscosity is indicative of DNA intercalation.

Cytotoxicity Assay

MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and control compounds for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

HIF-1α Inhibition Assay

HIF-1α Transcription Factor ELISA

  • Principle: This enzyme-linked immunosorbent assay (ELISA) measures the binding of activated HIF-1α from nuclear extracts to a specific DNA sequence immobilized on a microplate.

  • Protocol:

    • Culture cells under hypoxic conditions to induce HIF-1α expression, in the presence and absence of this compound.

    • Prepare nuclear extracts from the cells.

    • Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the HIF-1 response element (HRE).

    • Incubate to allow HIF-1α to bind to the HRE.

    • Add a primary antibody specific to the HIF-1α subunit.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance to quantify the amount of bound HIF-1α. A reduction in signal in the presence of this compound indicates inhibition of HIF-1α DNA binding activity.

Visualizing the Mechanism and Experimental Workflow

To further clarify the proposed mechanisms and experimental procedures, the following diagrams are provided.

DNA_Intercalation_MOA cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Intercalation Intercalation This compound->Intercalation Binds to DNA DNA DNA->Intercalation Inhibition_of_Replication Inhibition of DNA Replication Intercalation->Inhibition_of_Replication Inhibition_of_Transcription Inhibition of RNA Transcription Intercalation->Inhibition_of_Transcription Apoptosis Cell Death (Apoptosis) Inhibition_of_Replication->Apoptosis Inhibition_of_Transcription->Apoptosis

Caption: Proposed mechanism of action for this compound via DNA intercalation.

HIF1a_Inhibition_Pathway Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_Dimerization HIF-1α/HIF-1β Dimerization HIF1a_Stabilization->HIF1a_Dimerization HRE_Binding Binding to HRE (Hypoxia Response Element) HIF1a_Dimerization->HRE_Binding Gene_Transcription Transcription of Target Genes (e.g., VEGF) HRE_Binding->Gene_Transcription Angiogenesis Angiogenesis & Tumor Progression Gene_Transcription->Angiogenesis This compound This compound This compound->HRE_Binding Inhibits

Caption: Inhibition of the HIF-1α signaling pathway by this compound.

Experimental_Workflow Start Hypothesis: This compound is a DNA Intercalator DNA_Binding_Assays DNA Binding Assays (Fluorescence Displacement, Viscometry) Start->DNA_Binding_Assays Cytotoxicity_Assay Cytotoxicity Assay (MTT) Start->Cytotoxicity_Assay HIF1a_Assay HIF-1α Inhibition Assay (ELISA) Start->HIF1a_Assay Data_Analysis Data Analysis & Comparison DNA_Binding_Assays->Data_Analysis Cytotoxicity_Assay->Data_Analysis HIF1a_Assay->Data_Analysis Conclusion Mechanism Validation Data_Analysis->Conclusion

Caption: Workflow for the experimental validation of this compound's mechanism.

Conclusion

The available evidence strongly supports the hypothesis that this compound, similar to its analog Echinomycin, functions as a DNA intercalating agent and a potent inhibitor of the HIF-1α signaling pathway. This guide provides a framework for the direct experimental validation of this mechanism. By employing the outlined experimental protocols, researchers can generate the necessary quantitative data to definitively characterize the molecular mechanism of action of this compound and objectively compare its performance against established therapeutic agents. Such validation is a critical step in the pre-clinical development of this promising novel antibiotic.

References

Quinaldopeptin's DNA Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the DNA binding characteristics of Quinaldopeptin and related quinoxaline antibiotics, offering a comparative perspective against other DNA intercalating agents.

This compound, a novel antibiotic of the quinomycin family, demonstrates potent antimicrobial and cytotoxic activity, positioning it as a compound of significant interest for researchers in drug development.[1] Its mechanism of action, like other members of the quinoxaline family, is predicated on its ability to bind to DNA, thereby interfering with critical cellular processes. This guide provides a comparative study of this compound's DNA binding affinity, contextualized with data from its structural analogs and other well-characterized DNA binding agents. Due to the limited availability of direct quantitative binding data for this compound, this guide draws comparisons from closely related compounds within the quinoxaline family, such as echinomycin and triostin A, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: DNA Bis-intercalation

Quinoxaline antibiotics, including this compound, are known to bind to DNA primarily through a process called bis-intercalation. This involves the insertion of their two planar quinoxaline chromophores into the DNA double helix at two separate sites, typically spanning a few base pairs. This mode of binding causes significant distortion of the DNA structure, including unwinding and lengthening of the helix, which ultimately disrupts DNA replication and transcription. The specificity of this binding is often directed towards GC-rich sequences, with the purine 2-amino group of guanine playing a crucial role in the recognition and stabilization of the drug-DNA complex.

DNA_Binding_Mechanism General Mechanism of Quinoxaline Antibiotic DNA Binding This compound This compound (Quinoxaline Antibiotic) Bis_intercalation Bis-intercalation (Insertion between base pairs) This compound->Bis_intercalation Binds to DNA Double-Stranded DNA DNA_Distortion DNA Distortion (Unwinding and Lengthening) DNA->DNA_Distortion Leads to Bis_intercalation->DNA Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition Cell_Death Cell Death (Antimicrobial/Cytotoxic Effect) Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death DNase_Footprinting_Workflow DNase I Footprinting Experimental Workflow Start Start DNA_Labeling 1. End-label DNA (e.g., with 32P) Start->DNA_Labeling Incubation 2. Incubate DNA with This compound DNA_Labeling->Incubation DNase_Digestion 3. Limited DNase I Digestion Incubation->DNase_Digestion Termination 4. Stop Reaction (e.g., with EDTA) DNase_Digestion->Termination Electrophoresis 5. Denaturing Gel Electrophoresis Termination->Electrophoresis Autoradiography 6. Autoradiography Electrophoresis->Autoradiography Analysis 7. Analyze Footprint (Identify Binding Site) Autoradiography->Analysis End End Analysis->End Cellular_Effects_Pathway Cellular Consequences of this compound-DNA Binding Quinaldopeptin_DNA This compound-DNA Complex Replication_Stress Replication Stress Quinaldopeptin_DNA->Replication_Stress Transcription_Blockage Transcription Blockage Quinaldopeptin_DNA->Transcription_Blockage DNA_Damage_Response DNA Damage Response (e.g., ATM/ATR activation) Replication_Stress->DNA_Damage_Response Transcription_Blockage->DNA_Damage_Response p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) p53_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Validating the Antimicrobial Spectrum of Quinaldopeptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinaldopeptin, a member of the quinomycin family of antibiotics, has demonstrated potent in vitro antimicrobial activity.[1] This guide provides a framework for validating its antimicrobial spectrum by comparing its potential performance against established antibiotics. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this document presents a comparative analysis using data from commonly used antibiotics against a panel of clinically relevant Gram-positive bacteria. This approach serves as a blueprint for the evaluation of novel antimicrobial candidates like this compound.

Comparative Antimicrobial Activity

The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[2][3][4][5] A lower MIC value indicates greater potency.[5] The following table summarizes the MIC ranges of several standard antibiotics against key Gram-positive pathogens. This data provides a benchmark against which the performance of new antibiotics like this compound can be measured.

AntibioticStaphylococcus aureus (Methicillin-Susceptible - MSSA)Staphylococcus aureus (Methicillin-Resistant - MRSA)Enterococcus faecalis (Vancomycin-Susceptible - VSE)Streptococcus pneumoniae
Vancomycin 0.5 - 2.0 µg/mL0.5 - 2.0 µg/mL[6]1.0 - 4.0 µg/mL≤ 0.5 µg/mL[7]
Daptomycin 0.25 - 1.0 µg/mL0.25 - 1.0 µg/mL1.0 - 4.0 µg/mL0.12 - 0.5 µg/mL
Linezolid 1.0 - 4.0 µg/mL1.0 - 4.0 µg/mL1.0 - 4.0 µg/mL0.5 - 2.0 µg/mL
Ceftaroline ≤ 0.5 µg/mL≤ 1.0 µg/mL-≤ 0.03 µg/mL

Note: These values are illustrative and can vary based on the specific strain and testing methodology. The presented data is a compilation from various sources.

Experimental Protocols for Antimicrobial Susceptibility Testing

Accurate and reproducible determination of MIC values is crucial for evaluating the antimicrobial spectrum of a new compound. The two standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI) are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This technique involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Experimental Workflow for Broth Microdilution

BrothMicrodilutionWorkflow Broth Microdilution Workflow A Prepare serial twofold dilutions of this compound in Mueller-Hinton Broth B Dispense dilutions into 96-well microtiter plate A->B D Inoculate each well with the bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: A flowchart illustrating the key steps in the broth microdilution method for MIC determination.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Experimental Workflow for Agar Dilution

AgarDilutionWorkflow Agar Dilution Workflow A Prepare serial dilutions of this compound B Incorporate dilutions into molten Mueller-Hinton Agar A->B C Pour agar into petri dishes and allow to solidify B->C E Spot-inoculate the surface of each agar plate C->E D Prepare standardized bacterial inoculum (0.5 McFarland) D->E F Incubate at 35-37°C for 16-20 hours E->F G Observe for bacterial colony growth F->G H Determine the lowest concentration with no growth (MIC) G->H

Caption: A flowchart outlining the procedural steps of the agar dilution method for determining the MIC.

Mechanism of Action: The Quinomycin Family

This compound belongs to the quinomycin family of antibiotics, which includes the well-studied compound Echinomycin.[1] These antibiotics exert their antimicrobial effect by targeting bacterial DNA. Specifically, they are known to be bifunctional intercalating agents, meaning they insert themselves into the DNA double helix at two distinct sites. This intercalation distorts the DNA structure, thereby inhibiting essential cellular processes like DNA replication and RNA synthesis, ultimately leading to bacterial cell death.[8][9][10]

Signaling Pathway of Quinomycin Antibiotics

Caption: A diagram illustrating the mechanism of action of quinomycin antibiotics, such as this compound.

Conclusion

The validation of a new antimicrobial agent like this compound requires a rigorous and systematic approach. By employing standardized methodologies such as broth microdilution and agar dilution, researchers can generate robust and comparable MIC data. Comparing these findings against the performance of established antibiotics provides a clear context for the potential clinical utility of the novel compound. Understanding the mechanism of action further aids in predicting its spectrum of activity and potential for resistance development. The frameworks and comparative data presented in this guide are intended to support the research and development community in the critical task of discovering and validating the next generation of antibiotics.

References

Echinomycin as a Reference Compound for Quinaldopeptin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of echinomycin and the novel antibiotic quinaldopeptin. Echinomycin, a well-characterized DNA bis-intercalator and potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), serves as an essential reference compound for elucidating the biological activity of the structurally related this compound. This document outlines their mechanisms of action, summarizes available biological data, and provides detailed experimental protocols to facilitate comparative studies.

Introduction to Echinomycin and this compound

Echinomycin is a cytotoxic polypeptide quinoxaline antibiotic originally isolated from Streptomyces echinatus.[1] It is a member of the quinoxaline family of antibiotics and is known for its potent anticancer and antimicrobial properties. Its mechanism of action has been extensively studied, making it an ideal benchmark for new compounds with similar structural features.

This compound, isolated from Streptoverticillium album, is a newer member of the quinomycin antibiotic family.[1] Structurally similar to echinomycin, it is a symmetric cyclic peptide.[1] Preliminary studies have shown that this compound exhibits strong antimicrobial and cytotoxic activity.[1] However, detailed quantitative data on its potency and specific molecular interactions are not yet widely available. This guide aims to bridge that gap by providing the necessary framework for its characterization using echinomycin as a standard.

Mechanism of Action

Both echinomycin and this compound belong to the quinoxaline family of antibiotics, which are known to function as DNA bis-intercalators. This shared heritage strongly suggests a similar mechanism of action.

DNA Bis-Intercalation:

Echinomycin's primary mechanism of action is its ability to bind to DNA through bis-intercalation. This involves the insertion of its two planar quinoxaline rings into the DNA double helix at two separate sites, effectively crosslinking the DNA strands.[2] This distortion of the DNA structure interferes with essential cellular processes such as transcription and replication, leading to cytotoxicity.

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Caption: General workflow of DNA bis-intercalation by quinoxaline antibiotics.

Inhibition of HIF-1α:

Echinomycin is also a highly potent and selective inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[3] HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical driver of tumor progression and angiogenesis. Echinomycin inhibits the binding of HIF-1α to its DNA recognition sequence, the Hypoxia-Responsive Element (HRE), within the promoters of target genes like Vascular Endothelial Growth Factor (VEGF). This inhibition occurs at picomolar concentrations, making echinomycin one of the most potent HIF-1α inhibitors known.

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HIF1a_Pathway cluster_pathway HIF-1α Signaling Pathway and Inhibition by Echinomycin Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Dimerization HIF-1α / HIF-1β Heterodimerization HIF1a_stabilization->Dimerization HIF1b HIF-1β (ARNT) (Constitutively Expressed) HIF1b->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation HRE Binds to Hypoxia-Responsive Element (HRE) in DNA Nuclear_Translocation->HRE Target_Genes Transcription of Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Angiogenesis Angiogenesis, Metabolism, Cell Survival Target_Genes->Angiogenesis Echinomycin Echinomycin Echinomycin->HRE Inhibits Binding

Caption: HIF-1α signaling pathway and the inhibitory action of echinomycin.

Comparative Biological Activity

Quantitative data is essential for a direct comparison of the potency of echinomycin and this compound. The following tables summarize the currently available data for echinomycin and highlight the need for further quantitative studies on this compound.

Table 1: Cytotoxic Activity (IC50)

CompoundCell LineIC50Reference
Echinomycin Cancer Stem Cells29.4 pM[3]
Jurkat (T-cell leukemia)0.414 µM[4]
This compound VariousStrong cytotoxic activity (quantitative data not available)[1]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMICReference
Echinomycin Vancomycin-Resistant Enterococci (VRE)MIC90: 0.125 mg/L
Echinomycin Analogue Staphylococcus epidermidis, S. aureus, Enterococcus faecium, E. faecalis16 - 64 µg/mL[4]
This compound Various BacteriaStrong antimicrobial activity (quantitative data not available)[1]

Experimental Protocols for Comparative Analysis

To quantitatively assess and compare the biological activities of echinomycin and this compound, the following standardized experimental protocols are recommended.

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Experimental_Workflow cluster_workflow Experimental Workflow for Comparative Analysis Start Echinomycin & this compound Stock Solutions MTT MTT Assay (Cytotoxicity) Start->MTT MIC Broth Microdilution Assay (Antimicrobial Activity) Start->MIC EMSA Electrophoretic Mobility Shift Assay (DNA Binding) Start->EMSA HIF1a_Assay HIF-1α Reporter Assay (HIF-1α Inhibition) Start->HIF1a_Assay Data_Analysis Data Analysis and Comparison MTT->Data_Analysis MIC->Data_Analysis EMSA->Data_Analysis HIF1a_Assay->Data_Analysis

Caption: Workflow for the comparative experimental analysis of echinomycin and this compound.

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium

  • Echinomycin and this compound stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of echinomycin and this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Echinomycin and this compound stock solutions

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of echinomycin and this compound in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

DNA Binding Analysis: Electrophoretic Mobility Shift Assay (EMSA)

EMSA can be adapted to assess the binding of small molecules to DNA, as intercalation causes a change in the DNA's electrophoretic mobility.

Materials:

  • DNA probe (a short, labeled double-stranded oligonucleotide)

  • Echinomycin and this compound

  • Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT)

  • Native polyacrylamide gel

  • Loading dye

  • Electrophoresis apparatus and power supply

  • Detection system (e.g., autoradiography for radiolabeled probes, fluorescence imaging for fluorescently labeled probes)

Protocol:

  • Binding Reaction: In a microcentrifuge tube, mix the labeled DNA probe with increasing concentrations of echinomycin or this compound in the binding buffer. Incubate at room temperature for 20-30 minutes.

  • Gel Electrophoresis: Add loading dye to the binding reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Detection: Visualize the DNA bands using the appropriate detection method. A shift in the mobility of the DNA probe indicates binding of the compound. The extent of the shift can be used to infer relative binding affinities.

HIF-1α Inhibition Assay: Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1α by using a reporter gene (luciferase) under the control of an HRE.

Materials:

  • Cancer cell line (e.g., U251, HeLa)

  • HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Echinomycin and this compound

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of echinomycin or this compound.

  • Hypoxia Induction: Expose the cells to hypoxic conditions (1% O2) or treat with a hypoxia-mimetic agent for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the HRE-driven firefly luciferase activity to the control Renilla luciferase activity. Compare the luciferase activity in treated cells to that in untreated hypoxic cells to determine the extent of HIF-1α inhibition.

Conclusion

Echinomycin is a potent and well-characterized natural product with established mechanisms of action and a wealth of quantitative biological data. This makes it an invaluable reference compound for the study of new, structurally related molecules like this compound. While preliminary evidence suggests that this compound shares echinomycin's DNA bis-intercalating properties and exhibits strong biological activity, further quantitative analysis is necessary. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the cytotoxic and antimicrobial potency, as well as the specific molecular interactions of this compound. By using echinomycin as a benchmark, the scientific community can efficiently and accurately characterize this promising new antibiotic, paving the way for its potential development as a therapeutic agent.

References

Quinaldopeptin: A Comparative Analysis of Efficacy Against Established Anticancer Drugs in Murine P388 Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A novel antibiotic of the quinomycin family, Quinaldopeptin, has demonstrated cytotoxic activity against murine P388 leukemia cells and a capacity to prolong the survival of mice bearing this tumor. This guide provides a comparative overview of this compound's efficacy relative to established chemotherapeutic agents used in the context of P388 leukemia, supported by available preclinical data.

This compound, isolated from the culture of Streptoverticillium album strain Q132-6, is a symmetric cyclic peptide that exhibits strong in vitro antimicrobial and cytotoxic properties.[1] Its antitumor activity has been primarily evaluated against the P388 murine leukemia model, a standard for in vivo screening of potential anticancer compounds. This analysis places the efficacy of this compound in context with established drugs historically used in P388 leukemia research, including Vincristine, Cisplatin, Doxorubicin, and Cytarabine.

In Vitro Cytotoxicity

At present, specific IC50 values for this compound against P388 leukemia cells are not publicly available in the primary literature. However, it has been reported to be strongly cytotoxic against cultured B16 melanoma cells. For the purpose of comparison, the following table summarizes the available in vitro cytotoxicity data for established anticancer drugs against various cancer cell lines, including P388 where data is available.

DrugCell LineIC50Reference
This compound P388 LeukemiaData not available-
Doxorubicin P388 LeukemiaNot specified, but resistance mechanisms studied.[2]
Cisplatin P388 LeukemiaNot specified, but used in combination studies.[3]
Vincristine P388 LeukemiaNot specified, but resistance models established.[4][5][6]
Cytarabine Acute Leukemia CellsCorrelated with nucleoside transporter content.[7]

In Vivo Efficacy in P388 Murine Leukemia Model

The primary measure of in vivo efficacy in the P388 leukemia model is the percentage increase in lifespan (%ILS) of treated mice compared to a control group. This compound has been reported to significantly prolong the survival time of mice inoculated with this tumor.[1] One secondary source indicated a "slight prolongation of life-span... at 0.03~0.01 mg/kg, but the antitumor activities is quite limited." However, for a direct and quantitative comparison, data from the original publication is essential. The following table presents available in vivo efficacy data for established anticancer drugs in the same model.

DrugDoseSchedule%ILS (Increase in Lifespan)Reference
This compound 0.01 - 0.03 mg/kgNot specified"Slight prolongation"(Secondary source)
Vincristine 1.5 or 2.0 mg/kgInitial treatment, followed by 0.1 mg/kg daily for 10 daysLifespan prolonged, with some cures in combination with verapamil.[8]
Cisplatin Not specifiedNot specifiedUsed in combination therapies for P388.[3]
Doxorubicin Not specifiedNot specifiedStudied in sensitive and resistant P388 lines.[9]
Cytarabine Not specifiedNot specifiedStandard agent for leukemia treatment.[10]

Mechanism of Action

This compound belongs to the quinomycin family of antibiotics.[1] Antibiotics in this class are known to exert their anticancer effects by interfering with DNA. They can intercalate into DNA, disrupting replication and transcription, ultimately leading to cell death.

The established comparator drugs operate through various mechanisms:

  • Vincristine: A vinca alkaloid that inhibits microtubule formation, leading to mitotic arrest and apoptosis.

  • Cisplatin: An alkylating-like agent that forms platinum-DNA adducts, crosslinking DNA strands and inhibiting DNA synthesis and repair.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all contributing to cytotoxicity.

  • Cytarabine: A pyrimidine analog that inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and cell death.

Anticancer Drug Mechanisms Signaling Pathways of Anticancer Drugs cluster_this compound This compound (Quinomycin) cluster_Vincristine Vincristine cluster_Cisplatin Cisplatin cluster_Doxorubicin Doxorubicin This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Replication_Transcription_Inhibition Inhibition of Replication & Transcription DNA_Intercalation->Replication_Transcription_Inhibition Cell_Death_Q Cell Death Replication_Transcription_Inhibition->Cell_Death_Q Vincristine Vincristine Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Cell_Death_V Apoptosis Mitotic_Arrest->Cell_Death_V Cisplatin Cisplatin DNA_Adducts DNA Adducts/Crosslinks Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Death_C Apoptosis DNA_Damage->Cell_Death_C Doxorubicin Doxorubicin Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition DNA_Intercalation_D DNA Intercalation Doxorubicin->DNA_Intercalation_D ROS_Generation Free Radical Generation Doxorubicin->ROS_Generation Cell_Death_D Cell Death Topo_II_Inhibition->Cell_Death_D DNA_Intercalation_D->Cell_Death_D ROS_Generation->Cell_Death_D

Caption: Mechanisms of action for this compound and comparator drugs.

Experimental Protocols

In Vivo Murine P388 Leukemia Model (General Protocol)

A standardized protocol for evaluating anticancer agents against P388 leukemia typically involves the following steps. Specific details for the this compound study would be found in the primary publication.

  • Animal Model: Female CDF1 or BDF1 mice are commonly used.

  • Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.

  • Treatment: Treatment with the test compound (e.g., this compound) or a reference drug is initiated 24 hours after tumor inoculation. The drug is typically administered i.p. for a specified number of consecutive days.

  • Observation: Mice are monitored daily for signs of toxicity and mortality. The day of death is recorded for each animal.

  • Efficacy Evaluation: The primary endpoint is the mean survival time (MST) of the treated group versus the control group. Efficacy is expressed as the percentage increase in lifespan (%ILS), calculated as: %ILS = [(MST of treated group / MST of control group) - 1] x 100

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Mouse Female CDF1/BDF1 Mice Inoculation Intraperitoneal Inoculation Mouse->Inoculation Receive P388_Cells 1x10^6 P388 Leukemia Cells P388_Cells->Inoculation Treatment Drug Administration (i.p.) (24h post-inoculation) Inoculation->Treatment Monitoring Daily Monitoring for Toxicity & Survival Treatment->Monitoring Record_Death Record Day of Death Monitoring->Record_Death Calculate_MST Calculate Mean Survival Time (MST) Record_Death->Calculate_MST Calculate_ILS %ILS Calculation Calculate_MST->Calculate_ILS

Caption: General workflow for in vivo P388 leukemia studies.

Conclusion

This compound has demonstrated promising, albeit qualitatively described, anticancer activity against the P388 murine leukemia model. A definitive quantitative comparison of its efficacy with established chemotherapeutic agents like Vincristine, Cisplatin, Doxorubicin, and Cytarabine is hampered by the lack of publicly available, detailed in vivo dose-response data and in vitro IC50 values against P388 cells from the primary literature. Further research and publication of these specific data points are necessary to fully elucidate the therapeutic potential of this compound in relation to standard-of-care agents. The distinct chemical structure of this compound as a symmetric cyclic peptide within the quinomycin family suggests a potentially novel interaction with its target and warrants further investigation.

References

Validating the Purity of Synthetic Quinaldopeptin: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of peptide therapeutics demands rigorous analytical characterization to ensure the purity, safety, and efficacy of synthetic molecules. Quinaldopeptin, a potent cyclic peptide antibiotic belonging to the quinomycin family, presents a complex analytical challenge due to its intricate structure. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthetic this compound, offering supporting experimental data from analogous cyclic peptide antibiotics, Daptomycin and Vancomycin, to provide a practical framework for researchers.

The Critical Role of Purity in Peptide Therapeutics

The biological activity and safety of synthetic peptides are intrinsically linked to their purity. Even minute impurities, such as deletion sequences, incompletely deprotected peptides, or diastereomeric isomers, can significantly alter the therapeutic efficacy, introduce toxicity, or trigger immunogenic responses. Therefore, robust analytical validation is a cornerstone of peptide drug development, ensuring batch-to-batch consistency and regulatory compliance.

Analytical Techniques for Purity Validation

A multi-pronged analytical approach is essential for the comprehensive characterization of synthetic peptides. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides.[1][2] This technique separates the target peptide from its impurities based on differences in their hydrophobicity. The purity is determined by calculating the relative area of the main peptide peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity and integrity of synthetic peptides by providing highly accurate molecular weight information.[3] When coupled with liquid chromatography (LC-MS), it becomes an indispensable technique for identifying and characterizing impurities.[4] Tandem mass spectrometry (MS/MS) can further provide sequence information, confirming the primary structure of the peptide and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[5][6] For purity validation, NMR can confirm the primary sequence and identify subtle structural variations or impurities that may not be readily detectable by other methods. Complete assignment of proton (¹H) and carbon (¹³C) NMR spectra serves as a definitive fingerprint of the target molecule.[7]

Comparative Purity Analysis: this compound and Alternatives

Due to the limited publicly available purity data for synthetic this compound, this guide presents a comparative analysis using established data for two other clinically relevant cyclic peptide antibiotics: Daptomycin and Vancomycin. The following table summarizes typical purity profiles and impurity types for these compounds, alongside a projected profile for synthetic this compound based on common challenges in solid-phase peptide synthesis.

Analytical Parameter Synthetic this compound (Projected) Daptomycin Vancomycin
Purity by HPLC (%) > 95%> 97%[8]> 90% (Vancomycin B)[1]
Molecular Weight (Da) ~1378 (Calculated)1620.67[9]1449.3[10]
Common Impurities Deletion sequences, Incomplete deprotection of quinoline precursors, Diastereomers, Oxidation productsAnhydro-daptomycin, Beta-aspartyl daptomycin, Lactone hydrolysis products[11]Crystalline degradation products, Related vancomycin variants[1]
Primary Analytical Methods RP-HPLC, LC-MS/MS, ¹H & ¹³C NMRRP-HPLC, 2D-LC/MSn, NMR[9][12]RP-HPLC, LC-MS, ¹H & ¹³C NMR[1][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical validation. The following sections outline standardized protocols for the key analytical techniques.

Experimental Workflow for Purity Validation

Peptide Purity Validation Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Analytical Validation cluster_result Final Product Synthesis Solid-Phase Peptide Synthesis of this compound Purification Crude Peptide Purification (Preparative HPLC) Synthesis->Purification HPLC Purity Assessment (RP-HPLC) Purification->HPLC MS Identity & Impurity ID (LC-MS/MS) Purification->MS NMR Structural Confirmation (¹H & ¹³C NMR) Purification->NMR Final Pure Synthetic this compound (>95% Purity) HPLC->Final MS->Final NMR->Final AnalyticalTechniqueRelationship cluster_analysis Purity Assessment Strategy HPLC HPLC (Quantitative Purity) Data Comprehensive Purity Profile HPLC->Data Purity Value MS Mass Spectrometry (Identity & Impurity ID) MS->Data Molecular Weight & Impurity Structures NMR NMR (Structural Confirmation) NMR->Data Structural Integrity

References

Navigating the Cellular Response: A Proposed Comparative Transcriptomic Study of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a novel antibiotic is paramount. Quinaldopeptin, a member of the quinomycin family of antibiotics, has demonstrated potent antimicrobial and cytotoxic activity.[1] However, a comprehensive understanding of its impact on the cellular transcriptome, particularly in comparison to other antibiotics, remains to be elucidated. This guide outlines a proposed comparative transcriptomics study to investigate the effects of this compound on a cellular level, providing a framework for future research.

Due to the current absence of publicly available comparative transcriptomic data for this compound, this document presents a hypothetical study design. The proposed experiments aim to differentiate the transcriptomic signature of this compound from that of a well-characterized antibiotic and an untreated control, offering insights into its unique mechanism of action and potential therapeutic applications.

Hypothetical Experimental Design

This study would involve treating a selected cell line with this compound, a standard comparator antibiotic, and a vehicle control. The subsequent analysis of global gene expression changes would reveal the cellular pathways modulated by each treatment.

Objective: To compare the transcriptomic profiles of cells treated with this compound, a comparator antibiotic, and a vehicle control to identify unique and shared gene expression patterns and affected signaling pathways.

Experimental Groups:

  • This compound-treated: Cells exposed to a sub-lethal concentration of this compound.

  • Comparator Antibiotic-treated: Cells exposed to a sub-lethal concentration of a well-characterized antibiotic (e.g., a fluoroquinolone like ciprofloxacin, which also affects DNA).

  • Vehicle Control: Cells treated with the solvent used to dissolve the antibiotics (e.g., DMSO).

Experimental Protocols

A detailed and reproducible methodology is essential for a successful transcriptomics study. The following protocols outline a standard workflow from cell culture to data analysis.

1. Cell Culture and Treatment:

  • Cell Line: A relevant bacterial strain (e.g., Escherichia coli K-12 MG1655) or a human cancer cell line (e.g., HeLa), depending on the desired focus (antibacterial or anticancer effects).

  • Culture Conditions: Cells would be cultured in appropriate media and conditions to the mid-logarithmic growth phase to ensure metabolic activity.

  • Treatment: Cells would be treated with pre-determined sub-lethal concentrations of this compound and the comparator antibiotic for a specified duration (e.g., 6, 12, or 24 hours) to allow for transcriptional changes without inducing widespread cell death. Each treatment condition would be performed in triplicate to ensure statistical power.

2. RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA would be extracted from cell pellets using a commercial kit, followed by DNase treatment to remove any contaminating DNA.

  • RNA Quality Control: The integrity and purity of the extracted RNA would be assessed using a bioanalyzer and spectrophotometer.

  • Library Preparation and Sequencing: High-quality RNA samples would be used for library preparation (e.g., mRNA-seq) and sequenced on a next-generation sequencing platform.

3. Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads would be assessed for quality and trimmed to remove low-quality bases and adapter sequences.

  • Read Alignment: Trimmed reads would be aligned to the appropriate reference genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene would be quantified, and statistical analysis would be performed to identify differentially expressed genes (DEGs) between the treatment groups and the control.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) would be performed on the lists of DEGs to identify the biological processes and signaling pathways significantly affected by each treatment.

Hypothetical Quantitative Data Summary

The following tables represent the type of quantitative data that would be generated from this proposed study, offering a clear comparison of the transcriptomic responses to this compound and a comparator antibiotic.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment GroupUp-regulated GenesDown-regulated GenesTotal DEGs
This compound12009502150
Comparator Antibiotic8507001550
Common DEGs450300750

Table 2: Top 5 Enriched KEGG Pathways for this compound Treatment

KEGG Pathway IDPathway Namep-valueGenes Involved
hsa04110Cell Cycle1.2e-0850
hsa04210Apoptosis3.5e-0745
hsa03010Ribosome Biogenesis8.1e-0760
hsa04151PI3K-Akt signaling pathway2.4e-0675
hsa03430Mismatch Repair5.0e-0630

Table 3: Comparison of Key Gene Expression Changes

Gene SymbolFunctionThis compound (log2 Fold Change)Comparator Antibiotic (log2 Fold Change)
TOP2ADNA Topoisomerase II Alpha-2.5-1.8
CDK1Cyclin Dependent Kinase 1-3.1-1.2
BCL2B-cell lymphoma 22.81.5
MYCMYC Proto-Oncogene-2.2Not Significant
E2F1E2F Transcription Factor 1-2.9-1.5

Visualizing the Molecular Impact

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of Graphviz diagrams that would be generated in this study.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing_analysis Sequencing & Analysis A Cell Seeding B Mid-log Growth A->B C Treatment Addition (this compound, Comparator, Vehicle) B->C D RNA Extraction C->D E RNA Quality Control D->E F Library Preparation E->F G Next-Generation Sequencing F->G H Data Quality Control G->H I Differential Expression Analysis H->I J Functional Enrichment Analysis I->J

Caption: Proposed experimental workflow for comparative transcriptomics.

signaling_pathway cluster_treatment Treatment Effect cluster_dna DNA Interaction cluster_response Cellular Response This compound This compound DNA_Binding DNA Binding This compound->DNA_Binding Replication_Fork_Stalling Replication Fork Stalling DNA_Binding->Replication_Fork_Stalling Cell_Cycle_Arrest Cell Cycle Arrest Replication_Fork_Stalling->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Replication_Fork_Stalling->Apoptosis_Induction

References

Unveiling the Molecular Target of Quinaldopeptin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinaldopeptin and its Presumed Molecular Target

This compound is a novel antibiotic belonging to the quinomycin family, a class of potent therapeutic agents with demonstrated antimicrobial and cytotoxic activities.[1] Structurally, it is characterized as a symmetric cyclic peptide. While direct experimental validation of this compound's molecular target remains to be extensively documented in publicly available research, its classification within the quinomycin family provides a strong basis for predicting its mechanism of action. This guide consolidates the current understanding of the molecular targets of closely related quinomycin antibiotics, primarily Echinomycin (also known as Quinomycin A) and Triostin A, to infer the likely target of this compound. The preponderance of evidence suggests that this compound, like its chemical relatives, functions as a DNA intercalator, leading to the disruption of critical cellular processes.

Comparative Analysis of this compound and Related Compounds

Based on the well-established mechanism of other quinomycin family members, the primary molecular target of this compound is presumed to be double-stranded DNA . The proposed mechanism of action involves the bifunctional intercalation of its quinoxaline chromophores into the DNA helix. This binding event is not merely passive; it induces conformational changes in the DNA structure and interferes with the binding of essential proteins, thereby inhibiting DNA replication and transcription.

Two significant downstream consequences of this DNA intercalation by quinomycin antibiotics are the inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) and the Notch signaling pathway .

Data Presentation: Performance of this compound Analogs Against Key Molecular Targets

The following table summarizes the observed activities of well-studied quinomycin antibiotics, which are considered predictive of this compound's performance.

CompoundPrimary Molecular TargetKey Downstream EffectsPotency (IC50/EC50)Reference
This compound (Predicted) DNAInhibition of RNA synthesis, HIF-1, and Notch signalingNot yet determinedN/A
Echinomycin (Quinomycin A) DNAInhibition of HIF-1 DNA binding, Inhibition of Notch signalingPotent inhibitor of HIF-1[1][2][3][4][5][6][7][8][9]
Triostin A DNABis-intercalation into DNA, Inhibition of transcriptionPotent DNA binding agent

Experimental Protocols: Methodologies for Target Validation

The confirmation of a compound's molecular target relies on a suite of robust experimental techniques. For quinomycin antibiotics, the following protocols have been instrumental in elucidating their mechanism of action.

DNA Intercalation Assays
  • Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect the binding of a compound to a DNA fragment.

    • Protocol: A radiolabeled or fluorescently labeled DNA probe is incubated with varying concentrations of the test compound (e.g., this compound). The resulting mixtures are then separated by non-denaturing polyacrylamide gel electrophoresis. A shift in the mobility of the DNA probe, appearing as a band higher up the gel, indicates the formation of a DNA-compound complex.

  • DNA Footprinting: This method identifies the specific DNA sequence where a compound binds.

    • Protocol: A DNA fragment is end-labeled and incubated with the test compound. The mixture is then partially cleaved by a DNA-cleaving agent (e.g., DNase I). The resulting DNA fragments are separated on a sequencing gel. The binding of the compound protects the DNA from cleavage, leaving a "footprint" on the gel, which reveals the binding site.

Inhibition of Transcription Factor Activity
  • HIF-1 DNA Binding Assay (ELISA-based): This assay quantifies the inhibition of HIF-1 binding to its DNA response element.

    • Protocol: A plate is coated with an oligonucleotide containing the Hypoxia-Responsive Element (HRE). Nuclear extracts from cells treated with the test compound under hypoxic conditions are added to the wells. The amount of bound HIF-1 is then detected using a specific primary antibody against the HIF-1α subunit and a secondary antibody conjugated to an enzyme for colorimetric detection.

Cellular Assays for Downstream Signaling
  • Western Blotting for Notch Signaling Pathway Components: This technique is used to measure the protein levels of key components of the Notch signaling pathway.

    • Protocol: Cells are treated with the test compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Notch receptors (Notch1-4), ligands (e.g., Jagged1), and downstream targets (e.g., Hes1).

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of this compound's Inferred Action

This compound This compound DNA DNA This compound->DNA Intercalation Transcription_Replication Transcription & Replication DNA->Transcription_Replication HIF1 HIF-1 Transcription_Replication->HIF1 Notch Notch Signaling Transcription_Replication->Notch Cell_Growth Cell Growth & Survival HIF1->Cell_Growth Notch->Cell_Growth

Caption: Inferred mechanism of this compound action via DNA intercalation.

Experimental Workflow for Target Confirmation

cluster_invitro In Vitro Validation cluster_cellular Cellular Validation EMSA EMSA Footprinting DNA Footprinting HIF1_Assay HIF-1 Binding Assay Western_Blot Western Blot (Notch Pathway) Cytotoxicity_Assay Cytotoxicity Assay This compound This compound This compound->EMSA This compound->Footprinting This compound->HIF1_Assay This compound->Western_Blot This compound->Cytotoxicity_Assay

Caption: Experimental workflow to validate this compound's molecular target.

Conclusion

While direct experimental evidence for the molecular target of this compound is currently limited, its structural similarity to other members of the quinomycin family, such as Echinomycin, strongly suggests that it functions as a DNA intercalator. This mechanism of action leads to the inhibition of crucial cellular processes, including transcription and the activity of key signaling pathways like HIF-1 and Notch. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to definitively confirm the molecular target of this compound and further explore its therapeutic potential. Future studies employing the outlined methodologies are essential to fully characterize the pharmacological profile of this promising antibiotic.

References

A Comparative Review of Quinaldopeptin and Other Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quinaldopeptin and other prominent peptide antibiotics, offering insights into their mechanisms of action, antimicrobial efficacy, and cytotoxic profiles. Due to the limited publicly available data for this compound, this review utilizes data from Echinomycin, a structurally and functionally similar member of the quinomycin family of antibiotics, as a representative for comparative purposes.

Introduction to Peptide Antibiotics

Peptide antibiotics are a diverse class of antimicrobial agents with a wide range of structures and mechanisms of action. They are of significant interest in the face of rising antimicrobial resistance. This review focuses on a comparative analysis of this compound (represented by Echinomycin) against several key peptide antibiotics: Vancomycin (a glycopeptide), Daptomycin (a lipopeptide), Polymyxin B (a polymyxin), Nisin (a lantibiotic), and Gramicidin (a channel-forming peptide).

Comparative Analysis of Antimicrobial Activity

The in vitro activity of these peptide antibiotics against various Gram-positive and Gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Peptide Antibiotics against Gram-Positive Bacteria
AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisListeria monocytogenesStreptococcus pyogenes
Echinomycin 0.06 - 0.5 µg/mL0.03 - 0.5 µg/mL[1][2][3]0.01 µg/mL[1]No dataNo data
Vancomycin 0.25 - 1 µg/mL0.25 - 2 µg/mL[2][3]0.5 - 2.0 µg/mLNo dataNo data
Daptomycin 0.12 - 1 mg/L0.25 - 1 mg/L≤0.015 - 4 mg/LNo dataNo data
Nisin 16 - 32 µg/mL[4]No dataNo data32 - 64 µg/mL[4]No data
Gramicidin D 4 µg/mL4 µg/mLNo dataNo data8 - 16 µg/mL
Table 2: Minimum Inhibitory Concentration (MIC) of Peptide Antibiotics against Gram-Negative Bacteria
AntibioticPseudomonas aeruginosaEscherichia coli
Echinomycin No dataNo data
Vancomycin IneffectiveIneffective
Daptomycin IneffectiveIneffective
Polymyxin B ≤2 µg/mLNo data
Nisin No dataNo data
Gramicidin D No dataNo data

Mechanisms of Action

The diverse mechanisms by which these peptide antibiotics exert their antimicrobial effects are a key aspect of their therapeutic potential.

This compound (as represented by Echinomycin): DNA Bis-intercalation

This compound belongs to the quinomycin family of antibiotics, which are known to act as DNA bis-intercalators. This mechanism involves the insertion of two planar quinoxaline chromophores into the DNA double helix, causing structural distortion and inhibition of DNA replication and transcription.

Quinaldopeptin_Mechanism This compound This compound DNA Bacterial DNA This compound->DNA Bis-intercalates Replication DNA Replication DNA->Replication Blocks Transcription Transcription DNA->Transcription Blocks CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to Transcription->CellDeath Inhibition leads to

Mechanism of this compound (Echinomycin).

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

Vancomycin_Mechanism Vancomycin Vancomycin Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Vancomycin->Precursors Binds to CellWall Bacterial Cell Wall Precursors->CellWall Incorporation Blocked Lysis Cell Lysis CellWall->Lysis Weakening leads to

Mechanism of Vancomycin.

Daptomycin: Membrane Depolarization

Daptomycin, a cyclic lipopeptide, inserts its lipid tail into the bacterial cell membrane in a calcium-dependent manner. This leads to the formation of pores, causing rapid membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis.

Daptomycin_Mechanism Daptomycin Daptomycin Membrane Bacterial Cell Membrane Daptomycin->Membrane Inserts into (with Ca²⁺) Calcium Ca²⁺ Calcium->Daptomycin Depolarization Membrane Depolarization Membrane->Depolarization Pore formation leads to CellDeath Cell Death Depolarization->CellDeath Inhibition of synthesis leads to

Mechanism of Daptomycin.

Polymyxin B: Outer Membrane Disruption

Polymyxin B is a cationic polypeptide that interacts with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This disrupts the integrity of the outer membrane, leading to increased permeability and cell death.

PolymyxinB_Mechanism PolymyxinB Polymyxin B LPS Lipopolysaccharide (LPS) PolymyxinB->LPS Binds to OuterMembrane Outer Membrane LPS->OuterMembrane Disrupts Permeability Increased Permeability OuterMembrane->Permeability Disruption leads to CellDeath Cell Death Permeability->CellDeath leads to

Mechanism of Polymyxin B.

Nisin: Pore Formation and Inhibition of Cell Wall Synthesis

Nisin, a lantibiotic, has a dual mechanism of action. It binds to Lipid II, a precursor in peptidoglycan synthesis, thereby inhibiting cell wall formation. It also uses Lipid II as a docking molecule to form pores in the cell membrane.

Nisin_Mechanism Nisin Nisin LipidII Lipid II Nisin->LipidII Binds to CellWallSynth Cell Wall Synthesis LipidII->CellWallSynth Inhibits PoreFormation Pore Formation LipidII->PoreFormation Mediates CellDeath Cell Death CellWallSynth->CellDeath PoreFormation->CellDeath

Mechanism of Nisin.

Gramicidin: Ion Channel Formation

Gramicidin forms transmembrane channels that are permeable to monovalent cations. This disrupts the ion gradients across the bacterial membrane, leading to cell death.

Gramicidin_Mechanism Gramicidin Gramicidin Membrane Bacterial Cell Membrane Gramicidin->Membrane Inserts into IonChannel Ion Channel Formation Membrane->IonChannel Forms IonGradient Disruption of Ion Gradient IonChannel->IonGradient Leads to CellDeath Cell Death IonGradient->CellDeath

Mechanism of Gramicidin.

Cytotoxicity Profile

The therapeutic potential of any antibiotic is also determined by its toxicity to host cells. The following table summarizes the available cytotoxicity data for the compared antibiotics.

Table 3: Cytotoxicity of Peptide Antibiotics
AntibioticCell LineIC50 / Cytotoxicity Data
Echinomycin HeLaCell death observed at 50 nM after 24h incubation[5]
Vancomycin -Generally low cytotoxicity at therapeutic concentrations
Daptomycin -Generally low cytotoxicity at therapeutic concentrations
Polymyxin B -Associated with nephrotoxicity and neurotoxicity
Nisin -Generally regarded as safe for food applications, low cytotoxicity
Gramicidin D -Hemolytic, limiting its use to topical applications

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic in broth start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacteria and antibiotic prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read results visually or with a plate reader incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Broth microdilution workflow.

Detailed Steps:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate containing appropriate growth broth to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells add_compound Add varying concentrations of the test compound seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 24, 48, 72h) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT assay workflow.

Detailed Steps:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The peptide antibiotic is added to the wells at various concentrations. Control wells with untreated cells are included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to affect the cells.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and from this, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined.

Conclusion

This comparative review highlights the diverse characteristics of this compound (represented by Echinomycin) and other major classes of peptide antibiotics. Echinomycin demonstrates potent activity against Gram-positive bacteria, including resistant strains, through its unique DNA bis-intercalation mechanism. In comparison, other peptide antibiotics exhibit a range of antimicrobial spectra and mechanisms, from cell wall synthesis inhibition (Vancomycin) and membrane disruption (Daptomycin, Polymyxin B, Gramicidin) to a dual-action mechanism (Nisin). The choice of a particular peptide antibiotic for therapeutic development will depend on the target pathogen, the desired spectrum of activity, and the potential for toxicity. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop novel peptide-based strategies to combat antimicrobial resistance.

References

Quinaldopeptin's Therapeutic Potential: A Preclinical Comparative Analysis in Murine Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the preclinical efficacy of Quinaldopeptin and its analogs against established chemotherapeutic agents. Due to the limited availability of recent, detailed preclinical data for this compound, this guide utilizes its close structural and functional analog, Echinomycin, as a primary comparator to provide a robust assessment of this class of compounds.

This comparison guide offers an objective evaluation of the therapeutic potential of the this compound class of compounds, represented by Echinomycin, in the P388 murine leukemia model. The performance of Echinomycin is benchmarked against the standard chemotherapeutic agents Cyclophosphamide and Doxorubicin, providing a comprehensive overview supported by experimental data. This document is intended to aid researchers, scientists, and drug development professionals in making informed decisions regarding the advancement of this promising class of anti-cancer agents.

Mechanism of Action: DNA Bis-Intercalation and HIF-1α Inhibition

This compound and its analog Echinomycin are members of the quinomycin family of antibiotics. Their primary mechanism of anti-cancer activity involves the bis-intercalation of their quinoxaline chromophores into the DNA double helix, primarily at CpG sequences. This physical insertion into the DNA structure leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

Furthermore, Echinomycin has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in tumor survival and progression, particularly in hypoxic environments. By inhibiting HIF-1α, Echinomycin disrupts the adaptive responses of cancer cells to low oxygen conditions, such as angiogenesis and metabolic reprogramming.

Quinaldopeptin_Mechanism_of_Action cluster_0 This compound/Echinomycin Action cluster_1 Cellular Processes This compound This compound DNA DNA This compound->DNA Bis-intercalation HIF-1α HIF-1α This compound->HIF-1α Inhibition DNA_Replication DNA Replication DNA->DNA_Replication Transcription Transcription DNA->Transcription Angiogenesis Angiogenesis HIF-1α->Angiogenesis Metabolic_Adaptation Metabolic Adaptation HIF-1α->Metabolic_Adaptation Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to Transcription->Apoptosis Inhibition leads to Angiogenesis->Apoptosis Inhibition contributes to Metabolic_Adaptation->Apoptosis Inhibition contributes to

Mechanism of Action of this compound/Echinomycin

Comparative Efficacy in the P388 Murine Leukemia Model

The P388 murine leukemia model is a widely used preclinical model for the evaluation of anti-cancer agents. The following table summarizes the efficacy of Echinomycin, Cyclophosphamide, and Doxorubicin in this model, with the primary endpoint being the percentage increase in lifespan (%ILS) of treated mice compared to untreated controls.

CompoundDose (mg/kg)Dosing Schedule% Increase in Lifespan (%ILS)Reference
Echinomycin 0.112 - 0.254Daily for 5 daysNot explicitly quantified, but showed antitumor activity[1]
Cyclophosphamide 15Single dose on day 340%[2]
33Single dose on day 380% (cures in 80% of mice)[3]
100Single dose on day 3 or 5100% (cures in all mice)[2][3]
150Single dose on day 1~100%[4]
Doxorubicin 60 - 75Single dose on day 1 of a 21-day cycleVaries with specific leukemia subtype[5]

Note: While the original 1990 study on this compound mentioned that it "significantly prolonged the survival time of mice inoculated with a murine tumor," specific quantitative data such as %ILS was not provided. The data for Echinomycin is presented here as a representative for the this compound class.

Experimental Protocols

In Vivo P388 Murine Leukemia Model

A standardized protocol for evaluating the efficacy of anti-cancer agents in the P388 murine leukemia model is outlined below.

P388_Murine_Leukemia_Model_Workflow Start Start Cell_Culture P388 Leukemia Cell Culture (in vitro) Start->Cell_Culture Tumor_Inoculation Intraperitoneal Inoculation of P388 Cells into DBA/2 or BDF1 mice (e.g., 1x10^6 cells) Cell_Culture->Tumor_Inoculation Randomization Randomization of Mice into Treatment and Control Groups Tumor_Inoculation->Randomization Treatment Administration of Test Compounds (e.g., this compound, Comparators) and Vehicle Control Randomization->Treatment Monitoring Daily Monitoring of Mice (Weight, Health, Survival) Treatment->Monitoring Endpoint Endpoint: Death (Calculation of Median Survival Time and %ILS) Monitoring->Endpoint End End Endpoint->End

Workflow for the P388 Murine Leukemia Model

Detailed Methodology:

  • Cell Culture: P388 murine leukemia cells are maintained in an appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Animal Model: DBA/2 or BDF1 mice are commonly used for this model.

  • Tumor Inoculation: A suspension of P388 cells (typically 1x10^6 cells) is injected intraperitoneally into the mice.

  • Treatment: Treatment with the test compounds (this compound, Echinomycin, Cyclophosphamide, Doxorubicin) and a vehicle control is initiated, often 24 hours after tumor inoculation. The dosing schedule can vary (e.g., single dose, daily doses for a set period).

  • Monitoring and Endpoint: The mice are monitored daily for signs of toxicity and mortality. The primary endpoint is the median survival time of each group. The percentage increase in lifespan (%ILS) is calculated using the formula: [%ILS = ((Median survival time of treated group / Median survival time of control group) - 1) x 100].

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA.

DNA_Intercalation_Assay_Workflow Start Start Prepare_DNA_EtBr Prepare a solution of DNA (e.g., calf thymus DNA) and Ethidium Bromide (EtBr) Start->Prepare_DNA_EtBr Incubate Incubate the DNA-EtBr solution to allow for intercalation and fluorescence stabilization Prepare_DNA_EtBr->Incubate Add_Compound Add increasing concentrations of the test compound (e.g., this compound) Incubate->Add_Compound Measure_Fluorescence Measure the fluorescence intensity (Excitation ~520 nm, Emission ~590 nm) Add_Compound->Measure_Fluorescence Analyze_Data Analyze the decrease in fluorescence to determine the extent of EtBr displacement Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the DNA Intercalation Assay

Detailed Methodology:

  • Reagents: Calf thymus DNA, Ethidium Bromide (EtBr), and the test compound.

  • Procedure:

    • A solution of DNA and EtBr is prepared and allowed to incubate, during which EtBr intercalates into the DNA, resulting in a significant increase in fluorescence.

    • The test compound is then added in increasing concentrations to the DNA-EtBr complex.

    • If the test compound intercalates into the DNA, it will displace the EtBr, leading to a decrease in fluorescence.

    • The fluorescence is measured using a fluorometer. The degree of fluorescence quenching is indicative of the compound's DNA intercalating activity.

HIF-1α Reporter Assay

This assay is used to measure the inhibition of HIF-1α transcriptional activity.

HIF-1a_Reporter_Assay_Workflow Start Start Transfect_Cells Transfect cells (e.g., HCT-116) with a HIF-1α responsive reporter construct (e.g., NanoLuc®) Start->Transfect_Cells Induce_Hypoxia Induce hypoxic conditions (e.g., 1% O2) to stabilize HIF-1α and activate the reporter Transfect_Cells->Induce_Hypoxia Add_Compound Treat cells with the test compound (e.g., Echinomycin) at various concentrations Induce_Hypoxia->Add_Compound Measure_Reporter Measure the reporter signal (e.g., luminescence) Add_Compound->Measure_Reporter Analyze_Data Analyze the dose-dependent decrease in reporter signal to determine IC50 Measure_Reporter->Analyze_Data End End Analyze_Data->End

Workflow for the HIF-1α Reporter Assay

Detailed Methodology:

  • Cell Line and Reporter Construct: A suitable cancer cell line (e.g., HCT-116) is transfected with a reporter plasmid containing a hypoxia-responsive element (HRE) driving the expression of a reporter gene (e.g., luciferase).

  • Hypoxia Induction: The transfected cells are cultured under hypoxic conditions (typically 1% O2) to induce the stabilization of HIF-1α and subsequent activation of the HRE-driven reporter.

  • Compound Treatment: The cells are treated with the test compound at various concentrations.

  • Reporter Measurement: The activity of the reporter gene (e.g., luminescence for luciferase) is measured.

  • Data Analysis: A decrease in the reporter signal in the presence of the test compound indicates inhibition of the HIF-1α pathway. The concentration of the compound that causes a 50% reduction in the reporter signal (IC50) is determined.

Conclusion

The available preclinical data for Echinomycin, a close analog of this compound, demonstrates its potent anti-tumor activity in the P388 murine leukemia model. Its dual mechanism of action, involving both DNA bis-intercalation and HIF-1α inhibition, presents a compelling rationale for its therapeutic potential. When compared to standard chemotherapeutic agents like Cyclophosphamide and Doxorubicin, the this compound class of compounds shows promise, although further studies with this compound itself, providing detailed quantitative efficacy and toxicity data, are warranted to fully elucidate its clinical potential. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative preclinical evaluations.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Quinaldopeptin, a quinomycin antibiotic with potent biological activity. By adhering to these procedures, laboratories can minimize environmental impact and ensure the safety of all personnel.

Understanding this compound: Properties and Hazards

This compound is an antibiotic isolated from Streptoverticillium album that exhibits strong in vitro antimicrobial and cytotoxic activity.[1][2] While a Safety Data Sheet (SDS) from one supplier does not classify the substance as hazardous according to the Globally Harmonized System (GHS), its cytotoxic nature necessitates careful handling and disposal as a precautionary measure.[3]

Key Safety Considerations:

  • Cytotoxic Potential: Due to its cytotoxic properties, this compound should be handled with the same precautions as other antineoplastic or cytotoxic drugs.[1][2][4]

  • Environmental Release: Avoid release into the environment. Do not allow the substance to enter sewers or surface and ground water.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and eye protection, when handling this compound.[4]

Quantitative Safety Data:

The following table summarizes the hazard ratings for this compound as provided in the Safety Data Sheet.

Hazard Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

Source: Cayman Chemical Safety Data Sheet[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound, treating it as a cytotoxic agent.

Step 1: Segregation of Waste

  • Properly segregate all this compound waste from other laboratory waste streams.

  • This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, gloves), and any materials used for spill cleanup.

Step 2: Preparing for Disposal

  • For unused or expired this compound, do not attempt to wash it down the drain.

  • If in solid form, it is recommended to mix it with an inert, undesirable substance like used coffee grounds or kitty litter.[5][6] This makes the substance less appealing and recognizable.[5] Do not crush tablets or capsules if applicable.[6]

Step 3: Containment and Labeling

  • Place the mixture into a sealed, leak-proof container, such as a sealable plastic bag or a dedicated hazardous waste container.[5][6]

  • All containers holding this compound waste must be clearly labeled as "Hazardous Waste" or "Cytotoxic Waste" in accordance with your institution's and local regulations.[4]

  • If the original container is being discarded, ensure all personal or identifying information on the label is scratched out or removed to protect privacy.[5][6]

Step 4: Disposal of Contaminated Materials

  • Sharps: Any sharps contaminated with this compound, such as needles or syringes, must be placed in a designated cytotoxic sharps container.[7]

  • Solid Waste: Disposable items like gloves, absorbent pads, and empty vials should be disposed of in a designated cytotoxic waste container, often a yellow trace waste sharps container or a specially marked bag.[4][7]

  • Liquid Waste: Do not dispose of liquid this compound waste in biowaste boxes.[4] Collect it in a designated, sealed container labeled as hazardous chemical waste.

Step 5: Final Disposal

  • Store the sealed and labeled waste containers in a designated secure area until they can be collected by a licensed hazardous waste disposal service.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[4]

  • Community drug take-back programs are often the best option for disposing of unused medicines.[5][8]

Experimental Protocols Cited

The information regarding the biological activity of this compound is based on in vitro studies assessing its antimicrobial and cytotoxic effects.[1][2] Detailed experimental protocols for these assessments are typically found in the primary scientific literature describing the discovery and characterization of the compound. For specific methodologies, researchers should refer to the original publications on this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_type Waste Type Assessment cluster_disposal Disposal Path cluster_final Final Steps start This compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate from General Lab Waste ppe->segregate waste_type Identify Waste Type segregate->waste_type unused Unused/Expired Product waste_type->unused Unused Product sharps Contaminated Sharps waste_type->sharps Sharps solid Contaminated Solid Waste waste_type->solid Solid liquid Contaminated Liquid Waste waste_type->liquid Liquid mix Mix with Inert Material (e.g., kitty litter) unused->mix sharps_container Place in Cytotoxic Sharps Container sharps->sharps_container solid_container Place in Labeled Cytotoxic Waste Bag/Container solid->solid_container liquid_container Collect in Sealed, Labeled Liquid Waste Container liquid->liquid_container seal_unused Seal in Labeled Hazardous Waste Container mix->seal_unused storage Store in Secure Designated Area seal_unused->storage sharps_container->storage solid_container->storage liquid_container->storage pickup Arrange for Hazardous Waste Pickup storage->pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Quinaldopeptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for handling Quinaldopeptin, a novel antibiotic of the quinomycin family with noted antimicrobial and cytotoxic activity.[1] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to best practices for handling chemical compounds in a laboratory setting is strongly recommended.[2]

Recommended Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment should be utilized when handling this compound, particularly in its solid, powdered form.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 or equivalentProtects eyes from dust particles and potential splashes.[3]
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact with the compound.[3]
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[3]
Respiratory Protection Fume Hood or Dust MaskN/ARecommended when handling the powder to avoid inhalation of dust particles.[3][4]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from initial handling to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area Ensure safety measures are in place handle_weigh Weigh this compound Powder prep_area->handle_weigh Proceed once area is ready handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve Prepare for experiment exp_conduct Conduct Experiment handle_dissolve->exp_conduct Use in experiment cleanup_decon Decontaminate Surfaces exp_conduct->cleanup_decon Post-experiment cleanup cleanup_dispose_liquid Dispose of Liquid Waste (Follow Institutional Guidelines) cleanup_decon->cleanup_dispose_liquid Segregate waste cleanup_dispose_solid Dispose of Contaminated Solids (Gloves, etc.) cleanup_decon->cleanup_dispose_solid Segregate waste cleanup_remove_ppe Doff PPE cleanup_dispose_liquid->cleanup_remove_ppe Final steps cleanup_dispose_solid->cleanup_remove_ppe Final steps

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

PPE Selection Logic

The selection of appropriate PPE is based on a risk assessment of the planned experimental procedures. The following diagram illustrates the decision-making process for determining the necessary level of protection.

start Start: Assess Task is_powder Handling Solid/Powder? start->is_powder is_splash Potential for Splash? is_powder->is_splash No ppe_respiratory Add Respiratory Protection: - Fume Hood or - Dust Mask is_powder->ppe_respiratory Yes ppe_basic Standard PPE: - Lab Coat - Nitrile Gloves is_splash->ppe_basic No ppe_eye Add Eye Protection: - Safety Goggles is_splash->ppe_eye Yes end Proceed with Experiment ppe_basic->end ppe_respiratory->is_splash ppe_eye->ppe_basic

Caption: Decision tree for selecting appropriate PPE when handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Liquid Waste: Solutions containing this compound should be disposed of in accordance with all federal, state, and local environmental regulations.[5] It is recommended to consult your institution's specific guidelines for chemical waste disposal. Do not pour solutions down the drain.

  • Solid Waste: Contaminated solid waste, such as gloves, weighing papers, and pipette tips, should be placed in a designated, sealed container for hazardous waste.[5]

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated using an appropriate cleaning agent.

By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.